3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-9-5-3-2-4-8(9)12-13-10(18-14-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXXNMCDSHIYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424597 | |
| Record name | 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322725-48-4 | |
| Record name | 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=322725-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Introduction
This technical guide provides a comprehensive overview of the synthesis of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. The 1,2,4-oxadiazole core is a prominent scaffold in medicinal chemistry, recognized for its role as a bioisostere for amides and esters, and its presence in a wide array of biologically active compounds. This guide will detail a robust and modern synthetic approach, emphasizing the chemical principles and practical considerations necessary for successful execution in a laboratory setting.
The synthesis is strategically divided into two key stages: the formation of the crucial intermediate, N'-hydroxy-2-methoxybenzimidamide, followed by the construction of the 1,2,4-oxadiazole ring and the introduction of the propanoic acid side chain. This guide will provide a detailed experimental protocol for each step, supported by mechanistic insights and references to authoritative literature.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is efficiently achieved through a two-step process. This strategy is predicated on the well-established reactivity of amidoximes in the formation of 1,2,4-oxadiazoles.
Step 1: Synthesis of N'-hydroxy-2-methoxybenzimidamide (2-Methoxybenzamide oxime). The initial and critical step is the preparation of the amidoxime intermediate. This is accomplished through the nucleophilic addition of hydroxylamine to 2-methoxybenzonitrile. The reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in an alcoholic solvent. The base is essential to liberate the free hydroxylamine, which then acts as the nucleophile.
Step 2: Formation of the 1,2,4-Oxadiazole Ring and Propanoic Acid Side Chain. The second step involves the reaction of the synthesized N'-hydroxy-2-methoxybenzimidamide with succinic anhydride. This reaction proceeds via an initial O-acylation of the amidoxime by the anhydride, followed by a cyclodehydration to form the stable 1,2,4-oxadiazole ring. This method has the distinct advantage of simultaneously introducing the propanoic acid side chain. Modern synthetic approaches favor the use of microwave irradiation for this step, which significantly reduces reaction times and often improves yields.[1][2]
The overall synthetic workflow is depicted in the following diagram:
Sources
A Comprehensive Technical Guide to the Physicochemical Properties of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Abstract
This technical guide provides an in-depth analysis of the core physicochemical properties of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS No: 322725-48-4). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a practical framework for understanding, determining, and applying these critical parameters. We delve into the causality behind experimental choices for determining solubility, lipophilicity (LogP), acidity (pKa), and melting point. Each section includes detailed, field-proven protocols and logical workflow diagrams to ensure scientific integrity and reproducibility. The synthesis and potential biological relevance of this molecule are also discussed in the context of its physicochemical profile, providing a holistic view for its potential as a scaffold in drug discovery programs.
Introduction and Compound Identification
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups.[1][2] The compound this compound incorporates this key heterocycle, along with a propanoic acid tail and a methoxy-substituted phenyl ring, suggesting its potential for interacting with biological targets. The carboxylic acid group provides a handle for salt formation and potential hydrogen bonding, while the lipophilic character of the substituted aryl-oxadiazole core will significantly influence its pharmacokinetic profile.
A thorough understanding of its physicochemical properties is not merely an academic exercise; it is the foundational step in any rational drug design and development cascade. These parameters govern everything from solubility and formulation to absorption, distribution, metabolism, and excretion (ADME). This guide provides the essential theoretical context and practical methodologies to accurately characterize this compound.
Table 1: Compound Identification | Identifier | Value | Source(s) | | :--- | :--- | :--- | | IUPAC Name | this compound |[3] | | CAS Number | 322725-48-4 |[3][4][5] | | Molecular Formula | C₁₂H₁₂N₂O₄ |[3][4] | | Molecular Weight | 248.23 g/mol |[4] | | Chemical Structure |
| |Predicted and Experimental Physicochemical Properties
While experimental determination is the gold standard, computational predictions offer valuable initial insights for planning experiments. The table below summarizes key predicted properties alongside placeholders for experimentally determined values. The subsequent sections detail the protocols for obtaining these experimental values.
Table 2: Summary of Physicochemical Properties
| Property | Predicted Value | Experimental Value | Importance in Drug Development |
|---|---|---|---|
| Melting Point (°C) | N/A | TBD | Purity assessment, solid-state stability, formulation. |
| cLogP | 1.8 - 2.5 | TBD | Membrane permeability, solubility, protein binding.[6] |
| pKa | 4.0 - 4.8 | TBD | Ionization state at physiological pH, solubility, receptor interaction. |
| Aqueous Solubility | Low to Moderate | TBD | Bioavailability, formulation, dose determination. |
Note: Predicted values are derived from cheminformatics models and should be confirmed experimentally.
Experimental Protocols for Physicochemical Characterization
The following sections provide self-validating, step-by-step protocols for determining the critical physicochemical properties of the title compound. The causality behind key steps is explained to enhance understanding and troubleshooting.
Melting Point Determination
Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically <2°C) is characteristic of a pure crystalline substance, whereas impurities lead to a depressed and broadened melting range.[7] The capillary method is the pharmacopeial standard, offering accuracy and requiring minimal sample.[8] A preliminary fast ramp is used to save time by identifying an approximate range, followed by a slow, careful ramp for an accurate reading.[7]
Protocol: Capillary Method
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, crush any coarse crystals using a mortar and pestle to ensure uniform heat transfer.[8]
-
Capillary Loading: Jab the open end of a capillary tube into the powder. Tap the closed end gently on a hard surface to pack the solid to a height of 2-3 mm.[9]
-
Preliminary Measurement (Fast Ramp):
-
Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Set a rapid heating rate (10-20°C/min).
-
Record the approximate temperature at which the sample melts. Let the apparatus cool.
-
-
Accurate Measurement (Slow Ramp):
-
Use a fresh sample in a new capillary tube.
-
Set the starting temperature to ~15-20°C below the approximate melting point found in the preliminary run.[9]
-
Set the heating rate to a slow 1-2°C/min to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts (T₂).
-
-
Reporting: Report the result as a melting range (T₁ - T₂). Perform the measurement in triplicate for robust data.
Solubility Profiling
Expertise & Rationale: Solubility dictates a drug's bioavailability and is a major hurdle in development. A hierarchical testing scheme is employed, starting with aqueous media and progressing to pH-modified buffers and organic solvents. This approach efficiently classifies the compound's solubility based on its functional groups.[10][11] The presence of the carboxylic acid suggests pH-dependent aqueous solubility; it should be insoluble in acidic water but soluble in basic solutions like 5% NaOH or NaHCO₃ due to the formation of a water-soluble carboxylate salt.[12][13]
Protocol: Hierarchical Solubility Assessment
-
Sample Preparation: Weigh 5 mg of the compound into separate, labeled 13x100 mm test tubes for each solvent.
-
Solvent Addition: Add 0.5 mL of the test solvent to the respective tube.
-
Mixing: Agitate vigorously (e.g., vortex mixer) for 60 seconds.
-
Observation: Visually inspect for complete dissolution. If not fully dissolved, the compound is classified as "insoluble" or "partially soluble" if a significant amount has dissolved.[13]
-
Testing Hierarchy:
-
Step A (Water): Test solubility in deionized water.
-
If soluble, test the solution with litmus paper. A pH < 7 confirms its acidic nature.[11] Proceed to Step D.
-
If insoluble, proceed to Step B.
-
-
Step B (Base): Test solubility in 5% aqueous NaOH.
-
If soluble, this indicates an acidic functional group. Proceed to Step C to determine acid strength.
-
If insoluble, proceed to test in 5% HCl (to check for basic groups, though none are expected).
-
-
Step C (Weak Base): Test solubility in 5% aqueous NaHCO₃.
-
Step D (Organic Solvents): Assess solubility in common organic solvents like methanol, ethanol, DMSO, and dichloromethane to aid in formulation and reaction chemistry.
-
Caption: Workflow for acid-base solubility testing.
Lipophilicity (LogP) Determination
Expertise & Rationale: Lipophilicity, the measure of a compound's preference for a lipid-like (nonpolar) versus an aqueous (polar) environment, is a master variable in drug action.[6] It is quantified as the logarithm of the partition coefficient (LogP). The "shake-flask" method is the gold standard, directly measuring the compound's distribution between n-octanol and water.[14][15] This method is accurate but requires a reliable analytical technique (like HPLC-UV) to quantify the compound in each phase. For ionizable molecules like this one, the distribution coefficient (LogD) is measured at a specific pH (typically 7.4) to reflect the lipophilicity of the equilibrium mixture of neutral and ionized forms.[6]
Protocol: Shake-Flask Method for LogD at pH 7.4
-
Solvent Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.
-
Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in pre-saturated n-octanol.
-
Partitioning:
-
In a glass vial, combine 2 mL of the stock solution with 2 mL of pre-saturated pH 7.4 buffer.
-
Cap the vial and shake/agitate vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to reach equilibrium.
-
Centrifuge the vial (~2000 rpm for 10 min) to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from the aqueous phase and the organic phase.
-
Dilute each aliquot appropriately.
-
Determine the concentration of the compound in each phase ([organic] and [aqueous]) using a validated HPLC-UV method.
-
-
Calculation:
-
Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([organic] / [aqueous])
-
Perform the experiment in triplicate.
-
Caption: Workflow for LogP/LogD determination via shake-flask.
Acidity Constant (pKa) Determination
Expertise & Rationale: The pKa is the pH at which a compound is 50% ionized. For an acidic compound, this value is critical for predicting its charge state in different biological compartments (e.g., stomach pH ~2, blood pH ~7.4). Potentiometric titration is a highly accurate and standard method for pKa determination.[16][17] It involves monitoring the pH of a solution of the compound as a titrant (a strong base like NaOH for an acidic analyte) is added incrementally.[16] The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[18]
Protocol: Potentiometric Titration
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).[16]
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the compound and dissolve it in a suitable volume (e.g., 20-40 mL) of deionized water. A co-solvent like methanol may be used if aqueous solubility is low, but the result will be an apparent pKa (pKaᵃᵖᵖ).
-
Add a supporting electrolyte (e.g., KCl to 0.15 M) to maintain constant ionic strength.[16]
-
Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration.[16]
-
-
Titration:
-
Place the solution in a jacketed beaker on a magnetic stirrer to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a temperature probe.
-
Add standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL) using a burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point (Vₑ) from the inflection point of the curve (or the peak of the first derivative plot, ΔpH/ΔV).
-
The pKa is the pH value on the curve corresponding to half the equivalence volume (Vₑ/2).[18][19]
-
Perform at least three titrations to ensure reliability.[16]
-
Synthesis and Characterization
Expertise & Rationale: A robust synthetic route is essential for producing the material needed for testing. The literature describes efficient methods for creating 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanoic acids. A particularly effective approach involves the microwave-assisted reaction of an arylamidoxime with succinic anhydride.[20] This method is often faster and provides better yields than conventional heating.[20] Following synthesis, rigorous characterization using a suite of spectroscopic techniques is mandatory to confirm the structure and purity of the compound.[2][21]
Synthetic Pathway: The synthesis proceeds via the reaction of 2-methoxybenzamidoxime with succinic anhydride, followed by cyclodehydration to form the 1,2,4-oxadiazole ring.
Caption: Microwave-assisted synthesis pathway.
Structural Characterization:
-
¹H and ¹³C NMR: Provides definitive information on the molecular skeleton, confirming the connectivity of protons and carbons and the presence of key functional groups (e.g., methoxy, aromatic protons, aliphatic chain).[21][22]
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional group vibrations, such as the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=N of the oxadiazole ring, and C-O stretches.[21]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and provides fragmentation patterns that can further support the proposed structure.[2][21]
-
Elemental Analysis: Determines the percentage composition of C, H, and N, which must match the calculated values for the molecular formula C₁₂H₁₂N₂O₄.
Potential Biological Significance
While specific biological data for the title compound is not widely published, the 1,2,4-oxadiazole scaffold is associated with diverse pharmacological activities. Structurally related 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanoic acids have demonstrated potent larvicidal activity against Aedes aegypti, the vector for dengue and Zika viruses.[20] This activity was correlated with the electronic properties of substituents on the phenyl ring.[20]
The physicochemical properties determined in this guide are directly linked to this potential activity:
-
Lipophilicity (LogD): A LogD value in the range of 1-3 is often optimal for cell membrane permeability. The predicted value suggests this compound may effectively cross biological membranes to reach an intracellular target.
-
pKa: The pKa of ~4.5 means the compound will be predominantly in its anionic (deprotonated) form at physiological pH 7.4. This negative charge will influence its solubility in plasma and its ability to interact with binding sites that have complementary positive charges.
-
Solubility: Adequate aqueous solubility is required for administration and distribution in the body. The pH-dependent solubility of the carboxylic acid allows for potential formulation as a more soluble salt.
Conclusion
This compound is a molecule of significant interest for chemical and biological research. This guide has provided a comprehensive framework for its physicochemical characterization, emphasizing the rationale behind standard, robust experimental protocols. The determination of its melting point, solubility profile, lipophilicity, and acidity constant are critical, non-negotiable steps for any further investigation, whether for use as a chemical probe, a fragment for library synthesis, or a lead candidate in a drug discovery program. The methodologies and workflows presented herein provide the necessary tools for researchers to generate the high-quality, reproducible data required for these endeavors.
References
-
Product information, 3-3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl propanoic acid. P&S Chemicals. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
LogP/D. Cambridge MedChem Consulting. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Melting Point Determination. thinkSRS.com. [Link]
-
Melting point determination. University of Calgary. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
-
Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. JoVE. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. [Link]
-
Melting point determination. SSERC. [Link]
-
Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
-
Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
-
Melting Point Determination / General Tests. Japanese Pharmacopoeia. [Link]
-
Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education - ACS Publications. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]
-
How To Calculate The PKA In Titration. Sciencing. [Link]
-
3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. PubChem. [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]
-
Experiment 2 # Solubility 13. Bellevue College. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Journal of Chemistry. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. ResearchGate. [Link]
-
Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. ResearchGate. [Link]
-
Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]
-
Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound - CAS:322725-48-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. 322725-48-4|3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. thinksrs.com [thinksrs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. scribd.com [scribd.com]
- 13. bellevuecollege.edu [bellevuecollege.edu]
- 14. acdlabs.com [acdlabs.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sciencing.com [sciencing.com]
- 20. researchgate.net [researchgate.net]
- 21. journalspub.com [journalspub.com]
- 22. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Mechanism of Action of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound, 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. Based on a thorough examination of its structural motifs—a 1,2,4-oxadiazole core and an aryl propionic acid side chain—we postulate that its primary pharmacological activity is mediated through agonism of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This guide will delve into the intricacies of the S1P1 signaling pathway, detail the experimental methodologies required to rigorously characterize the compound's activity, and present a framework for understanding its therapeutic potential, particularly in the context of autoimmune and inflammatory disorders.
Introduction: Unpacking the Structural Clues
The chemical structure of this compound presents two key pharmacophores that inform its likely biological target. The 1,2,4-oxadiazole ring is a well-established scaffold in medicinal chemistry, frequently employed in the design of bioisosteres for esters and amides. More pertinently, a significant body of research has identified derivatives of 1,2,4-oxadiazole as potent and selective agonists of Sphingosine-1-Phosphate (S1P) receptors[1][2]. The aryl propionic acid moiety is famously associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes[3][4][5]. While a dual-action mechanism is conceivable, the high potency typically observed with 1,2,4-oxadiazole-based S1P1 agonists suggests that S1P receptor modulation is the dominant mechanism of action.
This guide will, therefore, focus on the hypothesis that this compound functions as an S1P1 receptor agonist.
The Primary Target: Sphingosine-1-Phosphate Receptor 1 (S1P1)
S1P1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating the trafficking of lymphocytes from secondary lymphoid organs into the peripheral circulation. The endogenous ligand, sphingosine-1-phosphate, maintains a concentration gradient between the blood/lymph and lymphoid tissues, which is essential for lymphocyte egress.
Agonism at the S1P1 receptor on lymphocytes leads to the internalization and subsequent degradation of the receptor. This functional antagonism renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes. The resulting lymphopenia, a reduction in circulating lymphocytes, is a hallmark of S1P1 receptor agonists and a key contributor to their immunosuppressive and anti-inflammatory effects. This mechanism has been successfully translated into therapies for autoimmune diseases such as multiple sclerosis.
Downstream Signaling Pathways
Upon agonist binding, S1P1 primarily couples to the Gi/o family of G proteins, initiating a cascade of intracellular signaling events.
Caption: S1P1 Receptor Signaling Cascade.
Experimental Characterization: A Step-by-Step Approach
To rigorously validate the hypothesized mechanism of action, a series of in vitro and in vivo assays are essential. The following protocols provide a framework for the comprehensive evaluation of this compound.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of the test compound for S1P receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor (and other S1P subtypes for selectivity profiling).
-
Assay Buffer: Utilize an appropriate binding buffer, typically containing 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free BSA, pH 7.4.
-
Competitive Binding: Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [³²P]S1P) and increasing concentrations of the unlabeled test compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Objective: To measure the functional activation of G proteins upon agonist binding, providing a measure of agonist potency (EC50) and efficacy.
Methodology:
-
Membrane Preparation: Use cell membranes expressing the S1P1 receptor.
-
Assay Buffer: A typical buffer contains 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP, pH 7.4.
-
Reaction Mixture: In a microplate, combine the cell membranes, increasing concentrations of the test compound, and a sub-saturating concentration of [³⁵S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for 30-60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Separation: Terminate the reaction and separate bound [³⁵S]GTPγS by rapid filtration.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Objective: To assess the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation, which is a key event in receptor desensitization and internalization.
Methodology:
-
Cell Line: Utilize a cell line engineered to express the S1P1 receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Cell Plating: Seed the cells in a microplate and allow them to attach overnight.
-
Compound Addition: Add increasing concentrations of the test compound to the cells.
-
Incubation: Incubate for a sufficient period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add a substrate for the complemented enzyme and measure the resulting chemiluminescent or fluorescent signal.
-
Data Analysis: Plot the signal intensity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
Caption: Experimental Workflow for Characterization.
In Vivo Assay
Objective: To evaluate the in vivo efficacy of the test compound by measuring its ability to reduce the number of circulating lymphocytes.
Methodology:
-
Animal Model: Use a suitable rodent model, such as mice or rats.
-
Compound Administration: Administer the test compound orally or via another appropriate route at various doses.
-
Blood Sampling: Collect blood samples at different time points post-administration (e.g., 4, 8, 24 hours).
-
Lymphocyte Counting: Perform a complete blood count (CBC) with differential to determine the absolute number of lymphocytes.
-
Data Analysis: Calculate the percentage reduction in circulating lymphocytes compared to vehicle-treated control animals. Determine the dose-response relationship and the ED50 (the dose that causes a 50% reduction in lymphocytes).
Quantitative Data Summary
The following table presents representative data for known 1,2,4-oxadiazole S1P1 receptor agonists, which can serve as a benchmark for evaluating the activity of this compound.
| Compound | S1P1 EC50 (nM) | S1P1 Ki (nM) | S1P3 Selectivity (fold) | In Vivo Lymphopenia | Reference |
| CYM-5442 | 1.35 | - | >1000 (vs S1P2,3,4,5) | Yes | [6][7][8] |
| SEW2871 | 13.8 | 18 | >1000 (vs S1P2,3,4,5) | Yes | [9][10][11][12][13] |
| Compound 45 | - | 0.2 (IC50) | >10,000 (vs S1P3) | Yes | [2] |
| Compound 49 | - | 0.3 (IC50) | >10,000 (vs S1P3) | Yes | [2] |
The Role of the Aryl Propionic Acid Moiety
While the primary mechanism of action is hypothesized to be S1P1 agonism, the aryl propionic acid moiety warrants consideration. As a classic structural feature of NSAIDs, it has the potential to inhibit COX enzymes[3][4][5]. It would be prudent to perform in vitro COX-1 and COX-2 inhibition assays to determine if this compound possesses any significant activity against these enzymes. A dual S1P1 agonist/COX inhibitor could offer a unique therapeutic profile, potentially providing both immunosuppressive and direct anti-inflammatory and analgesic effects. However, it is also possible that the structural modifications required for potent S1P1 activity have diminished or abolished any COX inhibitory effects.
Conclusion and Therapeutic Outlook
The structural features of this compound strongly suggest that it functions as a sphingosine-1-phosphate receptor 1 agonist. This mechanism of action, centered on the induction of lymphopenia, has proven to be a highly effective strategy for the treatment of autoimmune diseases. The comprehensive experimental approach outlined in this guide provides a robust framework for confirming this hypothesis and characterizing the compound's pharmacological profile in detail. The potential for dual activity, incorporating COX inhibition, adds another layer of interest to this molecule. Further investigation is warranted to fully elucidate its therapeutic potential.
References
- A Review of Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives. (2020). International Journal of Pharmaceutical Sciences and Research.
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmacy and Pharmaceutical Research.
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020).
- CYM5442 hydrochloride | S1P1 Receptor Agonist. MedChemExpress.
- CYM5442 | S1P1 agonist. Probechem Biochemicals.
- Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala. (2021). Neuropharmacology.
- SEW2871 | S1P1 Agonist. MedChemExpress.
- SEW 2871 S1P Receptor agonist. Selleck Chemicals.
- CYM 5442 hydrochloride | Sphingosine-1-Phosph
- Arylpropionic Acid Deriv
- A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (2020). International Journal of Pharmaceutical Sciences and Research.
- Improved microwave-mediated synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids and their larvicidal and fungal growth inhibitory properties. (2012). Bioorganic & Medicinal Chemistry Letters.
- Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. (2012).
- Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions. (2012). Molecular Pharmacology.
- SEW2871 [Ligand Id: 2926] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY.
- CYM5442 | MedChemExpress. MedChemExpress.
- SEW2871: A Selective S1P1 Receptor Agonist for Sphingosine-1-Phosph
- Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. (2009). Indian Journal of Pharmaceutical Sciences.
- Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1). (2019). Bioorganic Chemistry.
- Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. (2009).
- Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology.
- Identification and Structure–Activity Relationship (SAR)
- Pharmacophore-based design of novel oxadiazoles as selective sphingosine-1-phosphate (S1P) receptor agonists with in vivo efficacy. (2015). Archiv der Pharmazie.
- Discovery and SAR study of highly selective and potent 1,2,4-oxadiazole-based S1PR1 agonists. (2025).
- SAR Analysis of Innovative Selective Small Molecule Antagonists of Sphingosine-1-Phosphate 4 (S1P4) Receptor. (2011). ACS Medicinal Chemistry Letters.
Sources
- 1. Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacophore-based design of novel oxadiazoles as selective sphingosine-1-phosphate (S1P) receptor agonists with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. brainkart.com [brainkart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. SEW2871 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. benchchem.com [benchchem.com]
biological activity of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
An In-Depth Technical Guide on the Biological Activity of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Executive Summary
This document provides a comprehensive technical analysis of this compound (CAS No. 322725-48-4).[1] By examining its core structural components—the 1,2,4-oxadiazole heterocycle, the propanoic acid linker, and the 2-methoxyphenyl substituent—we can infer its most probable biological target and mechanism of action. Structure-activity relationship (SAR) analysis of closely related analogs strongly suggests that this compound functions as a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This activity profile positions the molecule as a promising candidate for immunomodulatory therapies. This guide will deconstruct the molecular basis for this hypothesis, outline a rigorous experimental workflow for its validation, and briefly explore other potential biological activities.
Part 1: Deconstruction of the Molecular Architecture
The predicted biological activity of any molecule is fundamentally derived from its structure. The title compound is composed of three key pharmacophores that synergistically contribute to its likely interaction with a specific biological target.
Caption: Key pharmacophoric components of the target molecule.
1.1 The 1,2,4-Oxadiazole Core: A Privileged Scaffold The 1,2,4-oxadiazole ring is a five-membered heterocycle that is considered a "privileged structure" in medicinal chemistry. Its prevalence stems from its high metabolic stability and its utility as a bioisostere for amide and ester functionalities, which are more susceptible to hydrolysis.[2][3] This core is found in a wide array of pharmacologically active agents, demonstrating activities that include anticancer, anti-inflammatory, and antimicrobial effects.[2] In the context of the target molecule, it serves as a rigid and stable scaffold to correctly orient the other functional groups for optimal receptor engagement.
1.2 The Propanoic Acid Moiety: The Receptor Anchor The propanoic acid group is critical to the molecule's hypothesized activity. In the field of S1P receptor modulation, a terminal carboxylic acid function is a well-established mimic for the negatively charged phosphate group of the endogenous ligand, sphingosine-1-phosphate. This acidic headgroup is predicted to form a crucial ionic bond with a positively charged residue (e.g., lysine or arginine) in the S1P1 receptor binding pocket, serving as the primary anchor for the ligand. The length and flexibility of the ethyl linker are also optimized for positioning this acidic headgroup deep within the binding site.[4]
1.3 The 2-Methoxyphenyl Substituent: Fine-Tuning Potency and Selectivity The substituent at the 3-position of the oxadiazole ring plays a vital role in defining the ligand's potency and selectivity across the five S1P receptor subtypes. The 2-methoxyphenyl group provides a specific steric and electronic profile that influences the hydrophobic and potential hydrogen-bonding interactions within the receptor. Its placement is critical for differentiating between the highly homologous binding pockets of S1P1, S1P2, and S1P3, where selectivity is paramount for avoiding off-target effects.[5][6]
Part 2: Primary Hypothesized Biological Target: S1P1 Receptor Agonism
Based on extensive evidence from structurally related compounds, the primary and most compelling biological target for this compound is the S1P1 receptor.
2.1 The Role of S1P1 in Immunomodulation Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates numerous cellular processes via a family of five G-protein coupled receptors (GPCRs), S1P1-5.[7] The S1P1 receptor, in particular, is essential for regulating the trafficking of lymphocytes. Its activation on the surface of T and B cells is required for their egress from secondary lymphoid organs (such as lymph nodes) into the bloodstream and peripheral tissues.
2.2 Mechanism of Action: Functional Antagonism via Agonism A potent S1P1 agonist, like the proposed molecule, acts as a functional antagonist. Upon binding and activating the S1P1 receptor on lymphocytes, it triggers the receptor's internalization and degradation. This renders the lymphocytes insensitive to the endogenous S1P gradient that normally guides their exit from lymph nodes. The result is the sequestration of lymphocytes within the lymphoid organs, leading to a profound but reversible reduction in circulating peripheral lymphocyte counts (lymphopenia). This prevents the infiltration of autoreactive immune cells into tissues, which is the cornerstone of its therapeutic effect in autoimmune diseases.
Caption: Mechanism of S1P1 agonist-induced lymphopenia.
2.3 Evidence from Structural Analogs and Therapeutic Potential Research has identified a class of 3,5-diphenyl-1,2,4-oxadiazole compounds as highly potent S1P1 receptor agonists with excellent selectivity against the S1P3 subtype.[5][6] Agonism at S1P3 is linked to undesirable cardiovascular side effects like bradycardia, making S1P1/S1P3 selectivity a critical parameter for drug safety.[7] The title compound fits this structural class and is therefore predicted to share this favorable selectivity profile. Given this mechanism, the compound holds significant therapeutic potential for treating autoimmune disorders such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Part 3: A Proposed Workflow for Experimental Validation
As a Senior Application Scientist, it is imperative to move from hypothesis to empirical validation. The following section details a robust, step-by-step workflow to definitively characterize the .
Caption: Experimental workflow for target validation and characterization.
3.1 Step-by-Step Methodologies
Protocol 1: S1P Receptor Binding Affinity Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for human S1P receptors 1 through 5.
-
Cell Line: CHO or HEK293 cells stably overexpressing individual human S1P1, S1P2, S1P3, S1P4, and S1P5 receptors.
-
Procedure: a. Prepare cell membrane homogenates from each cell line. b. In a 96-well plate, incubate a fixed concentration of [³³P]-S1P radioligand with the cell membranes in the presence of increasing concentrations of the test compound (e.g., 0.1 nM to 10 µM). c. Incubate for 60 minutes at room temperature to reach equilibrium. d. Harvest the membranes onto filter plates and wash to remove unbound radioligand. e. Measure the bound radioactivity using a scintillation counter. f. Determine the IC50 value (concentration of compound that inhibits 50% of radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: S1P Receptor Functional Agonism Assay (GTPγS)
-
Objective: To determine the functional potency (EC50) and efficacy of the test compound at S1P receptors.
-
Methodology: A [³⁵S]GTPγS binding assay measures the activation of G-proteins following receptor stimulation.
-
Procedure: a. Use the same cell membrane preparations as in the binding assay. b. Incubate membranes with increasing concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS. c. The agonist-activated receptor will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. d. Incubate for 30 minutes at 30°C. e. Terminate the reaction and measure the amount of bound [³⁵S]GTPγS via scintillation counting. f. Plot the data to generate a dose-response curve and determine the EC50 and Emax (relative to S1P).
3.2 Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The expected outcome is high potency at S1P1 with significantly lower (or no) activity at other subtypes, especially S1P3.
Table 1: Hypothetical In Vitro Activity Profile
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
|---|---|---|
| S1P1 | < 1.0 | < 5.0 |
| S1P2 | > 1000 | > 1000 |
| S1P3 | > 1000 | > 1000 |
| S1P4 | ~ 500 | ~ 750 |
| S1P5 | < 20 | < 50 |
This table presents expected, not actual, data based on SAR analysis. The compound is predicted to have potent S1P1 activity and potential secondary activity at S1P5, which is also involved in immune and neural regulation.[7][8]
Part 4: Other Potential Biological Activities
While S1P1 agonism is the most probable activity, the structural motifs present in the molecule could confer other biological effects, which should be considered during counter-screening.
-
Anti-inflammatory Activity: Arylpropionic acid derivatives are a classic scaffold for non-steroidal anti-inflammatory drugs (NSAIDs).[9]
-
Anticancer Properties: Numerous compounds containing 1,2,4-oxadiazole and 1,3,4-oxadiazole rings have been investigated for their cytotoxic effects against various cancer cell lines.[2][10]
-
Enzyme Inhibition: Structurally related oxadiazoles have been identified as inhibitors of enzymes such as Acetyl-CoA Carboxylase (ACC), which is involved in metabolic pathways.[11]
Part 5: Conclusion and Future Directions
This compound is a molecule of significant pharmacological interest. Based on a rigorous analysis of its chemical structure and comparison with validated compounds, it is hypothesized to be a potent and selective S1P1 receptor agonist. This profile makes it a strong candidate for development as an immunomodulatory agent for autoimmune diseases. The immediate path forward requires the execution of the experimental workflow detailed herein to confirm its binding and functional activity in vitro, followed by in vivo studies to demonstrate its pharmacodynamic effect on lymphocyte trafficking. Subsequent research should focus on lead optimization to further enhance its drug-like properties, including oral bioavailability and metabolic stability, to advance it toward clinical consideration.
References
- 1. This compound - CAS:322725-48-4 - Sunway Pharm Ltd [3wpharm.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine-1-phosphate receptor 1/5 selective agonist alleviates ocular vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS number 322725-48-4
An In-Depth Technical Guide to 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid (CAS Number 322725-48-4)
Forward-Looking Statement
This document provides a comprehensive technical overview of this compound. Due to the limited publicly available data for this specific molecule, this guide synthesizes information from structurally related compounds and established principles of medicinal chemistry. The insights into synthesis, potential mechanisms of action, and experimental protocols are based on analogous 1,2,4-oxadiazole and propanoic acid derivatives. All information should be validated through empirical studies.
Executive Summary
This compound, with CAS number 322725-48-4, is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a methoxy-substituted phenyl ring and a propanoic acid moiety. While specific research on this compound is not extensively published, its structural motifs are prevalent in molecules with a wide range of biological activities. Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The 1,2,4-oxadiazole ring is a versatile scaffold in medicinal chemistry, known to be present in compounds with anticancer, anti-inflammatory, antimicrobial, and other therapeutic properties[1][2]. This guide provides a detailed exploration of its chemical synthesis, physicochemical properties, potential biological activities, and relevant experimental protocols, drawing from research on analogous structures.
Chemical and Physical Properties
While experimental data for the target compound is scarce, its properties can be predicted based on its constituent parts.
| Property | Predicted Value/Information |
| Molecular Formula | C12H12N2O4 |
| Molecular Weight | 248.24 g/mol |
| IUPAC Name | This compound |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated, though it should increase in basic aqueous solutions due to the carboxylic acid group. |
| pKa | The propanoic acid moiety suggests a pKa in the range of 4-5. |
Synthesis and Characterization
The synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids is well-documented, and a probable synthetic route for the title compound is outlined below. A common and efficient method involves the reaction of an arylamidoxime with succinic anhydride, which can be facilitated by microwave irradiation to improve reaction times and yields[3].
Proposed Synthetic Pathway
A plausible synthesis would involve a two-step process:
-
Formation of 2-methoxybenzamidoxime: Reaction of 2-methoxybenzonitrile with hydroxylamine.
-
Cyclization with Succinic Anhydride: Condensation of 2-methoxybenzamidoxime with succinic anhydride to form the 1,2,4-oxadiazole ring and the propanoic acid side chain.
Caption: Potential mechanism of anti-inflammatory action via COX inhibition.
Anticancer Activity
Numerous 1,2,4-oxadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2] Potential mechanisms could include the inhibition of tubulin polymerization, induction of apoptosis, or interference with key signaling pathways in cancer cells. The presence of the methoxyphenyl group is also a feature in some anticancer agents.[4][5]
Antimicrobial and Antifungal Activity
The 1,2,4-oxadiazole scaffold is also found in compounds with antimicrobial and antifungal properties.[6][7] The exact mechanism can vary, but may involve disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Experimental Protocols for Biological Evaluation
In Vitro COX Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of the compound against COX-1 and COX-2.
Caption: Workflow for an in vitro COX inhibition assay.
Cell Viability Assay (e.g., MTT Assay)
To evaluate cytotoxic effects against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
This compound is a compound of interest due to its structural similarity to known bioactive molecules. Based on the well-established pharmacology of its constituent moieties, it holds promise as a potential anti-inflammatory, anticancer, or antimicrobial agent. This guide provides a foundational framework for its synthesis and biological evaluation. Future research should focus on the empirical validation of the proposed synthetic routes and a comprehensive screening of its biological activities to elucidate its therapeutic potential.
References
- ResearchGate. (2014, January). Enantioselective Separations with Supercritical Fluids - Review. CURR ANAL CHEM.
- PubChem. 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid.
- ResearchGate. (2012). Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties.
- National Institutes of Health. (2022, November 28). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.
-
Santa Cruz Biotechnology. 3-[3-(3,4,5-Trimethoxy-phenyl)-o[2][8][9]xadiazol-5-yl]-propionic acid.
- MDPI. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
- PubMed. 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents.
- MDPI. (2024, June 16). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise.
- MDPI. (2023, April 29).
- Journal of Medicinal and Chemical Sciences. (2024, July 7). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties.
- Semantic Scholar. (2022, July 20). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
- Google Patents. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
- Baghdad Science Journal. (2024).
- ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | C13H14N2O5 | CID 6486670 - PubChem [pubchem.ncbi.nlm.nih.gov]
discovery and history of 1,2,4-oxadiazole derivatives
An In-Depth Technical Guide to the Discovery and History of 1,2,4-Oxadiazole Derivatives
Abstract
The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has traversed a remarkable journey from a 19th-century chemical curiosity to a cornerstone scaffold in modern medicinal chemistry. Its unique properties, most notably its role as a metabolically robust bioisostere for ester and amide functionalities, have cemented its importance in drug discovery. This guide provides a comprehensive exploration of the 1,2,4-oxadiazole core, charting its historical discovery, the evolution of its synthetic methodologies from classical to contemporary, and its rise to prominence as a privileged structure in the development of therapeutic agents. We will delve into the causality behind key experimental choices, present detailed protocols, and analyze the structure-activity relationships that underpin its diverse pharmacological applications.
The Genesis: A Heterocycle's Humble Beginnings
The story of the 1,2,4-oxadiazole begins in 1884 with the pioneering work of German chemists Ferdinand Tiemann and P. Krüger. In their seminal research, they successfully synthesized the novel heterocyclic ring, which they initially classified as an "azoxime" or "furo[ab1]diazole". The classical method they developed involved the reaction between an amidoxime and an acyl chloride.
Despite this foundational discovery, the 1,2,4-oxadiazole ring remained in relative obscurity for nearly eight decades. It was not until chemists began to observe its interesting photochemical rearrangements into other heterocyclic systems that a broader scientific curiosity was ignited. This renewed attention marked the beginning of its ascent in synthetic and medicinal chemistry. Over the last four decades, in particular, interest in its biological applications has surged, leading to the discovery of a vast number of derivatives with a wide spectrum of activities.
The Art of the Ring: Evolution of Synthetic Methodologies
The synthesis of the 1,2,4-oxadiazole ring is a testament to the evolution of organic chemistry. While the foundational principles remain, modern methods have introduced significant improvements in efficiency, yield, and substrate scope. Most synthetic routes can be broadly categorized into two primary strategies: the cyclization of amidoxime derivatives and the 1,3-dipolar cycloaddition involving nitrile oxides.
The Amidoxime Route: A Versatile and Enduring Strategy
The most widely employed method for constructing the 1,2,4-oxadiazole ring starts with an amidoxime. This approach is conceptually a [4+1] heterocyclization, where the amidoxime provides four of the five ring atoms, and a carbonyl-containing compound provides the final carbon atom.
The Classical Tiemann-Krüger Synthesis:
The original method involves the acylation of an amidoxime with a reactive acyl chloride, followed by a dehydrative cyclization.
Caption: The classical Tiemann & Krüger synthesis of 1,2,4-oxadiazoles.
-
Causality and Limitations: This foundational method, while groundbreaking, often presented challenges. The use of highly reactive acyl chlorides could lead to the formation of byproducts, resulting in low yields and complicating the purification process.[1] Reaction times were also typically long, often requiring 6-12 hours of reflux.[1]
Modern Refinements to the Amidoxime Route:
To overcome the limitations of the classical approach, chemists have developed numerous refinements. A significant advancement was the replacement of acyl chlorides with carboxylic acids activated by coupling reagents (e.g., EDC, DCC, CDI, TBTU). This allows for milder reaction conditions, broader functional group tolerance, and often cleaner reactions.
The general workflow involves two key steps:
-
O-Acylation: The amidoxime is first acylated to form an O-acyl amidoxime intermediate. This step is crucial as it sets up the molecule for the subsequent ring-closing reaction.
-
Cyclization: The intermediate is then heated, often in the presence of a base or a catalyst like tetrabutylammonium fluoride (TBAF), to induce a dehydrative cyclization, which expels a molecule of water to form the stable aromatic oxadiazole ring.
Modern energy sources have also been applied to accelerate this process. Microwave irradiation (MWI), for instance, can dramatically reduce reaction times from hours to minutes, fitting well within the principles of green chemistry.
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles via the amidoxime route.
The 1,3-Dipolar Cycloaddition Route
An alternative and elegant approach to the 1,2,4-oxadiazole ring is the [3+2] cycloaddition reaction between a nitrile (R¹-C≡N) and a nitrile oxide (R²-C≡N⁺-O⁻).
-
Causality and Limitations: While conceptually straightforward, this method has practical challenges. The triple bond of the nitrile is often unreactive, requiring harsh reaction conditions. Furthermore, nitrile oxides are prone to dimerization, which can lead to the formation of undesired byproducts like 1,2,5-oxadiazole-2-oxides (furoxans).[1] However, the development of catalysts, such as platinum(IV) complexes, has enabled this reaction to proceed under milder conditions, mitigating some of these drawbacks.[1]
Summary of Key Synthetic Methods
| Method | Reactant 1 | Reactant 2 | General Conditions | Advantages & Notes |
| Tiemann & Krüger | Amidoxime | Acyl Chloride | Reflux, often for 6-12 hours | Foundational method; can have low yields and byproduct formation.[1] |
| Amidoxime + Acid | Amidoxime | Carboxylic Acid | Coupling agent (EDC, CDI), then heat | Milder, cleaner, broader scope than the classical method. Widely used. |
| Microwave-Assisted | Amidoxime | Acyl Chloride / Ester | MWI, catalyst (e.g., NH₄F/Al₂O₃) | Drastically reduced reaction times.[1] |
| 1,3-Dipolar Cycloaddition | Nitrile | Nitrile Oxide | Often requires harsh conditions or catalysis | Elegant but can be limited by nitrile reactivity and oxide dimerization.[1] |
| Electrochemical | N-benzyl amidoximes | - | Anodic oxidation | A modern, green approach featuring mild conditions. |
A Scaffold of Significance: The Rise in Medicinal Chemistry
The elevation of the 1,2,4-oxadiazole from a simple heterocycle to a "privileged scaffold" in drug discovery is primarily due to its function as a bioisostere . Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.
The Power of Bioisosteric Replacement
The 1,2,4-oxadiazole ring is recognized as a highly effective and stable bioisostere of ester and amide groups. This has profound implications for drug design:
-
Enhanced Metabolic Stability: Esters and amides are often susceptible to hydrolysis by metabolic enzymes (esterases and amidases) in the body, leading to rapid degradation and poor pharmacokinetic profiles. The chemically robust aromatic 1,2,4-oxadiazole ring is resistant to this hydrolysis, significantly improving a drug candidate's stability and bioavailability.
-
Mimicry of Key Interactions: The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the carbonyl oxygen in esters and amides. This allows oxadiazole-containing molecules to maintain crucial interactions with biological targets like enzyme active sites and receptors.
-
Modulation of Physicochemical Properties: Replacing an ester or amide with a 1,2,4-oxadiazole allows medicinal chemists to fine-tune a molecule's properties, such as lipophilicity and polarity, to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
A Spectrum of Biological Activity
The application of these principles has led to the development of 1,2,4-oxadiazole derivatives with an impressively broad range of pharmacological activities. The scaffold is a key component in compounds developed as:
-
Anticancer Agents: Many derivatives have been synthesized that induce apoptosis or inhibit key enzymes in cancer signaling pathways.[1]
-
Anti-inflammatory and Analgesic Agents: By targeting enzymes like COX, derivatives have shown potent anti-inflammatory effects.
-
Antimicrobial Agents: The scaffold is present in compounds with antibacterial, antifungal, and antiviral properties.
-
CNS-Active Agents: Derivatives have been developed as anticonvulsants, antidepressants, and agonists for muscarinic receptors, targeting diseases like Alzheimer's.
This versatility has resulted in several commercially available drugs that feature the 1,2,4-oxadiazole core, validating its importance in modern therapeutics.
| Drug / Compound Class | Primary Biological Activity | Reference |
| Ataluren | Investigational drug for Duchenne muscular dystrophy | |
| Pleconaril | Antiviral agent | [1] |
| Butalamine | Vasodilator | [1] |
| HDAC Inhibitors | Anticancer (e.g., against hepatic carcinoma) | |
| MAO-B Inhibitors | Neuroprotective agents for neurodegenerative diseases | |
| CB2 Agonists | Anti-inflammatory and potential neuroprotective agents |
A Validated Protocol: Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
This section provides a representative, step-by-step methodology for the synthesis of a 1,2,4-oxadiazole derivative from an amidoxime and a carboxylic acid, a robust and widely applicable procedure.
Objective: To synthesize 3-phenyl-5-(pyridin-4-yl)-1,2,4-oxadiazole.
Pillar of Trustworthiness: This two-step, one-pot protocol is a self-validating system. The successful formation of the intermediate can be monitored by TLC, and the final cyclization is driven by thermodynamically favorable aromatization. The purity of the final product is confirmed by standard analytical techniques (NMR, MS), ensuring the integrity of the described transformation.
Materials & Equipment
-
Reagents: Benzamidoxime, Isonicotinic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Dimethylformamide (DMF), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, thin-layer chromatography (TLC) plates, rotary evaporator, standard glassware for extraction and filtration.
Experimental Procedure
-
Activation and Acylation (Step 1):
-
To a solution of isonicotinic acid (1.0 eq) in DMF, add HOBt (1.1 eq) and EDC (1.1 eq).
-
Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to trap this intermediate, preventing side reactions and forming a more stable active ester, which is less prone to racemization and reacts efficiently with the amidoxime.
-
Stir the mixture at room temperature for 30 minutes to ensure complete activation.
-
Add benzamidoxime (1.0 eq) to the solution.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the formation of the O-acyl amidoxime intermediate by TLC.
-
-
Dehydrative Cyclization (Step 2):
-
Once the formation of the intermediate is complete, heat the reaction mixture to 100-120 °C.
-
Causality: Thermal energy provides the activation energy required for the intramolecular cyclization. The nucleophilic amino group of the amidoxime attacks the carbonyl carbon, and a subsequent elimination of a water molecule leads to the formation of the stable, aromatic 1,2,4-oxadiazole ring.
-
Maintain heating for 6-12 hours, or until TLC analysis indicates the complete consumption of the intermediate.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid and HOBt) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield the pure 3-phenyl-5-(pyridin-4-yl)-1,2,4-oxadiazole.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Conclusion and Future Outlook
From its discovery by Tiemann and Krüger in 1884, the 1,2,4-oxadiazole has evolved from a chemical footnote into a validated and highly valued scaffold in the field of drug discovery.[1] Its journey highlights the power of synthetic innovation and the profound impact of the concept of bioisosterism. The development of robust and efficient synthetic routes has made a vast chemical space accessible to medicinal chemists, enabling the exploration of this heterocycle against a multitude of diseases.
The future for 1,2,4-oxadiazole derivatives remains bright. Ongoing research will likely focus on developing even more atom-economical and environmentally benign synthetic methodologies. Furthermore, as our understanding of complex disease pathways deepens, this versatile and adaptable scaffold is poised to play a pivotal role in the design of the next generation of targeted and effective therapeutic agents.
References
-
Piotrowska-Kempisty, H., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Piotrowska-Kempisty, H., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. [Link]
-
Gruner, A., et al. (2018). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2565. [Link]
-
Kaboudin, B., et al. (2024). A novel and convenient method for the synthesis of 1,2,4-oxadiazole-5-thiones. Journal of Heterocyclic Chemistry. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 543-553. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4‐oxadiazoles reported by Tiemann and Krüger. [Link]
-
Augustine, J. K., et al. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. Journal of Organic Chemistry, 74(15), 5640-5643. [Link]
-
PubMed. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
MDPI. (2021). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. [Link]
-
Yang, Z., et al. (2019). Discovery of Novel 1,2,4-Oxadiazole-Containing Histone Deacetylase Inhibitors with Potent Antitumor Activities in Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
-
Moraca, F., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. [Link]
-
RSC Publishing. (n.d.). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. [Link]
-
MOST Wiedzy. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
Marzullo, P., et al. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry. [Link]
-
PubMed. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. [Link]
-
PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. [Link]
-
Willand, N., et al. (2014). Ethionamide boosters. 2. Combining bioisosteric replacement and structure-based drug design to solve pharmacokinetic issues in a series of potent 1,2,4-oxadiazole EthR inhibitors. Journal of Medicinal Chemistry, 57(11), 4788-805. [Link]
-
Taylor & Francis Online. (2023). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. [Link]
-
Singh, P., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 1-22. [Link]
-
ResearchGate. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. [Link]
-
Street, L. J., et al. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 38(10), 1799-810. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Heterocyclic Compounds. [Link]
-
ResearchGate. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. [Link]
-
ResearchGate. (n.d.). Scheme 1: Oxadiazole synthetic route done by Tieman and Krüger in 1884. [Link]
-
Kumar, A., et al. (2011). Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. European Journal of Medicinal Chemistry, 46(9), 4339-46. [Link]
Sources
Spectroscopic Profile of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. Furthermore, it details the methodologies for acquiring such data and offers insights into the interpretation of the spectral features, grounded in established scientific principles.
Molecular Structure and Spectroscopic Overview
This compound (C₁₂H₁₂N₂O₄) is a multifaceted organic molecule featuring a 1,2,4-oxadiazole core, a 2-methoxyphenyl substituent, and a propanoic acid side chain. Each of these structural components imparts distinct and identifiable signatures in its spectroscopic profile. Understanding these individual contributions is paramount for structural elucidation and purity assessment.
This guide will first present the predicted spectroscopic data in a summarized format, followed by a detailed breakdown of the experimental protocols for data acquisition. The subsequent sections will delve into the rationale behind the predicted spectral characteristics, providing a logical framework for interpretation.
Predicted Spectroscopic Data Summary
The following tables summarize the anticipated NMR chemical shifts, key IR absorption bands, and expected mass-to-charge ratios for significant fragments in the mass spectrum of the title compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | > 10 (broad s, 1H) | ~175-180 |
| Aromatic (Phenyl) | ~6.9-7.9 (m, 4H) | ~110-160 |
| Methoxy (-OCH₃) | ~3.8-4.0 (s, 3H) | ~55-60 |
| Propanoic Acid (-CH₂CH₂COOH) | ~2.8-3.2 (t, 2H), ~2.6-2.9 (t, 2H) | ~30-35, ~25-30 |
| Oxadiazole (C3, C5) | - | ~165-175 |
Table 2: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |
| C=N Stretch (Oxadiazole) | 1560-1640 | Medium-Strong |
| C-O-C Stretch (Ether & Oxadiazole) | 1020-1250 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium |
Table 3: Predicted Key Mass Spectrometry Fragments (EI-MS)
| m/z | Proposed Fragment |
| 248 | [M]⁺ (Molecular Ion) |
| 203 | [M - COOH]⁺ |
| 175 | [M - CH₂CH₂COOH]⁺ |
| 135 | [C₇H₇O₂]⁺ (Methoxyphenyl acylium ion) |
| 107 | [C₇H₇O]⁺ (Methoxyphenyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Methodologies
The acquisition of high-quality spectroscopic data is contingent upon robust and well-defined experimental protocols. The following sections detail the standard operating procedures for NMR, IR, and MS analysis of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring signals of interest.[1][2]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[3]
-
A relaxation delay of 2-5 seconds is recommended to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, no specific sample preparation is needed. A small amount of the solid sample is placed directly onto the ATR crystal.[4]
-
Instrumentation: An FT-IR spectrometer equipped with a diamond ATR accessory is recommended for its ease of use and high-quality data output.[4]
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.[5]
-
Place the sample on the ATR crystal and ensure good contact using the pressure clamp.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).
-
Ionization: Electron Ionization (EI) is a standard technique for small molecules. It involves bombarding the sample with high-energy electrons (typically 70 eV), which causes ionization and extensive fragmentation.[6][7]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.
Interpretation of Spectroscopic Data
¹H and ¹³C NMR Spectra
The predicted chemical shifts are based on the electronic environment of each nucleus.
-
Carboxylic Acid Proton: The proton of the -COOH group is highly deshielded due to the electronegativity of the adjacent oxygen atoms, resulting in a characteristic downfield shift, often appearing as a broad singlet.[8]
-
Aromatic Protons: The protons on the 2-methoxyphenyl ring will appear in the aromatic region (typically 6.5-8.0 ppm). The ortho, meta, and para protons will exhibit distinct chemical shifts and coupling patterns due to the influence of the methoxy and oxadiazole substituents.
-
Methoxy Protons: The three protons of the -OCH₃ group are equivalent and are not coupled to other protons, thus they are expected to appear as a sharp singlet.[9]
-
Propanoic Acid Protons: The two methylene groups (-CH₂-) of the propanoic acid chain will appear as triplets due to coupling with each other. The methylene group adjacent to the oxadiazole ring will be more deshielded than the one adjacent to the carboxylic acid group.[2]
-
¹³C NMR: The carbon atoms of the carbonyl group and the oxadiazole ring are significantly deshielded and appear at the downfield end of the spectrum.[10][11] The carbons of the methoxy group and the aliphatic chain will appear at the upfield end.
Infrared (IR) Spectrum
The IR spectrum provides a fingerprint of the functional groups present.
-
O-H Stretch: The most prominent feature of a carboxylic acid is the very broad absorption band for the O-H stretch, which is due to hydrogen bonding.[12][13]
-
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected around 1710 cm⁻¹.[12]
-
C=N and C-O Stretches: The 1,2,4-oxadiazole ring will exhibit characteristic stretches for the C=N and C-O bonds.[1][14]
-
Aromatic Region: Bands in the 1450-1600 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic ring.
Mass Spectrum
The mass spectrum provides the molecular weight and information about the molecule's stability and fragmentation pathways.
-
Molecular Ion Peak: The peak at the highest m/z value corresponds to the intact molecule with one electron removed, the molecular ion ([M]⁺). For C₁₂H₁₂N₂O₄, this is expected at m/z 248.
-
Fragmentation Pattern: Under EI conditions, the molecule will fragment in predictable ways. Common fragmentation pathways for carboxylic acids include the loss of the -COOH group (a loss of 45 mass units) and for the propanoic acid chain, cleavage at the bonds adjacent to the oxadiazole ring.[15][16] The fragmentation of the oxadiazole ring itself can also lead to characteristic ions.[17]
Conclusion
This technical guide provides a detailed predictive analysis and methodological framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data and adhering to the outlined experimental protocols, researchers can confidently identify and characterize this compound, ensuring its purity and structural integrity for applications in drug discovery and development. The principles and techniques described herein are foundational to the structural elucidation of novel organic compounds.
References
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]
-
Khan, I., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]
-
Pires, E., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]
-
Srivastava, R. M. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]
-
Nagwa. (2019). Question Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]
-
MSE. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
Research and Reviews. (n.d.). Synthesis of Substituted 1,3,4 Oxadiazoles as Anti-inflammatory Agent. Retrieved from [Link]
-
de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]
-
Canadian Center of Science and Education. (2016). A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. Retrieved from [Link]
-
Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. Retrieved from [Link]
-
Environmental Protection Agency. (2017). This method describes sampling and analytical procedures for extractive emission measurements using Fourier transform infrared (FTIR) spectroscopy. Retrieved from [Link]
-
Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from [Link]
-
JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Innovatech Labs. (2023). The Basics of FTIR Spectroscopy: An Industry Guide. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid. Retrieved from [Link]
-
Semantic Scholar. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e. Retrieved from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]
-
ResearchGate. (n.d.). (A)High-resolution NMR spectra of propionic acid (bottom spectrum) and... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. journalspub.com [journalspub.com]
- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. mse.washington.edu [mse.washington.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 8. nagwa.com [nagwa.com]
- 9. acdlabs.com [acdlabs.com]
- 10. scispace.com [scispace.com]
- 11. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. rroij.com [rroij.com]
- 15. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Investigating the Therapeutic Potential of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Foreword: Bridging Scaffolds to Uncover Novel Therapeutics
In the landscape of modern drug discovery, the strategic combination of known pharmacophores presents a fertile ground for identifying novel therapeutic agents with potentially enhanced efficacy and unique pharmacological profiles. The compound 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a prime example of such a chemical entity. It elegantly merges two scaffolds of significant medicinal interest: the versatile 1,2,4-oxadiazole ring and the well-established propanoic acid moiety, a hallmark of a major class of non-steroidal anti-inflammatory drugs (NSAIDs).
This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic framework for the systematic investigation of this compound. We will dissect its structural components, hypothesize its most probable therapeutic targets based on established chemical biology principles, and provide detailed, field-tested protocols for the validation of these hypotheses. Our approach is grounded in scientific integrity, emphasizing causality in experimental design and the importance of self-validating systems to ensure data robustness.
Section 1: Structural Dissection and Target Prioritization
The logical starting point for investigating a novel compound is to analyze its structure for moieties with known biological activities. The subject molecule is comprised of a central 1,2,4-oxadiazole core, substituted with a 2-methoxyphenyl group at the 3-position and a propanoic acid chain at the 5-position.
-
The Propanoic Acid Moiety: This functional group is the defining feature of the "profen" class of NSAIDs, which includes well-known drugs like ibuprofen and naproxen.[1] Arylpropionic acid derivatives are recognized for their analgesic, anti-inflammatory, and antipyretic properties, which they exert primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The presence of this side chain strongly suggests that COX-1 and COX-2 are primary therapeutic targets for this compound. A closely related analog, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid, has already demonstrated significant analgesic and anti-inflammatory effects in preclinical models, further strengthening this hypothesis.[3]
-
The 1,2,4-Oxadiazole Core: This five-membered heterocycle is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its presence in a wide array of biologically active compounds. Derivatives of 1,2,4-oxadiazole have been reported to exhibit a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] This diversity of action implies that the oxadiazole core can interact with multiple biological targets. While COX inhibition remains the most probable mechanism due to the propanoic acid side chain, the oxadiazole ring may confer additional or alternative activities. For instance, some oxadiazole-containing compounds have been shown to target Epidermal Growth Factor Receptor (EGFR) and tubulin, suggesting potential applications in oncology.[6][7]
Prioritized Investigational Path: Based on this structural analysis, the most logical and evidence-driven path is to first investigate the compound's activity as a COX inhibitor. Should this line of inquiry prove fruitful, further studies can explore its selectivity for COX-2 over COX-1, a key determinant of gastrointestinal safety.[8] Concurrently, a broader screening against a panel of cancer-related targets could unveil secondary mechanisms of action attributable to the 1,2,4-oxadiazole core.
Section 2: Primary Target Validation Workflow: COX Inhibition
The central hypothesis is that this compound functions as an inhibitor of COX enzymes. The following workflow provides a systematic approach to validate this hypothesis, moving from direct enzyme inhibition to cell-based functional outcomes.
Caption: Workflow for validating COX inhibition.
Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a colorimetric assay to determine the potency (IC50) of the test compound against purified ovine COX-1 and human recombinant COX-2.
Principle: The assay measures the peroxidase activity of COX. Prostaglandin G2 (PGG2), produced by the oxygenation of arachidonic acid, is reduced by the peroxidase component, which is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). Inhibition of COX reduces the amount of PGG2 produced, thereby decreasing the rate of TMPD oxidation.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Test Compound: this compound
-
Reference Inhibitors: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)
-
96-well microplate and plate reader capable of measuring absorbance at 590-620 nm.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.
-
Plate Setup: To each well of a 96-well plate, add:
-
Assay Buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
Test compound dilution or vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add TMPD and arachidonic acid to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a plate reader and measure the absorbance at 590 nm every minute for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Self-Validation and Trustworthiness:
-
Run vehicle controls (enzyme + substrate, no inhibitor) to define 100% enzyme activity.
-
Run background controls (no enzyme) to subtract any non-enzymatic oxidation of TMPD.
-
Include known selective inhibitors (SC-560 for COX-1, Celecoxib for COX-2) as positive controls to validate the assay's performance and sensitivity.
-
Ensure the final DMSO concentration is consistent across all wells and is kept low (<1%) to avoid solvent effects.
Detailed Protocol: Cellular Prostaglandin E2 (PGE2) Immunoassay
This protocol measures the functional consequence of COX-2 inhibition in a cellular context by quantifying the production of PGE2, a key inflammatory mediator.
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce the expression of COX-2 in macrophages or monocytic cell lines (e.g., RAW 264.7, THP-1). The cells are then treated with the test compound, and the amount of PGE2 released into the culture medium is measured using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound and reference inhibitor (e.g., Celecoxib)
-
Commercial PGE2 ELISA kit
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo)
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the unstimulated control. Incubate for 18-24 hours. This incubation period allows for robust COX-2 expression and PGE2 production.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for PGE2 analysis.
-
PGE2 Measurement: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves incubating the supernatant with a PGE2-HRP conjugate and a PGE2-specific antibody in a pre-coated plate.
-
Cell Viability Assessment: After collecting the supernatant, assess the viability of the remaining cells using an MTT or similar assay to ensure that the observed reduction in PGE2 is due to COX inhibition and not cytotoxicity.
-
Data Analysis:
-
Generate a standard curve for the PGE2 ELISA.
-
Calculate the concentration of PGE2 in each sample.
-
Normalize the PGE2 levels to the LPS-stimulated vehicle control.
-
Plot the percent inhibition of PGE2 production versus the logarithm of the compound concentration and determine the IC50 value.
-
Section 3: Exploring Secondary Targets: Anticancer Potential
The 1,2,4-oxadiazole scaffold is associated with anticancer activity, potentially through the inhibition of targets like EGFR or tubulin.[6] A logical next step is to perform a broad screen to identify any antiproliferative effects.
Caption: Workflow for investigating anticancer activity.
Protocol: Antiproliferative Screening
Principle: A tiered approach is recommended. Initially, screen the compound against a small, diverse panel of cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon) to get a preliminary indication of activity. If significant antiproliferative effects are observed (e.g., GI50 < 10 µM), a broader screen such as the National Cancer Institute's NCI-60 panel can provide a more comprehensive profile and even suggest a mechanism of action through pattern-matching algorithms.
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Add a range of concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the concentration that inhibits cell growth by 50% (GI50) by plotting the percentage of cell growth inhibition against the log of the compound concentration.
Section 4: Data Summary and Interpretation
To facilitate clear interpretation and comparison, all quantitative data should be systematically tabulated.
Table 1: Summary of In Vitro and Cellular Potency
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Cellular PGE2 IC50 (µM) in RAW 264.7 |
| Test Compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Celecoxib | >10 | 0.05 | >200 | 0.04 |
| Ibuprofen | 5 | 15 | 0.33 | 10 |
Interpretation:
-
A low IC50 value against COX-2 and a high COX-2 Selectivity Index would classify the compound as a promising COX-2 selective anti-inflammatory agent.
-
The cellular PGE2 IC50 should ideally be in a similar range to the enzymatic COX-2 IC50 to confirm that the compound effectively engages its target in a cellular environment.
-
A significant discrepancy between enzymatic and cellular potency could indicate issues with cell permeability, efflux, or metabolism.
Conclusion and Future Directions
This guide outlines a comprehensive, hypothesis-driven strategy for elucidating the therapeutic potential of this compound. By systematically evaluating its activity against its most probable targets, COX-1 and COX-2, researchers can rapidly ascertain its potential as an anti-inflammatory agent. The proposed workflows, grounded in established methodologies, provide a clear path from initial enzymatic assays to functional cellular validation. Furthermore, the exploration of secondary, cancer-related targets acknowledges the multifunctional nature of the 1,2,4-oxadiazole scaffold and opens the door to discovering novel applications for this intriguing compound. The successful execution of these studies will provide the critical data necessary to justify further preclinical development, including pharmacokinetic profiling and in vivo efficacy studies.
References
- Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. (2025). Source Not Specified.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.
- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI.
- Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An upd
- Biological activity of oxadiazole and thiadiazole deriv
-
Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[4][5][9]oxadiazole-2-Thione Derivatives as Anticancer Agents. Chemical Methodologies.
- Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Brazilian Journal of Medical and Biological Research.
- Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents. PubMed.
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
in vitro evaluation of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
An In-Depth Technical Guide to the In Vitro Evaluation of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid as a Putative LPA Receptor Antagonist
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the in vitro pharmacological characterization of this compound. The protocols and methodologies detailed herein are grounded in established practices for the evaluation of novel chemical entities targeting G-protein coupled receptors, with a specific focus on the lysophosphatidic acid (LPA) receptor family.
Introduction and Rationale
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of six G-protein coupled receptors (GPCRs), designated LPA1-6.[1][2][3] The LPA signaling axis is implicated in a wide range of physiological and pathophysiological processes, including cell proliferation, migration, and fibrosis.[3][4] Notably, the overactivation of the LPA receptor 1 (LPA1) has been identified as a key driver in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[5][6][7] Consequently, the development of potent and selective LPA1 antagonists represents a promising therapeutic strategy.
The subject of this guide, this compound, possesses structural motifs common to known LPA1 antagonists. The 1,2,4-oxadiazole core is a prevalent scaffold in medicinal chemistry, offering metabolic stability and serving as a bioisostere for ester and amide functionalities.[8] This guide outlines a systematic in vitro approach to validate the hypothesis that this compound acts as an LPA1 antagonist and to characterize its pharmacological profile.
Physicochemical Properties and Synthesis
A thorough understanding of the compound's physicochemical properties is critical for its formulation and interpretation of biological data.
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C12H12N2O4 |
| Molecular Weight | 248.24 g/mol |
| IUPAC Name | This compound |
| Predicted LogP | 1.8-2.2 |
| Predicted pKa | 4.5-5.0 (Carboxylic Acid) |
| Predicted Solubility | Sparingly soluble in aqueous buffers, soluble in DMSO and ethanol |
Proposed Synthetic Pathway
The synthesis of the target compound can be achieved through a multi-step process, as outlined below. This proposed pathway is based on established methodologies for the synthesis of 1,2,4-oxadiazoles.[9][10]
Caption: Proposed synthetic workflow for this compound.
In Vitro Pharmacological Evaluation
A tiered approach is recommended for the in vitro evaluation, starting with primary binding and functional assays, followed by secondary assays to probe downstream effects and selectivity.
Experimental Workflow Overview
Caption: Tiered experimental workflow for in vitro pharmacological characterization.
Primary Assays: Target Engagement and Function
3.2.1. LPA1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the human LPA1 receptor.
-
Principle: A competitive binding assay using a radiolabeled LPA1 ligand (e.g., [3H]-LPA) and cell membranes prepared from a cell line stably overexpressing the human LPA1 receptor (e.g., CHO-hLPA1 or HEK293-hLPA1).
-
Methodology:
-
Prepare cell membranes from CHO-hLPA1 cells.
-
In a 96-well plate, incubate a fixed concentration of [3H]-LPA with varying concentrations of the test compound and a fixed amount of cell membrane preparation in a suitable binding buffer.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a saturating concentration of a known non-radiolabeled LPA1 antagonist.
-
Calculate specific binding and plot as a function of test compound concentration to determine the IC50, which can be converted to Ki using the Cheng-Prusoff equation.
-
3.2.2. Calcium Mobilization Assay
-
Objective: To assess the functional antagonist activity of the test compound by measuring its ability to inhibit LPA-induced intracellular calcium mobilization.[1][2][5]
-
Principle: LPA1 activation leads to the coupling of Gq/11 proteins, resulting in the release of intracellular calcium (Ca2+). This change in Ca2+ concentration can be measured using a fluorescent calcium indicator dye.
-
Methodology:
-
Plate CHO-hLPA1 or other suitable LPA1-expressing cells in a 96- or 384-well black, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for 15-30 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add a pre-determined EC80 concentration of LPA to stimulate the cells and immediately measure the peak fluorescence response.
-
Normalize the data to the response induced by LPA in the absence of the antagonist.
-
Plot the normalized response against the log concentration of the test compound to generate a concentration-response curve and determine the IC50 value.
-
3.2.3. Dynamic Mass Redistribution (DMR) Assay
-
Objective: To provide a holistic, label-free assessment of the compound's functional activity by measuring global cellular responses following receptor activation.[1][2][3][4]
-
Principle: DMR technology uses optical biosensors to detect dynamic changes in the local mass density of the cell's bottom portion upon GPCR activation. This provides an integrated readout of the cellular response.[1][2]
-
Methodology:
-
Seed CHO-hLPA1 cells onto the surface of a DMR-compatible microplate.
-
Allow cells to form a confluent monolayer.
-
Wash and replace the culture medium with a serum-free assay buffer.
-
Establish a stable baseline reading on the DMR instrument.
-
To assess antagonist activity, pre-incubate the cells with varying concentrations of the test compound before stimulating with an EC80 concentration of LPA.
-
Monitor the DMR signal in real-time.
-
Quantify the peak DMR response and plot against the log concentration of the test compound to determine the IC50. This assay can also distinguish between neutral antagonists and inverse agonists.[3][4]
-
Secondary Assays: Disease-Relevant Activity
3.3.1. Cell Migration (Chemotaxis) Assay
-
Objective: To evaluate the compound's ability to inhibit LPA-induced cell migration, a key process in fibrosis.[5]
-
Principle: Using a Boyden chamber or similar transwell system, this assay measures the migration of cells (e.g., human lung fibroblasts) across a porous membrane towards a chemoattractant (LPA).
-
Methodology:
-
Seed human lung fibroblasts (e.g., IMR-90) in the upper chamber of a transwell plate in serum-free media.[5]
-
Add LPA to the lower chamber as the chemoattractant.
-
Add varying concentrations of the test compound to both the upper and lower chambers.
-
Incubate for 4-6 hours to allow for cell migration.
-
Remove non-migrated cells from the top of the membrane.
-
Fix, stain (e.g., with crystal violet), and quantify the migrated cells on the underside of the membrane by microscopy and cell counting or by dye elution and spectrophotometry.
-
Calculate the percent inhibition of migration relative to the LPA-only control and determine the IC50.
-
3.3.2. "Scar-in-a-Jar" In Vitro Fibrogenesis Model
-
Objective: To assess the antifibrotic potential of the compound by measuring its effect on extracellular matrix (ECM) deposition by fibroblasts.[7]
-
Principle: This model uses primary human lung fibroblasts cultured under conditions that promote their differentiation into myofibroblasts and subsequent deposition of ECM proteins like collagen.[7]
-
Methodology:
-
Culture primary human lung fibroblasts in a pro-fibrotic medium (containing factors like TGF-β).
-
Treat the cells with varying concentrations of the test compound over several days.
-
Lyse the cells, leaving the deposited ECM on the plate.
-
Quantify the total collagen deposition using a technique such as Sirius Red staining followed by spectrophotometric measurement.
-
Additionally, specific ECM protein levels can be measured in the cell culture supernatant using ELISAs.[7]
-
Determine the concentration-dependent inhibition of ECM deposition.
-
Data Analysis and Interpretation
The data generated from the in vitro assays should be analyzed to provide a comprehensive pharmacological profile of the compound.
Summary of Key Parameters
| Assay | Key Parameter | Interpretation |
| Receptor Binding | Ki (Inhibition Constant) | A measure of the compound's binding affinity for the LPA1 receptor. Lower Ki indicates higher affinity. |
| Calcium Mobilization | IC50 (Half-maximal Inhibitory Concentration) | The concentration of the compound required to inhibit 50% of the LPA-induced calcium response. A measure of functional potency. |
| DMR Assay | IC50 | The concentration of the compound required to inhibit 50% of the LPA-induced DMR response. Provides a label-free measure of functional potency. |
| Cell Migration | IC50 | The concentration of the compound required to inhibit 50% of LPA-induced cell migration. Indicates potency in a disease-relevant functional context. |
| "Scar-in-a-Jar" | % Inhibition | The degree to which the compound inhibits ECM deposition at various concentrations, indicating its antifibrotic potential. |
| Selectivity Panel | Selectivity Ratio (IC50 for off-target / IC50 for LPA1) | A measure of the compound's specificity for LPA1 over other LPA receptor subtypes and other potential off-targets. |
Conclusion
The systematic in vitro evaluation outlined in this guide will enable a thorough characterization of this compound as a potential LPA1 receptor antagonist. The data generated will be crucial for establishing a structure-activity relationship, confirming the mechanism of action, and making informed decisions regarding the progression of this compound in the drug discovery pipeline. The integration of binding, functional, and disease-relevant assays provides a robust framework for assessing its therapeutic potential.
References
-
Frontiers in Pharmacology. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. [Link]
-
National Institutes of Health. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. [Link]
-
ResearchGate. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. [Link]
-
National Institutes of Health. (n.d.). A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model. [Link]
-
PubMed. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]
-
MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
-
PubMed. (2021). Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD). [Link]
-
National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
-
Bristol Myers Squibb. (2023). Bristol Myers Squibb's Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study. [Link]
-
PubMed. (2022). LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis. [Link]
-
National Institutes of Health. (2022). Biological activity of oxadiazole and thiadiazole derivatives. [Link]
-
MDPI. (n.d.). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. [Link]
Sources
- 1. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 2. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol – Oriental Journal of Chemistry [orientjchem.org]
preliminary toxicity screening of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
An In-Depth Technical Guide: Preliminary Toxicity Screening of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Executive Summary
The early identification of potential toxicity is a critical step in the drug development pipeline, saving significant time and resources by enabling a "fail fast, fail early" approach. This guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of the novel chemical entity, this compound (hereafter referred to as "the compound"). As a member of the arylpropionic acid and 1,2,4-oxadiazole classes, the compound's structural alerts necessitate a thorough preliminary safety evaluation. This document, intended for drug development scientists and researchers, details a logical progression from high-throughput in vitro assays to targeted in vivo studies, ensuring scientific rigor and adherence to the 3Rs principles (Replacement, Reduction, and Refinement) of animal welfare. The proposed workflow is designed to efficiently characterize the compound's cytotoxic and genotoxic potential, and to establish an initial acute systemic toxicity profile, thereby providing a robust data package for a go/no-go decision on further development.
Introduction & Strategic Framework
Chemical Identity and Rationale for Screening
The subject of this guide is this compound. Its structure contains an arylpropionic acid moiety, a class well-known for non-steroidal anti-inflammatory drugs (NSAIDs), and a 1,2,4-oxadiazole ring, a heterocyclic scaffold present in various biologically active molecules.[1][2] While this combination presents therapeutic potential, it also raises flags for toxicological assessment. For instance, a related compound, 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid, demonstrated a weak induction of the SOS response in bacteria, a marker for DNA damage, though it was not mutagenic in the Ames test.[3] This underscores the necessity of a proactive and systematic toxicity evaluation.
A Tiered Approach to Preliminary Toxicity Assessment
A tiered, or phased, approach to toxicity screening is the cornerstone of modern toxicology. It maximizes efficiency by using rapid, cost-effective in vitro methods to triage compounds before committing to more resource-intensive in vivo studies.[4][5] This strategy not only conserves resources but also aligns with ethical considerations by minimizing animal use. Our proposed workflow begins with a battery of in vitro assays to assess fundamental cellular toxicity and mutagenicity. Positive or equivocal findings are then investigated further in a well-defined in vivo model to understand systemic effects.
Caption: Proposed tiered workflow for preliminary toxicity screening.
Phase 1: In Vitro Toxicity Assessment
The primary goal of Phase 1 is to rapidly screen for cytotoxic and genotoxic liabilities using established, high-throughput cell-based and bacterial assays.[6]
Cytotoxicity Profiling: A Two-Pronged Approach
Assessing cytotoxicity is fundamental to understanding a compound's effect on basic cellular processes. It provides an initial therapeutic window and informs dose selection for subsequent assays. We employ two complementary assays to measure distinct cytotoxicity mechanisms.[7]
The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] A decrease in formazan production is proportional to the number of non-viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of the compound (e.g., from 0.1 µM to 100 µM). Remove the culture medium and add 100 µL of medium containing the various compound concentrations. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]
-
Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of cells with damaged plasma membranes.[11][12] It is a reliable indicator of cell lysis.
Experimental Protocol: LDH Release Assay
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT assay protocol in a parallel plate.
-
Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate, as per the kit manufacturer's instructions (e.g., from Promega or Abcam).[11][13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Analysis: Use a lysis control (e.g., Triton X-100) to determine the maximum LDH release. Calculate the percentage of cytotoxicity and determine the EC₅₀ value.
| Assay | Endpoint | Cell Line | 24h IC₅₀/EC₅₀ (µM) | 48h IC₅₀/EC₅₀ (µM) |
| MTT Assay | Mitochondrial Activity | HepG2 | > 100 | 85.2 |
| LDH Release | Membrane Integrity | HepG2 | > 100 | 91.5 |
| MTT Assay | Mitochondrial Activity | HEK293 | > 100 | > 100 |
| LDH Release | Membrane Integrity | HEK293 | > 100 | > 100 |
| Table 1: Hypothetical cytotoxicity data for the compound. An IC₅₀ or EC₅₀ > 30 µM is generally considered a low-potency cytotoxicant in early screening. |
Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test
The Ames test is a rapid and widely used biological assay to assess the mutagenic potential of chemical compounds.[14][15] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it. The test measures the ability of a chemical to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[16]
Many chemicals are not directly mutagenic but become so after being metabolized by liver enzymes.[15] Therefore, the Ames test is conducted both with and without a metabolic activation system, typically a rat liver extract called the S9 mix. This simulates mammalian metabolism and allows for the detection of pro-mutagens.
Experimental Protocol: Ames Test (OECD 471)
-
Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).
-
Compound Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO) and prepare a range of concentrations.
-
Plate Incorporation Method:
-
To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and either 0.5 mL of S9 mix (for +S9 condition) or 0.5 mL of phosphate buffer (for -S9 condition).
-
Vortex briefly and add 2.0 mL of top agar containing a trace amount of histidine (to allow for a few initial cell divisions).
-
Pour the mixture onto a minimal glucose agar plate and spread evenly.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
| Strain | Metabolic Activation (S9) | Compound Conc. (µ g/plate ) | Revertant Colonies (Mean ± SD) | Mutagenic Index (MI) | Result |
| TA100 | No | 0 (Vehicle) | 115 ± 10 | 1.0 | Negative |
| 50 | 121 ± 12 | 1.1 | |||
| 500 | 130 ± 15 | 1.1 | |||
| TA100 | Yes | 0 (Vehicle) | 120 ± 14 | 1.0 | Positive |
| 50 | 255 ± 20 | 2.1 | |||
| 500 | 498 ± 35 | 4.2 | |||
| TA98 | Yes | 0 (Vehicle) | 35 ± 5 | 1.0 | Negative |
| 500 | 42 ± 8 | 1.2 | |||
| Table 2: Hypothetical Ames test data. A Mutagenic Index (MI) ≥ 2.0 with a clear dose-response is considered a positive result. |
Phase 2: In Vivo Acute Toxicity Assessment
If the in vitro data suggest a favorable profile (e.g., low cytotoxicity, negative Ames test), a limited in vivo study is warranted to understand the compound's effects in a complex biological system. If the Ames test is positive, an in vivo genotoxicity study becomes mandatory to assess the risk.
Acute Oral Toxicity Study
The goal is to identify the maximum tolerated dose (MTD) and potential target organs of toxicity following a single administration. We recommend following the OECD Guideline 420 (Fixed Dose Procedure) or 423 (Acute Toxic Class Method), which use signs of toxicity rather than death as the primary endpoint, thereby refining the use of animals.[17][18][19]
Experimental Protocol: Acute Oral Toxicity (Following OECD 420)
-
Animal Selection: Use healthy, young adult female rats (e.g., Sprague-Dawley strain), as females are often slightly more sensitive.[20]
-
Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal. The outcome determines the dose for the next animal (higher, lower, or the same).
-
Main Study: Based on the sighting study, dose a group of 5 animals at a selected fixed dose level (5, 50, 300, or 2000 mg/kg).
-
Administration: Administer the compound once by oral gavage. Animals should be fasted overnight prior to dosing.[19]
-
Observation: Observe animals for mortality and clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.) intensively for the first 24 hours and then daily for 14 days.[19] Record body weights weekly.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.
| Dose (mg/kg) | Mortality | Clinical Signs Observed (Time of Onset) | Gross Necropsy Findings |
| 300 | 0/5 | None | No abnormalities detected |
| 2000 | 1/5 | Lethargy, piloerection (4-8 hours post-dose), resolved by day 3 in survivors | Animal that died: Gastric irritation. Survivors: Normal |
| Table 3: Hypothetical summary of acute oral toxicity findings. |
In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test
If the Ames test yields a positive result, it is crucial to determine if this effect translates to a mammalian system. The in vivo micronucleus test (OECD 474) is the standard follow-up.[21] It detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed red blood cells.[22][23]
Experimental Protocol: Micronucleus Test (OECD 474)
-
Animal Dosing: Use mice or rats. Administer the compound at three dose levels (e.g., based on the acute oral study) and include vehicle and positive controls (e.g., cyclophosphamide).[22] Dosing is typically done once or twice.
-
Sample Collection: Collect bone marrow or peripheral blood at 24 and 48 hours after the last dose.
-
Slide Preparation: Prepare bone marrow smears and stain them (e.g., with Giemsa or a fluorescent dye like acridine orange).
-
Microscopic Analysis: Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) as an indicator of bone marrow toxicity.
-
Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to the vehicle control.
Integrated Analysis and Decision Framework
The data from all phases must be integrated to make an informed decision. The following logic diagram illustrates a possible decision-making pathway.
Caption: Decision-making framework based on tiered toxicity data.
Conclusion
This technical guide presents a robust and scientifically sound strategy for the . By integrating a logical sequence of in vitro and in vivo assays, this workflow enables the early identification of key toxicological liabilities such as cytotoxicity, mutagenicity, and acute systemic toxicity. The resulting data package will provide a clear basis for a go/no-go decision, ensuring that only compounds with a promising safety profile advance in the drug development pipeline, ultimately de-risking the path to clinical studies.
References
- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 31(6), 347-364. (URL not directly available, general reference)
-
PubMed. (n.d.). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Retrieved from [Link][21]
-
Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link][16]
-
Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link][14]
-
Biology LibreTexts. (2023). 3.4: Ames Test. Retrieved from [Link][15]
-
Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link][17]
-
CPT Labs. (n.d.). Ames Mutagenicity Testing - Safe Product Testing. Retrieved from [Link]
-
National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link][24]
-
ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link][18]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][8]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link][25]
-
NCBI Bookshelf. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link][9]
-
Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]
-
Umwelt-Online. (2001). OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. Retrieved from [Link][19]
-
Springer Nature Experiments. (n.d.). In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood. Retrieved from [Link][26]
-
OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link][20]
-
PubMed. (n.d.). In vivo micronucleus assay in mouse bone marrow and peripheral blood. Retrieved from [Link][27]
-
Wikipedia. (n.d.). In vitro. Retrieved from [Link]
-
Nucro-Technics. (2025). OECD 474: In vivo Mammalian Micronucleus Test. Retrieved from [Link][22]
-
Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. Retrieved from [Link][23]
-
PubMed Central (PMC). (n.d.). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Retrieved from [Link][4]
-
ScitoVation. (2022). In Vitro Toxicity Screening to Decrease Late Stage.... Retrieved from [Link][5]
-
YouTube. (2023). in vivo general toxicology studies. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link][7]
-
PubChem. (n.d.). 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]
-
European Pharmaceutical Review. (2008). In vitro toxicity screening as pre-selection tool. Retrieved from [Link][6]
-
NC3Rs. (n.d.). Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. Retrieved from [Link]
-
PubMed. (n.d.). Genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives determined by Ames and SOS response tests. Retrieved from [Link][3]
-
Greenbook.net. (2017). Safety Data Sheet. Retrieved from [Link]
-
Australian Government Department of Health. (2016). Propanoic acid: Human health tier II assessment. Retrieved from [Link]
-
MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link][1]
-
IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link][2]
-
MDPI. (n.d.). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Retrieved from [Link]
-
PubMed. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives determined by Ames and SOS response tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitovation.com [scitovation.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.sg]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 17. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. umwelt-online.de [umwelt-online.de]
- 20. oecd.org [oecd.org]
- 21. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nucro-technics.com [nucro-technics.com]
- 23. criver.com [criver.com]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. clyte.tech [clyte.tech]
- 26. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 27. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 1,2,4-oxadiazole propanoic acid derivatives for research
An In-Depth Guide to the Synthesis of 1,2,4-Oxadiazole Propanoic Acid Derivatives for Pharmaceutical Research
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 1,2,4-oxadiazole propanoic acid derivatives. The protocols and insights are grounded in established chemical principles and contemporary literature to ensure reliability and reproducibility in a research setting.
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its prominence stems from its role as a robust bioisostere for amide and ester functionalities.[1][2][3] This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and modulate target selectivity by introducing a hydrolytically stable core.[2][3][4]
Derivatives of 1,2,4-oxadiazole exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications.[3][4][5] The incorporation of a propanoic acid moiety introduces a key functional handle—a carboxylic acid—which can be used to improve solubility, modulate pharmacokinetics, or serve as a critical binding element for various biological targets, such as papain-like proteases.[6][7]
This guide focuses on the most prevalent and reliable synthetic strategy: the coupling of an amidoxime with a carboxylic acid derivative, specifically succinic anhydride, to yield the target 3-(1,2,4-oxadiazol-3-yl)propanoic acid scaffold.
The Core Synthetic Strategy: A Mechanistic Overview
The most widely adopted method for constructing the 1,2,4-oxadiazole ring is the reaction between an amidoxime and a carboxylic acid or its activated derivative.[8][9][10] This process can be conceptually divided into two key transformations:
-
O-Acylation: The nucleophilic nitrogen of the amidoxime attacks the activated carbonyl carbon of the carboxylic acid derivative, forming an O-acylamidoxime intermediate.[2]
-
Cyclodehydration: This intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring. This step is often promoted by heat or base catalysis.[2][11]
For the synthesis of propanoic acid derivatives, succinic anhydride is an ideal and cost-effective starting material, as it directly installs the desired three-carbon chain with a terminal carboxylic acid.[12]
Caption: General workflow for synthesizing 1,2,4-oxadiazole propanoic acid derivatives.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of a representative compound, 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoic acid .
Protocol 3.1: Synthesis of Benzamidoxime (Amidoxime Intermediate)
Causality: This step converts a commercially available nitrile into the key amidoxime intermediate. Hydroxylamine acts as the nucleophile, adding across the nitrile's carbon-nitrogen triple bond. An aqueous base like sodium carbonate is used to neutralize the hydroxylamine hydrochloride salt and facilitate the reaction.
Materials:
-
Benzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 250 mL round-bottom flask, add benzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (0.8 eq).
-
Add a solvent mixture of ethanol and water (e.g., 3:1 v/v) to dissolve the reagents.
-
Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield benzamidoxime. The product is often used in the next step without further purification.
Protocol 3.2: Synthesis of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoic acid
Causality: This one-pot, two-step protocol first involves the O-acylation of the amidoxime by succinic anhydride, followed by thermal cyclodehydration to form the final product. Pyridine serves as a mild base and solvent, facilitating the initial coupling reaction. Subsequent heating provides the energy required for the intramolecular cyclization and elimination of water.[12]
Materials:
-
Benzamidoxime (from Protocol 3.1)
-
Succinic anhydride
-
Pyridine
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve benzamidoxime (1.0 eq) in pyridine in a round-bottom flask.
-
Add succinic anhydride (1.1 eq) portion-wise to the solution at room temperature. Stir for 2-3 hours. This completes the initial O-acylation.
-
Heat the reaction mixture to 100-110°C and maintain for 3-5 hours to effect cyclization. Monitor by TLC until the O-acylamidoxime intermediate is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into ice-cold 2M HCl. This neutralizes the pyridine and precipitates the product.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure propanoic acid derivative.
Characterization and Validation
Confirming the structure and purity of the final compound is a critical step. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
| Technique | Expected Observations for 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoic acid |
| ¹H NMR | - Aromatic protons (phenyl group) typically in the δ 7.4-8.2 ppm range. - Two triplet signals for the -CH₂-CH₂- protons of the propanoic acid chain, typically around δ 3.4 ppm and δ 2.9 ppm. - A broad singlet for the carboxylic acid proton (-COOH) > δ 10 ppm.[13][14] |
| ¹³C NMR | - Carbonyl carbon (-COOH) signal around δ 170-175 ppm. - Two signals for the oxadiazole ring carbons (C3 and C5) in the δ 165-185 ppm range. - Aromatic carbon signals between δ 125-135 ppm. - Methylene carbons (-CH₂-) signals in the δ 25-35 ppm range.[13][15][16] |
| Mass Spec (ESI-) | - A prominent peak corresponding to the deprotonated molecule [M-H]⁻. |
| Mass Spec (EI) | - Fragmentation often involves cleavage of the heterocyclic ring at the C-O and N-O bonds, yielding characteristic fragments.[17][18][19] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound. A purity level of >95% is generally required for biological screening and further research applications.[13]
Mechanistic Insight: The Cyclodehydration Step
The conversion of the O-acylamidoxime intermediate to the 1,2,4-oxadiazole is the key ring-forming step. The mechanism involves an intramolecular nucleophilic attack followed by dehydration.
Caption: Key steps in the base- or heat-catalyzed cyclodehydration reaction.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; inefficient cyclization. | - Increase reaction time or temperature for the cyclization step. - Consider using a stronger coupling agent (e.g., EDC, CDI) or a different base.[2][8] - Microwave-assisted synthesis can dramatically improve yields and reduce reaction times.[12][20] |
| Side Product Formation | Dehydration of amidoxime back to nitrile; formation of ureas. | - Ensure anhydrous conditions. - Control the temperature carefully during the coupling step. - Purify the amidoxime intermediate if it is not clean. |
| Purification Issues | Product is difficult to crystallize; impurities co-elute. | - Try a different recrystallization solvent system. - If recrystallization fails, use column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). |
Conclusion
The synthesis of 1,2,4-oxadiazole propanoic acid derivatives is a robust and reproducible process that provides access to a valuable class of compounds for drug discovery. The strategy of coupling an amidoxime with succinic anhydride is efficient and high-yielding. Careful execution of the experimental protocols and thorough characterization of the final products are paramount to ensuring the integrity of downstream research. The versatility of this scaffold guarantees its continued importance in the development of novel therapeutic agents.
References
- Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews.
- Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review.
- Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Taylor & Francis Online.
- The Synthesis of 1,2,4-Oxadiazoles: A Journey from Discovery to Modern Methodologies. Benchchem.
- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents.
- Synthesis of 1,2,4-oxadiazoles (a review).
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview.
- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.
- Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Taylor & Francis Online.
- Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. NIST.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors.
- Synthesis of 1,2,4-Oxadiazoles.
- C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.
- Complete 1H and 13C NMR signal assignments and chemical shift calculations of four 1,2,4-oxadiazole-based light-emitting liquid crystals. Semantic Scholar.
- Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists.
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
- Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence.
-
Synthesis and Screening of New[1][17][21]Oxadiazole,[1][5][17]Triazole, and[1][5][17]Triazolo[4,3-b][1][5][17]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health (NIH).
- Biological activity of oxadiazole and thiadiazole derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ipbcams.ac.cn [ipbcams.ac.cn]
- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. soc.chim.it [soc.chim.it]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Complete 1H and 13C NMR signal assignments and chemical shift calculations of four 1,2,4-oxadiazole-based light-emitting liquid crystals | Semantic Scholar [semanticscholar.org]
- 17. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. | NIST [nist.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Application Note: In Vitro Characterization of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, a Putative S1P Receptor Agonist, in Cell-Based Assays
Authored by: A Senior Application Scientist
Introduction
3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a novel small molecule featuring a 1,2,4-oxadiazole heterocyclic core linked to a methoxyphenyl group and a propanoic acid side chain. While the specific biological target of this compound is not extensively documented in public literature, its structural motifs are present in known modulators of G protein-coupled receptors (GPCRs). Arylpropionic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory effects.[1][2] The 1,2,4-oxadiazole ring is a bioisostere for ester and amide functionalities and is often incorporated into medicinal chemistry campaigns to improve metabolic stability and pharmacokinetic properties.
Given its structure, this application note hypothesizes that this compound may function as an agonist for the Sphingosine-1-Phosphate (S1P) receptor family. S1P receptors (S1PR1-5) are a class of GPCRs that play critical roles in regulating a vast array of physiological and pathological processes, including immune cell trafficking, vascular development and function, and cell proliferation and migration.[3][4] Consequently, S1P receptor modulators are of significant interest in drug development for autoimmune diseases, cardiovascular conditions, and cancer.[5][6]
This document provides a comprehensive guide for researchers to investigate the cellular effects of this compound. It outlines detailed protocols for preparing the compound, assessing its impact on cell viability, and performing functional assays to probe its potential activity as an S1P receptor agonist.
Hypothesized Mechanism of Action: S1P Receptor Activation
Sphingosine-1-phosphate is a bioactive lipid that signals through five specific GPCRs, S1P₁₋₅.[3][4] These receptors couple to various heterotrimeric G proteins, leading to diverse downstream signaling cascades.[7][8] For instance, S1P₁ primarily couples to Gαᵢ, which inhibits adenylyl cyclase and activates PI3K/Akt and Rac-dependent pathways, promoting cell migration and endothelial barrier integrity.[3][9] S1P₂ and S1P₃ can couple to Gαᵢ, Gαᵩ, and Gα₁₂/₁₃, activating a broader range of effectors including phospholipase C (PLC), which mobilizes intracellular calcium, and the Rho GTPase pathway, which regulates the actin cytoskeleton.[3][7]
An agonist like this compound would be expected to bind to one or more S1P receptors, initiating these signaling events. The specific cellular outcome would depend on the receptor subtype expression profile of the cell type used.[3]
Caption: Hypothesized S1P receptor signaling cascade upon agonist binding.
Compound Preparation and Storage
Scientific integrity begins with proper reagent handling. The accuracy and reproducibility of in vitro assays are critically dependent on the correct preparation of the test compound.
1. Stock Solution Preparation (10 mM):
-
Weighing: Accurately weigh out a precise amount of this compound powder using an analytical balance.
-
Solvent Selection: Due to its predicted lipophilic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the powder to achieve a 10 mM stock concentration. For example, if the molecular weight is 278.26 g/mol , dissolve 2.78 mg in 1 mL of DMSO.
-
Solubilization: Ensure complete dissolution by vortexing for 1-2 minutes. Gentle warming in a 37°C water bath may be necessary.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
2. Working Solution Preparation:
-
Serial Dilution: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in sterile, serum-free cell culture medium to achieve the desired final concentrations.
-
Vehicle Control: It is imperative to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used in the assay. This accounts for any effects of the solvent on the cells. Typically, the final DMSO concentration should not exceed 0.5%.[10]
General Experimental Workflow
A systematic approach is essential for characterizing a novel compound. The following workflow ensures a logical progression from basic cytotoxicity assessment to detailed mechanistic studies.
Caption: Logical workflow for in vitro compound characterization.
Application Protocols
The following are detailed protocols for key assays. The choice of cell line is critical; select a cell line known to express S1P receptors (e.g., Human Umbilical Vein Endothelial Cells (HUVECs), MCF-7 breast cancer cells, or HeLa cells).[10][11][12]
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the concentration range at which the compound is cytotoxic, allowing for the selection of non-toxic doses for subsequent functional assays.[13]
Materials:
-
Selected cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. A typical starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: Cell Migration (Wound Healing / Scratch Assay)
Principle: This assay assesses the ability of a compound to promote or inhibit collective cell migration. S1P receptor agonists, particularly S1P₁ agonists, are potent inducers of migration in many cell types.[7]
Materials:
-
Selected cell line (e.g., HUVECs)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Culture medium with reduced serum (e.g., 1% FBS) to minimize proliferation effects
-
Microscope with a camera
Procedure:
-
Create Confluent Monolayer: Seed cells in a multi-well plate and grow until they form a fully confluent monolayer.
-
Serum Starvation (Optional but Recommended): To reduce baseline migration and proliferation, replace the complete medium with low-serum medium for 6-12 hours before the scratch.
-
Create the "Wound": Using a sterile pipette tip, make a straight scratch through the center of the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with low-serum medium containing the test compound at non-toxic concentrations (determined from the MTT assay) or a vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch at multiple defined points along its length.
-
Incubation: Incubate the plate at 37°C, 5% CO₂.
-
Image Acquisition (Time X): Capture images at the same defined points at various time intervals (e.g., 6, 12, 24 hours).
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure: [(Initial Area - Area at Time X) / Initial Area] x 100.
-
Compare the rate of closure in treated wells to the vehicle control.
-
Protocol 3: Mechanistic Validation (Western Blot for p-ERK)
Principle: S1P receptor activation often leads to the phosphorylation and activation of downstream kinases like Extracellular signal-Regulated Kinase (ERK).[6] Western blotting can detect this increase in phosphorylated ERK (p-ERK), providing direct evidence of target engagement and pathway activation.
Materials:
-
Selected cell line
-
6-well plates
-
Compound and vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Stimulation: Treat cells with the compound at an effective concentration for a short duration (e.g., 5, 15, 30 minutes) to capture the peak phosphorylation event. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for p-ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to confirm equal protein loading.
Data Analysis:
-
Use densitometry software to quantify the band intensity for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the normalized p-ERK levels in treated samples to the vehicle control to determine the fold-change in activation.
Data Presentation Summary
| Parameter | Recommended Range / Cell Line | Rationale |
| Compound Concentration | 0.1 µM - 100 µM (initial screen) | To establish a dose-response curve and identify the IC₅₀. |
| Vehicle Control | DMSO, ≤ 0.5% final concentration | To control for solvent-induced effects. |
| Cell Lines | HUVEC, MCF-7, HeLa, PC3 | Known to express various S1P receptors. |
| Incubation Time (Viability) | 24, 48, 72 hours | To assess both acute and long-term cytotoxicity. |
| Incubation Time (Migration) | 6 - 24 hours | Allows sufficient time for measurable cell movement. |
| Incubation Time (p-ERK) | 5 - 60 minutes | Phosphorylation events are typically rapid and transient. |
Safety and Handling Precautions
As with any novel chemical compound, appropriate safety measures must be taken.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound powder or its solutions.[14][15][16]
-
Handling: Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[15][17]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[14]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[14][17] In case of eye contact, rinse cautiously with water for several minutes.[14][17] If inhaled, move to fresh air.[14][17] Seek medical attention if irritation persists.
References
-
Cantalupo, A., Gargiulo, A., Dautaj, E., Liu, C., Zhang, Y., Hla, T., & Di Lorenzo, A. (2017). S1PR1 (Sphingosine-1-Phosphate Receptor 1) Signaling Regulates Blood Flow and Pressure. Hypertension, 70(2), 426–434. [Link]
-
Proia, R. L., & Hla, T. (2015). Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration. MDPI. [Link]
-
Stallaert, W., Christopoulos, A., & Bouvier, M. (2011). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology (Clifton, N.J.), 756, 123–143. [Link]
-
Gentry, P. R., & Sexton, P. M. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
Peters, M. F., & Scott, C. W. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–382. [Link]
-
Hla, T. (n.d.). Role of S1P Signaling in Physiology and Disease. The Hla Lab - Boston Children's Hospital. [Link]
-
Spiegel, S., & Milstien, S. (2011). Sphingosine 1-phosphate signalling. Nature reviews. Molecular cell biology, 12(10), 649–663. [Link]
-
Marin Biologic Laboratories. (2024). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]
-
Kim, H. Y., et al. (2023). Discovery biomarker to optimize obeticholic acid treatment for non-alcoholic fatty liver disease. Scientific reports, 13(1), 13919. [Link]
-
Blaho, V. A., & Hla, T. (2014). An update on the biology of sphingosine 1-phosphate receptors. The Journal of lipid research, 55(8), 1596–1608. [Link]
-
Davis, M. D., et al. (2005). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). The Journal of biological chemistry, 280(10), 9833–9841. [Link]
-
ResearchGate. (2025). Effects of Obeticholic Acid Treatment on Primary Human Hepatocytes in a Novel Tri-Culture Model System. [Link]
-
NIH. (2025). Effects of Obeticholic Acid Treatment on Primary Human Hepatocytes in a Novel Tri-Culture Model System. [Link]
-
Greenbook.net. (2017). Safety Data Sheet. [Link]
-
PubChem. (n.d.). 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. [Link]
-
Sanna, M. G., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules (Basel, Switzerland), 27(20), 6977. [Link]
-
ClinicalTrials.gov. (n.d.). OBETICHOLIC ACID (OCA) A Phase 4, Double-Blind, Randomized, Placebo-Controlled Stu. [Link]
-
MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. [Link]
-
NIH. (n.d.). Obeticholic Acid for Primary Biliary Cholangitis. [Link]
-
NIH. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
-
IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
-
MDPI. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. [Link]
-
NIH. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of S1P Signaling in Physiology and Disease | The Hla Lab [labs.childrenshospital.org]
- 6. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. marinbio.com [marinbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | MDPI [mdpi.com]
- 12. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. assets.greenbook.net [assets.greenbook.net]
- 16. download.basf.com [download.basf.com]
- 17. aksci.com [aksci.com]
Application Notes and Protocols for the Solubilization of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the solubilization of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (henceforth referred to as the "Compound"), a molecule of interest in contemporary drug discovery and chemical biology. Given the compound's bifunctional nature, possessing both a weakly acidic carboxylic acid group and a largely nonpolar oxadiazole-phenyl core, achieving concentrations suitable for in vitro and in vivo experimentation requires a systematic and well-understood approach. This guide moves beyond a simple recitation of steps, delving into the physicochemical rationale behind the recommended protocols. We present a tiered strategy, beginning with the use of common organic solvents and progressing to pH modification and co-solvent systems, ensuring that researchers can develop a robust and reproducible solubilization method tailored to their specific experimental needs.
Introduction: Understanding the Molecule
The successful application of any compound in experimental settings is predicated on its effective delivery to the biological system, which begins with its dissolution. The structure of this compound presents a classic solubility challenge: the hydrophilic, ionizable carboxylic acid group is appended to a larger, hydrophobic aromatic scaffold.
-
The Carboxylic Acid Moiety: Carboxylic acids with more than four or five carbon atoms generally exhibit poor water solubility.[1][2][3][4] The propanoic acid tail of the Compound, in conjunction with the rest of the molecule, places it in this category. However, the acidity of the carboxyl group (typically with a pKa around 4-5) is a key feature that can be exploited. By increasing the pH of the aqueous medium above the pKa, the carboxylic acid is deprotonated to form a carboxylate salt. These salts are significantly more soluble in water than their corresponding neutral acid forms.[1]
-
The Oxadiazole-Phenyl Core: The 1,2,4-oxadiazole ring and the methoxyphenyl group form a rigid, nonpolar core. This part of the molecule is hydrophobic and will preferentially interact with organic solvents. Many oxadiazole derivatives are synthesized and utilized in biological assays by first dissolving them in polar aprotic solvents like dimethyl sulfoxide (DMSO).[5][6]
Therefore, a successful dissolution strategy must address the dual nature of this molecule.
Safety and Handling Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and similar chemical structures.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
-
Static Discharge: Use non-sparking tools and take precautionary measures against static discharge.
-
Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale and Implications for Dissolution |
| Molecular Formula | C₁₂H₁₂N₂O₄ | - |
| Molecular Weight | 248.24 g/mol | Influences mass-to-mole calculations for solution preparation. |
| Aqueous Solubility | Poor to very low | The large hydrophobic core is expected to dominate, leading to limited solubility in neutral water.[3] |
| Organic Solvent Solubility | Likely soluble in DMSO, DMF, and possibly methanol or ethanol. | The nonpolar core suggests solubility in common organic solvents used for stock solutions in biological research.[5][6] |
| pKa (Propanoic Acid) | ~4.5 - 5.0 | This acidity is key for pH-dependent solubility. At pH > 6, the compound should be deprotonated and more water-soluble.[4] |
Recommended Dissolution Protocols
We present a tiered approach to dissolving the Compound. Start with Protocol 1, which is the most common and generally successful method for compounds of this type in a discovery setting. If this is not suitable for your experimental system (e.g., due to solvent toxicity), proceed to the alternative protocols.
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This is the standard and recommended starting procedure for most in vitro biological assays.
Rationale: DMSO is a powerful, water-miscible polar aprotic solvent that can dissolve a wide range of hydrophobic compounds. This method creates a concentrated stock that can be diluted into aqueous assay buffers, minimizing the final concentration of the organic solvent.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Warming bath or block (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of the solid Compound in a sterile vial. For example, to prepare a 10 mM stock solution, weigh 2.48 mg of the Compound and add 1 mL of DMSO.
-
Solvent Addition: Add the calculated volume of DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution for any undissolved particulates. If the solution is not clear, proceed to the next step.
-
Gentle Warming (Optional): Gently warm the solution to 37°C for 5-10 minutes. This can aid in the dissolution of stubborn compounds. Vortex again.
-
Sonication (Optional): If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Mediated Dissolution in Aqueous Buffer
This protocol is suitable for experiments where organic solvents must be avoided.
Rationale: By raising the pH of the aqueous solution to at least two units above the compound's pKa, we can deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.[1]
Materials:
-
This compound (solid)
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Suspension: Add the weighed solid Compound to the desired volume of water or buffer. The compound will likely not dissolve at this stage.
-
Basification: While stirring, add the 1 M NaOH solution dropwise.
-
pH Monitoring: Monitor the pH of the solution continuously. As the pH rises above ~6.0, the solid should begin to dissolve.
-
Complete Dissolution: Continue adding NaOH until all the solid has dissolved and the pH is stable at the desired level (e.g., pH 7.4 for physiological buffers).
-
Final Volume Adjustment: If necessary, adjust the final volume with additional buffer.
-
Sterilization: If required for your application, sterile-filter the final solution through a 0.22 µm filter.
Protocol 3: Co-Solvent System for Improved Aqueous Solubility
This is an advanced method for situations where high aqueous concentrations are needed and pH modification is not desirable or sufficient.
Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[8][9]
Materials:
-
Compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS)
-
Co-solvent such as Ethanol, Propylene Glycol, or Polyethylene Glycol 400 (PEG400)
Procedure:
-
Prepare Intermediate Dilution: In a separate tube, mix the co-solvent and the aqueous buffer. For example, create a 1:1 mixture of ethanol and PBS.
-
Spike in Compound: Add a small aliquot of the concentrated DMSO stock solution (from Protocol 1) to the co-solvent/buffer mixture.
-
Vortex: Vortex immediately and thoroughly to ensure rapid mixing and prevent precipitation.
-
Final Dilution: This intermediate solution can then be further diluted into the final aqueous assay buffer.
Note: The optimal ratio of co-solvent to buffer must be determined empirically for each experimental system to ensure the compound remains in solution and the co-solvent concentration does not adversely affect the biological assay.
Visualization of Dissolution Strategies
The choice of dissolution protocol is guided by the physicochemical properties of the compound and the requirements of the experiment.
Caption: Workflow for selecting a dissolution protocol.
Troubleshooting and Best Practices
-
Precipitation upon Dilution: If the compound precipitates when diluting the DMSO stock into aqueous buffer, try decreasing the initial stock concentration or using a co-solvent system (Protocol 3).
-
Sonication: Use sonication judiciously as excessive energy can potentially degrade some compounds.
-
Fresh Preparations: For sensitive experiments, it is advisable to prepare fresh dilutions from the frozen stock on the day of the experiment.
-
Solubility Testing: Before conducting a large-scale experiment, perform a small-scale solubility test to determine the maximum achievable concentration in your final assay buffer.
Conclusion
The solubilization of this compound is a critical first step for its successful use in research and development. By understanding the compound's dual hydrophobic and acidic nature, researchers can select an appropriate dissolution strategy. The recommended primary approach is the preparation of a concentrated stock solution in DMSO, which is suitable for most standard laboratory applications. For solvent-sensitive systems, pH-mediated dissolution offers an excellent alternative. By following the detailed protocols and rationale presented in these notes, scientists can ensure consistent and reproducible preparation of this compound for their experimental needs.
References
-
Britannica. (2025). Carboxylic acid. Retrieved from [Link]
-
Fahmy, H. M., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved from [Link]
-
Starr, J. N. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from [Link]
-
Pharmdchawla. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]
-
International Journal of Molecular and Cellular Medicine. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]
-
SciSpace. (n.d.). LIQUID-LIQUID EQUILIBRIA OF PROPIONIC ACID - WATER - SOLVENT (n-HEXANE, CYCLOHEXANE, CYCLOHEXANOL AND CYCLOHEXYL ACETATE) TERNARIES AT 298.15 K. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of synthesized propionic acid derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Propionic Acid. Retrieved from [Link]
-
Hindawi. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
-
ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
NIH. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]
Sources
- 1. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 3. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Application Notes and Protocols for Anti-Inflammatory Studies of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Authored by: A Senior Application Scientist
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid in anti-inflammatory studies. This compound belongs to the class of aryl propionic acids, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The presence of the 1,2,4-oxadiazole ring is also of significant interest, as this heterocycle is a component of various pharmacologically active compounds with anti-inflammatory properties.
While specific literature on the anti-inflammatory activity of this compound is not yet widely published, its structural similarity to other active compounds suggests its potential as a novel anti-inflammatory agent. For instance, a closely related compound, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid, has demonstrated significant local analgesic and anti-inflammatory effects in preclinical models[1]. Therefore, this guide is based on established protocols and the activities of structurally analogous compounds to provide a robust framework for investigating the anti-inflammatory potential of this specific molecule.
Postulated Mechanism of Action
The primary mechanism of action for most aryl propionic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (PGs) from arachidonic acid. PGs are crucial mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is inducible and its expression is elevated during inflammation. The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.
It is hypothesized that this compound will exhibit its anti-inflammatory effects through the inhibition of COX enzymes. The following diagram illustrates this proposed mechanism.
Caption: Postulated mechanism of action via COX inhibition.
In Vitro Anti-Inflammatory Assays
A series of in vitro assays are recommended for the initial screening of the anti-inflammatory activity of this compound.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay directly measures the inhibitory effect of the test compound on the activity of both COX isoforms.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Use a commercial COX inhibitor screening assay kit that follows the manufacturer's instructions. These kits typically provide purified COX-1 and COX-2 enzymes, arachidonic acid as the substrate, and a colorimetric or fluorometric probe to detect prostaglandin production.
-
In a 96-well plate, add the appropriate buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compound to the wells. Include a known COX inhibitor (e.g., indomethacin for non-selective, celecoxib for COX-2 selective) as a positive control and a vehicle control (solvent alone).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction and measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Indomethacin | Reference Value | Reference Value | Reference Value |
| Celecoxib | Reference Value | Reference Value | Reference Value |
Inhibition of Protein Denaturation
This assay assesses the ability of the compound to prevent the denaturation of proteins, a process implicated in inflammation[2].
Protocol:
-
Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in a suitable buffer (e.g., Tris buffer saline, pH 6.8).
-
Prepare various concentrations of the test compound.
-
In test tubes, mix 5 mL of the BSA solution with 0.5 mL of the test compound at different concentrations.
-
Use a known anti-inflammatory drug like diclofenac sodium as a positive control.
-
A control group should consist of BSA solution and the vehicle.
-
Incubate the tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage of inhibition of denaturation.
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay evaluates the compound's ability to stabilize the membrane of red blood cells when subjected to hypotonic stress, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions[3].
Protocol:
-
Obtain fresh whole human blood and mix it with an equal volume of Alsever's solution (or use an anticoagulant).
-
Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isosaline.
-
Prepare a 10% v/v suspension of the packed red blood cells in isosaline.
-
Prepare various concentrations of the test compound.
-
In test tubes, mix 1 mL of the HRBC suspension with 1 mL of the test compound at different concentrations.
-
Include a positive control (e.g., diclofenac sodium) and a control with the vehicle.
-
Incubate the tubes at 37°C for 30 minutes.
-
Induce hemolysis by adding 2 mL of a hypotonic saline solution.
-
Incubate for 30 minutes at 37°C.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization.
In Vivo Anti-Inflammatory Studies
Following promising in vitro results, the anti-inflammatory effects of this compound should be evaluated in established animal models of inflammation[4][5].
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model for acute inflammation.
Protocol Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Steps:
-
Use Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions.
-
Divide the animals into groups (n=6 per group): a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and test groups (different doses of the test compound).
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After one hour, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group at each time point.
Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate peripheral analgesic activity, which is often a characteristic of anti-inflammatory agents[6].
Protocol:
-
Use Swiss albino mice, acclimatized and fasted overnight with free access to water.
-
Divide the animals into groups (n=6 per group) as described above.
-
Administer the vehicle, standard drug (e.g., aspirin, 100 mg/kg), or test compound orally.
-
After a set period (e.g., 60 minutes), inject 0.1 mL/10 g of a 0.6% v/v acetic acid solution intraperitoneally to each mouse[6].
-
Immediately place each mouse in an individual observation chamber and count the number of writhes (stretching of the abdomen and hind limbs) for a period of 20 minutes.
-
Calculate the percentage of inhibition of writhing for each group compared to the control group.
Data Interpretation
-
In Vitro: A low IC50 value in the COX inhibition assay indicates potent inhibitory activity. A high selectivity index for COX-2 over COX-1 is desirable for a potentially safer anti-inflammatory agent. Significant inhibition of protein denaturation and stabilization of HRBC membranes at low concentrations would further support the anti-inflammatory potential.
-
In Vivo: A statistically significant reduction in paw edema in the carrageenan model compared to the control group demonstrates acute anti-inflammatory activity. A dose-dependent effect is often observed. In the writhing test, a significant reduction in the number of writhes indicates peripheral analgesic effects, which complements the anti-inflammatory findings.
Conclusion
The protocols and application notes provided in this guide offer a comprehensive framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. The structural similarities to known active compounds make it a promising candidate for investigation. A systematic approach, starting with in vitro assays to elucidate the mechanism and followed by in vivo studies to confirm efficacy, is crucial for the successful development of this compound.
References
- [This is a placeholder for a relevant reference, if one were to be found on the specific compound]
- [This is a placeholder for a relevant reference, if one were to be found on the specific compound]
- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. (2020-03-30). [Link]
-
3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid - PubChem. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. (2019-09-05). [Link]
-
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI. [Link]
-
Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Braz J Med Biol Res. 1994 Jun;27(6):1403-6. [Link]
-
In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp - PMC - NIH. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. [Link]
- [This is a placeholder for a relevant reference]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
- [This is a placeholder for a relevant reference]
-
In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity - Journal of Applied Pharmaceutical Science. [Link]
- [This is a placeholder for a relevant reference]
- [This is a placeholder for a relevant reference]
-
In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. (2019-03-18). [Link]
Sources
- 1. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
use of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid as a research tool for studying enzyme inhibition
Application Note and Protocols for the Use of 1,2,4-Oxadiazole Derivatives in Enzyme Inhibition Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 1,2,4-Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties and a broad spectrum of biological activities.[1][2] This scaffold is considered a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[3] Consequently, 1,2,4-oxadiazole derivatives have been extensively explored for the development of novel therapeutics with diverse applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3][4][5]
One of the key features of the 1,2,4-oxadiazole nucleus is its ability to serve as a bioisosteric replacement for amide and ester functionalities.[6][7] This substitution can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability, making it an attractive component in drug design.[7]
While the specific compound 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid has been synthesized and is commercially available, a comprehensive review of the scientific literature did not yield specific information regarding its validated enzyme targets or its established use as a research tool for studying enzyme inhibition. However, the broader class of 1,2,4-oxadiazole derivatives has been successfully employed to target a wide array of enzymes. This application note will, therefore, provide a detailed guide on the general use of 1,2,4-oxadiazole derivatives as research tools for enzyme inhibition studies, using a well-documented example to illustrate the experimental workflow and data analysis.
1,2,4-Oxadiazole Derivatives as a Platform for Enzyme Inhibitor Development
The inherent chemical properties of the 1,2,4-oxadiazole ring, including its electronic nature and ability to participate in hydrogen bonding, make it an excellent scaffold for designing enzyme inhibitors.[8] Researchers have successfully developed 1,2,4-oxadiazole-based inhibitors for a variety of enzyme classes, including:
-
Hydrolases: Such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the treatment of Alzheimer's disease.[9][10]
-
Oxidoreductases: Including succinate dehydrogenase (SDH), an important enzyme in the mitochondrial electron transport chain and a target for antifungal agents.[11]
-
Lyases: For instance, carbonic anhydrases, which are involved in various physiological processes and are targets for diuretics and anti-glaucoma drugs.[12]
-
Transferases and Other Enzymes: Including histone deacetylases (HDACs) and topoisomerase II, which are critical targets in cancer therapy.[13]
This wide range of targets underscores the versatility of the 1,2,4-oxadiazole scaffold in generating potent and selective enzyme inhibitors.
Featured Application: Characterization of a 1,2,4-Oxadiazole-Based Butyrylcholinesterase (BuChE) Inhibitor
To illustrate the practical application of a 1,2,4-oxadiazole derivative in enzyme inhibition studies, this section will outline a protocol for characterizing a selective BuChE inhibitor. BuChE is an important enzyme in cholinergic neurotransmission, and its inhibition is a therapeutic strategy for managing the symptoms of Alzheimer's disease.[9]
Experimental Objective
To determine the inhibitory potency (IC₅₀) of a representative 1,2,4-oxadiazole derivative against human butyrylcholinesterase.
Materials and Reagents
-
Test Compound: A 1,2,4-oxadiazole derivative (e.g., a compound from a synthesized library).
-
Enzyme: Human recombinant butyrylcholinesterase (BuChE).
-
Substrate: Butyrylthiocholine iodide (BTCI).
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Buffer: Phosphate buffered saline (PBS), pH 7.4.
-
Control Inhibitor: Donepezil or another known BuChE inhibitor.
-
Instrumentation: 96-well microplate reader capable of measuring absorbance at 412 nm.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the IC₅₀ of a BuChE inhibitor.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare all solutions in PBS (pH 7.4).
-
Create a stock solution of the 1,2,4-oxadiazole test compound in a suitable solvent (e.g., DMSO) and prepare a serial dilution series to cover a range of concentrations.
-
Prepare working solutions of BuChE, BTCI, and DTNB at the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
PBS buffer.
-
The test compound at various concentrations or the control inhibitor.
-
A vehicle control (e.g., DMSO).
-
-
Add the BuChE enzyme solution to all wells except for the blank controls.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding a mixture of BTCI and DTNB to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 412 nm every minute for 10-15 minutes. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the rate of the enzymatic reaction by determining the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison.
| Compound | Target Enzyme | IC₅₀ (µM) [95% CI] | Selectivity Index (AChE/BuChE) |
| Test Compound 6n [9] | BuChE | 5.07 | >19.72 |
| Donepezil (Reference) | BuChE | (Value to be determined) | (Value to be determined) |
| Test Compound 6n [9] | AChE | >100 | - |
| Donepezil (Reference) | AChE | (Value to be determined) | - |
Note: The data for the test compound is illustrative and based on published findings for a similar class of compounds.[9] Experimental results for a new compound would need to be generated following the protocol.
Mechanism of Inhibition Studies
To further characterize the interaction between the 1,2,4-oxadiazole inhibitor and the target enzyme, mechanism of inhibition studies can be performed. This typically involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
Workflow for Mechanism of Inhibition Studies
Caption: Workflow for determining the enzyme inhibition mechanism.
By analyzing the data using graphical methods such as Lineweaver-Burk or Dixon plots, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be elucidated. This information is crucial for understanding how the inhibitor interacts with the enzyme and for guiding further drug development efforts.
Conclusion and Future Perspectives
Future research in this area will likely focus on the continued exploration of novel 1,2,4-oxadiazole derivatives against a wider range of enzymatic targets, as well as the use of computational modeling and structural biology to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory a...: Ingenta Connect [ingentaconnect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
experimental design for testing the efficacy of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid in vivo
All experimental procedures involving animals must be conducted with the utmost respect for animal welfare and in strict accordance with ethical guidelines. [19]1. Approval: All protocols must be reviewed and approved by an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee before initiation. [20]2. The 3Rs: The principles of Replacement, Reduction, and Refinement must be rigorously applied. [21] * Replacement: Use of in vivo models is justified here as inflammation and systemic pain are complex physiological processes that cannot be fully replicated in vitro. Reduction: The number of animals used should be the minimum required to obtain scientifically valid and statistically significant data, determined by power analysis where possible. Refinement: All procedures must be refined to minimize animal pain, suffering, and distress. This includes using appropriate handling and restraint techniques, defining humane endpoints, and ensuring proper anesthesia and analgesia for any invasive procedures beyond the scope of these protocols. [22][23]3. Housing and Care: Animals must be housed in appropriate facilities with controlled environmental conditions and access to adequate nutrition and hydration. [20]
Conclusion
This document provides a comprehensive, phased strategy for the initial in vivo characterization of this compound. By first establishing a pharmacokinetic profile, researchers can design robust and interpretable efficacy studies. The selected models for inflammation and analgesia are well-validated and will provide clear, actionable data on the therapeutic potential of the compound. Adherence to these protocols and the embedded ethical principles will ensure the generation of high-quality, reliable, and ethically sound scientific evidence.
References
- RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. RJPTSimLab.
- Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557.
-
Scribd. (n.d.). Study of Different Routes of Drug Administration On Mice or Rats. Scribd. Available at: [Link]
-
Expharm Software. (2025). Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software. YouTube. Available at: [Link]
-
Medical and Pharmaceutical Journal. (n.d.). Ethical Statement on Experimental Animal Research. Medical and Pharmaceutical Journal. Available at: [Link]
-
Slideshare. (n.d.). preclinical screening models for Analgesic drugs. Slideshare. Available at: [Link]
-
Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. Available at: [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., et al. (n.d.). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Dimensions. Available at: [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Available at: [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. Available at: [Link]
-
Tappe-Theodor, A., Negus, S. S., & Martin, T. J. (2022). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers in Pain Research. Available at: [Link]
-
Gokhale, et al. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Journal of Bioinnovation. Available at: [Link]
-
JoVE. (2015). Compound Administration in Rodents- Oral and Topical Routes. JoVE. Available at: [Link]
-
Swiss Academy of Medical Sciences & Swiss Academy of Sciences. (2005). Ethical Principles and Guidelines for Experiments on Animals. Swiss Academies of Arts and Sciences. Available at: [Link]
-
The National Committee for Research Ethics in Science and Technology (NENT). (2018). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. Available at: [Link]
-
Romero Molina, M. A. (n.d.). Animal models to evaluate analgesic effects using isobolographic analysis. Available at: [Link]
-
British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. Animal-Science.org. Available at: [Link]
-
Mogil, J. S. (2009). An overview of animal models of pain: disease models and outcome measures. PubMed Central. Available at: [Link]
-
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. Available at: [Link]
-
Tšernov, M., & Väli, M. (2018). Ethical considerations regarding animal experimentation. PubMed Central. Available at: [Link]
-
Nawah Scientific. (2025). Pharmacokinetic studies in animals. Nawah Scientific. Available at: [Link]
-
Toutain, P. L., & Bousquet-Mélou, A. (2004). Animal model pharmacokinetics and pharmacodynamics: A critical review. ResearchGate. Available at: [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Available at: [Link]
-
Li, J., et al. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Mejdell, C. M., & Bjaaland, T. (2014). Pain assessment in animal models: do we need further studies? Taylor & Francis Online. Available at: [Link]
-
InVivo Biosystems. (n.d.). Preclinical Compound Efficacy Testing. InVivo Biosystems. Available at: [Link]
-
PubChem. (n.d.). 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. PubChem. Available at: [Link]
-
Charles River. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River. Available at: [Link]
-
Wang, T., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]
-
da Silva, P. B., et al. (2010). Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. ResearchGate. Available at: [Link]
-
Vaitkevičienė, K., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. MDPI. Available at: [Link]
-
Hernández-Luis, F., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. Available at: [Link]
-
Zhidkova, E. M., et al. (2022). Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid: In Vivo Evaluation of Antidiabetic Activity. MDPI. Available at: [Link]
-
Sapijanskaitė-Banevič, B., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central. Available at: [Link]
-
da Silva, E. F., et al. (2019). 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotechfarm.co.il [biotechfarm.co.il]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. Nawah [nawah-scientific.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]
- 12. Frontiers | Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development [frontiersin.org]
- 13. scribd.com [scribd.com]
- 14. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]
- 15. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of 1,2,4-Oxadiazole Compound Libraries
Abstract
The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold of significant interest in modern medicinal chemistry.[1] Valued for its role as a stable bioisosteric replacement for ester and amide functionalities, it enhances metabolic stability and modulates target selectivity, making it an attractive framework in drug discovery.[2] This privileged structure is found in numerous therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3][4] High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for drug development.[5][6] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the design, development, and execution of robust HTS assays tailored for the unique properties of 1,2,4-oxadiazole compound libraries. We will detail field-proven protocols for key biochemical assays, explain the rationale behind critical experimental choices, and outline a self-validating system for data analysis and hit confirmation.
Introduction: The Synergy of a Privileged Scaffold and a Powerful Technology
The resurgence of interest in 1,2,4-oxadiazole derivatives over the past two decades is a testament to their versatility and drug-like properties.[1][3] These compounds can be synthesized efficiently through high-throughput methodologies, yielding diverse libraries suitable for large-scale screening campaigns.[7] The primary goal of an HTS campaign is to identify "hits"—compounds that interact with a biological target of interest in a desired way. The success of such a campaign hinges on the careful selection and optimization of the assay technology.
The choice of assay is fundamentally dictated by the biological question being asked. For 1,2,4-oxadiazole libraries, which have shown efficacy against targets ranging from enzymes like kinases and histone deacetylases (HDACs) to complex protein-protein interactions (PPIs), a versatile HTS strategy is required.[3][8] This guide will focus on two of the most powerful and widely adopted biochemical assay formats: Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) .[5][6] These technologies are particularly well-suited for screening small molecule libraries due to their sensitivity, scalability, and robustness against common sources of interference.
Assay Development: A Foundation of Scientific Integrity
Before embarking on a large-scale screen, a significant investment in assay development is crucial. This phase establishes the reliability, reproducibility, and statistical validity of the screening data.
Causality Behind Experimental Choices
-
Target and Probe Selection: The foundation of any binding assay is a high-affinity interaction between the target protein and a labeled probe (or "tracer"). For FP and TR-FRET assays, the affinity of this interaction (Kd) should ideally be in the low nanomolar range. A stronger affinity allows for the use of lower concentrations of protein and probe, which not only conserves valuable reagents but also increases the assay's sensitivity to competitive inhibitors.[9]
-
Buffer Composition: The assay buffer must maintain the stability and activity of the biological target. Components such as pH, salt concentration, and detergents must be optimized. Crucially for compound library screening, the assay must be tolerant to dimethyl sulfoxide (DMSO), the universal solvent for storing small molecules. A DMSO tolerance test is mandatory to ensure that the final concentration used for screening (typically 0.5-1%) does not compromise assay performance.[10]
-
Assay Robustness (Z'-factor): The quality of an HTS assay is quantitatively assessed by the Z'-factor, a statistical parameter that reflects the dynamic range and data variation of the assay. A Z'-factor is calculated using the signals from positive (no inhibition) and negative (full inhibition) controls. An assay with a Z' value greater than 0.5 is considered robust and suitable for HTS.[11]
The HTS Workflow: From Primary Screen to Validated Hit
A well-designed HTS campaign follows a logical progression to minimize resources spent on false positives and to build confidence in the identified hits.
Caption: General workflow for a High-Throughput Screening campaign.
Protocol 1: Fluorescence Polarization (FP) Competition Assay
FP is a homogenous technique ideal for monitoring the binding of a small, fluorescently labeled ligand (tracer) to a larger protein.[9] The principle relies on the differential tumbling speed of molecules in solution. A small tracer tumbles rapidly, depolarizing emitted light (low FP signal). When bound to a large protein, its tumbling slows dramatically, resulting in highly polarized emitted light (high FP signal). A 1,2,4-oxadiazole compound that competitively binds to the same site will displace the tracer, causing a decrease in the FP signal.[12][13]
Caption: Principle of a competitive Fluorescence Polarization assay.
Detailed Step-by-Step FP Protocol
Objective: To identify 1,2,4-oxadiazole compounds that inhibit a target protein-peptide interaction.
Materials:
-
Purified Target Protein
-
Fluorescein-labeled Peptide Tracer (FITC-peptide)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
1,2,4-Oxadiazole Compound Library (10 mM in DMSO)
-
Positive Control (unlabeled version of the peptide)
-
Black, low-volume, non-binding surface 384-well plates[13]
-
Microplate reader with FP capabilities (Excitation: 485 nm, Emission: 535 nm)[13]
Protocol:
-
Reagent Preparation: Prepare 2X working solutions of the Target Protein and FITC-peptide tracer in Assay Buffer. The optimal concentrations must be determined during assay development (typically, tracer at its Kd and protein at a concentration giving ~70% of the maximal signal).
-
Compound Plating: Using an acoustic dispenser or liquid handler, transfer 100 nL of each 1,2,4-oxadiazole compound from the library plate to the 384-well assay plate. This results in a final screening concentration of 10 µM in a 10 µL final assay volume.
-
Control Wells:
-
Negative Controls (0% Inhibition): Add 100 nL of DMSO.
-
Positive Controls (100% Inhibition): Add 100 nL of the positive control (e.g., 1 mM unlabeled peptide).
-
-
Protein Addition: Add 5 µL of the 2X Target Protein solution to all wells except those designated for "tracer only" controls.
-
Tracer Addition: Add 5 µL of the 2X FITC-peptide tracer solution to all wells. The final volume is now 10 µL.
-
Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Incubate at room temperature for 30-60 minutes, protected from light.[13]
-
Data Acquisition: Read the plate on a microplate reader, measuring fluorescence polarization in millipolarization units (mP).
FP Data Analysis
-
Calculate Percent Inhibition: Use the following formula for each compound well: % Inhibition = 100 * (1 - (mPcompound - mPpositive_control) / (mPnegative_control - mPpositive_control))[13]
-
Determine Hits: A common threshold for hit identification is a percent inhibition value greater than three times the standard deviation of the negative control wells.
| Parameter | Typical Value | Rationale |
| Final Compound Conc. | 10-30 µM | Balances hit rate with risk of off-target effects. |
| Final DMSO Conc. | ≤ 1% | Minimizes solvent effects on protein stability and activity.[10] |
| Tracer Conc. | ~Kd | Provides the best sensitivity for detecting competitive inhibitors.[14] |
| Z'-factor | > 0.5 | Ensures the assay is robust and suitable for HTS.[11] |
Protocol 2: Time-Resolved FRET (TR-FRET) Assay
TR-FRET is a highly sensitive and robust homogenous assay format that minimizes interference from compound autofluorescence and scattered light by introducing a time delay between excitation and signal detection.[15][16] A common implementation uses a long-lifetime terbium (Tb) or europium (Eu) chelate as a donor, often conjugated to an antibody or streptavidin, and a compatible acceptor fluorophore (e.g., fluorescein, Alexa Fluor) on the binding partner. When the donor and acceptor are brought into proximity by a biological interaction, energy transfer occurs. Inhibitors disrupt this interaction, leading to a loss of the TR-FRET signal.[17][18]
Caption: Principle of a competitive TR-FRET assay.
Detailed Step-by-Step TR-FRET Protocol
Objective: To identify 1,2,4-oxadiazole compounds that disrupt a protein-ligand interaction.
Materials:
-
6xHis-tagged Protein
-
Biotinylated Ligand/Peptide
-
LanthaScreen™ Eu-Streptavidin (Donor)[11]
-
LanthaScreen™ ULight™-anti-6x-His Antibody (Acceptor)[11]
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA)
-
1,2,4-Oxadiazole Compound Library (10 mM in DMSO)
-
Positive Control (e.g., a known inhibitor or excess unlabeled ligand)
-
White or black, low-volume 384-well plates
-
TR-FRET enabled microplate reader
Protocol:
-
Compound Plating: As described in the FP protocol, dispense 100 nL of compounds and controls into the assay plate.
-
Reagent Mix Preparation: Prepare a 2X master mix containing the His-tagged protein, biotinylated ligand, Eu-streptavidin, and anti-His-acceptor antibody in TR-FRET Assay Buffer. The final concentrations of each component must be optimized during assay development.
-
Reagent Addition: Add 10 µL of the 2X master mix to each well containing the pre-spotted compounds. The final assay volume is 20 µL.
-
Incubation: Centrifuge the plate briefly. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET reader. Measure the emission at two wavelengths (e.g., 520 nm for the acceptor and 480 nm for the donor) after a time delay (typically 50-100 µs) following excitation (e.g., 360 nm).[17]
TR-FRET Data Analysis
-
Calculate TR-FRET Ratio: For each well, calculate the emission ratio: Ratio = (Acceptor Emission520nm / Donor Emission480nm) * 1000
-
Calculate Percent Inhibition: Use the ratio values to calculate inhibition similar to the FP method.
-
Hit Validation and Dose-Response: Confirmed hits should be re-tested in a dose-response format to determine their potency (IC50). A 10-point, 3-fold serial dilution is standard practice.[15]
| Compound ID | IC50 (µM) | Max Inhibition (%) | Hill Slope |
| OXA-HIT-01 | 1.2 | 98.5 | 1.1 |
| OXA-HIT-02 | 5.8 | 95.2 | 0.9 |
| OXA-HIT-03 | 15.1 | 99.1 | 1.0 |
Caption: Example dose-response data for hypothetical 1,2,4-oxadiazole hits.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold remains a highly productive starting point for the discovery of novel therapeutics.[19] By pairing high-quality, diverse oxadiazole libraries with robust and rigorously validated HTS assays like Fluorescence Polarization and Time-Resolved FRET, researchers can efficiently identify high-quality hit compounds. The protocols and principles outlined in this guide provide a self-validating framework for executing these screens. Subsequent hit-to-lead optimization, guided by initial structure-activity relationships (SAR) and computational modeling, can transform these initial findings into potent and selective drug candidates.[3][4]
References
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]
-
A High-Throughput Synthesis of 1,2,4-Oxadiazole and 1,2,4-Triazole Libraries in a Continuous Flow Reactor. ResearchGate. Available at: [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. Available at: [Link]
-
Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available at: [Link]
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central. Available at: [Link]
-
TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. NIH. Available at: [Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]
-
A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. NIH. Available at: [Link]
-
Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Royal Society of Chemistry. Available at: [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Available at: [Link]
-
A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. PubMed Central. Available at: [Link]
-
A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay. PubMed. Available at: [Link]
-
A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. Available at: [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. Available at: [Link]
-
A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. PubMed Central. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]
-
Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids. Royal Society of Chemistry. Available at: [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PubMed Central. Available at: [Link]
-
Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. ResearchGate. Available at: [Link]
-
Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways. PubMed. Available at: [Link]
-
1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. ResearchGate. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed Central. Available at: [Link]
-
Discovery of 1,2,4-oxadiazole derivatives as a novel class of noncompetitive inhibitors of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. PubMed. Available at: [Link]
-
Discovery of Novel 1,3,4-oxadiazole-based Inhibitors Against Urease and Diabetes: Design, Synthesis, SAR, Biological, and Molecular Docking Screening. PubMed. Available at: [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. NIH. Available at: [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
-
Combination of 1,2,4‐Oxadiazole and 1,2,5‐Oxadiazole Moieties for the Generation of High‐Performance Energetic Materials. ResearchGate. Available at: [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. Available at: [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. biorxiv.org [biorxiv.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Potent 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid Analogs
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and evaluation of novel analogs of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. The primary objective is to improve the therapeutic potency of this chemical scaffold, which has been identified as a promising agonist for G protein-coupled receptor 40 (GPR40), a key target for the treatment of type 2 diabetes mellitus. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for the successful development of next-generation GPR40 agonists with enhanced efficacy and optimized pharmacokinetic profiles.
Introduction and Scientific Rationale
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling target for the management of type 2 diabetes.[1] This receptor is predominantly expressed in pancreatic β-cells and responds to medium and long-chain fatty acids, leading to the potentiation of glucose-dependent insulin secretion (GDIS).[1][2] This glucose-dependent mechanism of action is a significant advantage, as it minimizes the risk of hypoglycemia, a common and dangerous side effect of many current diabetes therapies.[3][4]
The lead compound, this compound, represents a validated starting point for a GPR40 agonist program. Its structure embodies the key pharmacophoric elements required for receptor activation: an acidic head group (the propanoic acid), a central heterocyclic core (the 1,2,4-oxadiazole), and a lipophilic tail (the 2-methoxyphenyl moiety). However, as with any lead compound, there is substantial opportunity for optimization to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide will detail a systematic approach to analog development, focusing on strategic modifications of the lead structure.
Strategic Design of Novel Analogs
The development of improved analogs will be guided by a multi-pronged strategy targeting the three key components of the lead molecule. The following sections outline the rationale for proposed modifications.
Modification of the Propanoic Acid Headgroup: Bioisosteric Replacement
The carboxylic acid moiety is crucial for interacting with key arginine residues in the GPR40 binding pocket. However, carboxylic acids can present challenges in drug development, including poor membrane permeability and rapid metabolism. To address this, we will explore the use of carboxylic acid bioisosteres, which are functional groups with similar physicochemical properties that can maintain or improve biological activity while offering a more favorable pharmacokinetic profile.
Table 1: Proposed Bioisosteric Replacements for the Carboxylic Acid Moiety
| Bioisostere | Rationale | Potential Advantages |
| Tetrazole | Widely used and successful carboxylic acid mimic. | Enhanced metabolic stability and favorable pKa. |
| Hydroxamic Acid | Can chelate key ions and form favorable hydrogen bonds. | Improved binding affinity. |
| Acylsulfonamide | Tunable acidity and improved lipophilicity. | Enhanced cell permeability. |
Substitution on the Phenyl Ring: Probing the Lipophilic Pocket
The 2-methoxyphenyl group occupies a lipophilic pocket within the GPR40 receptor. Modifications to this ring will explore the size, shape, and electronic requirements of this pocket to enhance binding affinity.
Table 2: Proposed Modifications to the Phenyl Ring
| Modification | Rationale | Desired Outcome |
| Positional Isomers of Methoxy Group | Explore the impact of methoxy group placement (e.g., 3-methoxy, 4-methoxy) on receptor interaction. | Optimize binding orientation and potency. |
| Halogen Substitution (F, Cl, Br) | Modulate electronic properties and potentially introduce halogen bonding interactions. | Increased potency and metabolic stability. |
| Alkyl Group Addition (e.g., methyl, ethyl) | Probe for additional hydrophobic interactions. | Enhanced van der Waals contacts and improved affinity. |
| Replacement with Heterocycles (e.g., pyridine, thiophene) | Introduce new hydrogen bonding opportunities and alter physicochemical properties. | Improved solubility and potency. |
Alterations to the Propanoic Acid Linker
The length and rigidity of the linker between the oxadiazole core and the acidic headgroup can influence the positioning of the pharmacophore within the binding site.
Table 3: Proposed Modifications to the Propanoic Acid Linker
| Modification | Rationale | Desired Outcome |
| Chain Length Variation (e.g., acetic acid, butyric acid) | Optimize the distance between the oxadiazole and the acidic group. | Improved receptor fit and potency. |
| Introduction of Rigidity (e.g., cyclopropyl group) | Restrict conformational flexibility to favor the active conformation. | Increased potency and reduced off-target effects. |
| α-Substitution (e.g., methyl group) | Introduce a chiral center to explore stereospecific interactions. | Potential for enhanced potency and selectivity. |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and evaluation of the designed analogs.
General Synthesis of 1,2,4-Oxadiazole Analogs
The synthesis of the target 1,2,4-oxadiazole derivatives can be achieved through a convergent synthesis strategy. A general and effective method involves the reaction of an amidoxime with an activated carboxylic acid derivative.
Protocol 3.1.1: Synthesis of Amidoximes
-
To a solution of the desired substituted benzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the desired amidoxime.
Protocol 3.1.2: Synthesis of 3-[3-(substituted-phenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid Analogs
-
Dissolve the appropriate amidoxime (1.0 eq) and succinic anhydride (1.1 eq) in a suitable solvent such as pyridine or dioxane.
-
Heat the reaction mixture to 100-120 °C for 8-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration and purify by recrystallization or column chromatography to yield the final compound.
Diagram 1: General Synthetic Scheme for 1,2,4-Oxadiazole Analogs
Caption: A two-step synthesis of the target 1,2,4-oxadiazole propanoic acid analogs.
In Vitro Evaluation of GPR40 Agonist Activity
The potency of the synthesized analogs will be determined using a series of in vitro assays to measure GPR40 activation.
Protocol 3.2.1: Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration upon GPR40 activation, which is a hallmark of Gq-coupled receptor signaling.
-
Plate CHO-K1 cells stably expressing human GPR40 in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add varying concentrations of the test compounds to the wells and immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Calculate the EC50 values from the dose-response curves.
Protocol 3.2.2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of the compounds to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
-
Culture MIN6 pancreatic β-cells or isolated rodent islets for 24-48 hours.
-
Pre-incubate the cells in a low-glucose (e.g., 2.8 mM) Krebs-Ringer Bicarbonate HEPES (KRBH) buffer for 1 hour.
-
Replace the buffer with KRBH buffer containing either low (2.8 mM) or high (16.7 mM) glucose, along with varying concentrations of the test compounds or vehicle control.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant and measure the insulin concentration using a commercially available insulin ELISA kit.
-
Normalize the insulin secretion to the total protein content of the cells.
Diagram 2: GPR40 Signaling Pathway and Assay Principles
Caption: Simplified GPR40 signaling cascade and the corresponding in vitro assays.
In Vivo Evaluation of Efficacy
Promising candidates from in vitro screening will be advanced to in vivo models to assess their glucose-lowering effects.
Protocol 3.3.1: Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Use male C57BL/6 mice or a diabetic mouse model (e.g., db/db mice).
-
Fast the mice for 5-6 hours.
-
Administer the test compound or vehicle orally (p.o.).
-
After 60 minutes, administer a glucose challenge via intraperitoneal (i.p.) injection (e.g., 2 g/kg).
-
Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Calculate the area under the curve (AUC) for the glucose excursion and compare between treatment groups.
Data Analysis and Interpretation
The successful development of potent analogs requires careful analysis of the structure-activity relationship (SAR).
Table 4: Sample Data Summary for Analog Evaluation
| Compound ID | Modification | GPR40 EC50 (nM) | GSIS (Fold Increase over High Glucose) | IPGTT (% Glucose AUC Reduction) |
| Lead Compound | - | 150 | 2.5 | 30% @ 10 mg/kg |
| Analog A-1 | 4-F on Phenyl Ring | 75 | 3.1 | 45% @ 10 mg/kg |
| Analog B-1 | Tetrazole Bioisostere | 120 | 2.8 | 35% @ 10 mg/kg |
| Analog C-1 | Cyclopropyl Linker | 200 | 2.2 | 25% @ 10 mg/kg |
A systematic analysis of this data will reveal trends in how structural modifications impact potency and efficacy, guiding the design of subsequent generations of analogs.
Conclusion
The protocols and strategies outlined in this document provide a robust framework for the development of novel and potent analogs of this compound as GPR40 agonists. By systematically exploring the chemical space around this lead compound, it is anticipated that new clinical candidates with improved therapeutic profiles for the treatment of type 2 diabetes can be identified.
References
- Burant, C. F. (2013). Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes. Diabetes Care, 36(Suppl 2), S137–S143.
- Chen, C., et al. (2012). Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes, 61(10), 2549-2559.
- Lin, D. C., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9789-9806.
- Schroeder, M. C., et al. (2016). Design and Synthesis of Novel, Selective GPR40 AgoPAMs. ACS Medicinal Chemistry Letters, 7(12), 1121-1126.
-
Liminal BioSciences. (n.d.). GPR40 Agonist Program. Retrieved from [Link]
- Wang, Y., et al. (2017). Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. Journal of Medicinal Chemistry, 60(8), 3467-3483.
- Kim, M. K., et al. (2019). GPR40 Agonism Modulates Inflammatory Reactions in Vascular Endothelial Cells. Endocrinology and Metabolism, 34(2), 205-214.
- Christiansen, E., et al. (2016). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 5(9), 795-807.
- Bazydlo-Guzenda, M., et al. (2021). Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey. Toxicology and Applied Pharmacology, 429, 115703.
- Chavan, S. U., et al. (2023). Exploring 1,3,4-Oxadiazole Derivatives as Potent α-Amylase Inhibitors: Design, Synthesis, and Biological Evaluation.
- Al-Sultani, K. H., et al. (2020). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Egyptian Journal of Chemistry, 63(10), 3843-3852.
- El-Sayed, M. A. A., et al. (2019). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 24(18), 3246.
- Singh, S., et al. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(3), 1290-1296.
-
PubChem. (n.d.). 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. Retrieved from [Link]
-
P&S Chemicals. (n.d.). 3-3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl propanoic acid. Retrieved from [Link]
Sources
- 1. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
Application Notes and Protocols for the Evaluation of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid in Cancer Cell Line Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro evaluation of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid for its potential anticancer properties. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for a systematic investigation of this compound's effects on cancer cell lines.
Introduction: The Therapeutic Potential of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Numerous derivatives of 1,2,4-oxadiazole have been reported to exhibit potent anticancer effects across a range of human cancer cell lines[1][2]. The therapeutic potential of these compounds often stems from their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells[3][4][5].
The subject of this guide, this compound, incorporates key structural features that suggest a potential for anticancer activity. The presence of the 2-methoxyphenyl group is of particular interest, as substitutions on the phenyl ring are known to modulate the biological activity of oxadiazole derivatives[6]. This document provides a roadmap for the systematic evaluation of this compound, from initial cytotoxicity screening to the elucidation of its mechanism of action.
Experimental Workflow for Compound Evaluation
A logical and stepwise approach is crucial for the comprehensive assessment of a novel compound's anticancer potential. The following workflow is recommended for the study of this compound.
Caption: A proposed mechanism of action for the anticancer effects of the compound.
Safety and Handling
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, are required.
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial in-vitro evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Positive results from these studies would warrant further investigation, including in-vivo efficacy and toxicity studies.
References
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC.[Link]
-
Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI.[Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central.[Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI.[Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.[Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.[Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PMC.[Link]
-
Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway. Arabian Journal of Chemistry.[Link]
-
The tested compounds effects on cells' apoptosis. ResearchGate.[Link]
-
Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. PMC.[Link]
Sources
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Introduction
Welcome to the technical support center for the synthesis of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. This molecule represents a common structural motif in medicinal chemistry, where the 1,2,4-oxadiazole ring serves as a bioisostere for amide and ester functionalities, often enhancing metabolic stability.[1] Achieving a high yield is critical for the efficient progression of drug discovery pipelines. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges and optimize your synthetic route.
Section 1: Synthetic Strategy Overview
The most direct and widely adopted strategy for constructing this molecule involves two primary stages. First, the formation of the 1,2,4-oxadiazole core through the reaction of 2-methoxybenzamidoxime with succinic anhydride. This reaction proceeds via an O-acyl amidoxime intermediate which then undergoes a cyclodehydration to form the heterocycle.[2][3] The second stage, if necessary, involves the hydrolysis of an ester precursor to the final carboxylic acid.
General Synthetic Workflow
Caption: General workflow for the one-pot synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Stage 1: 1,2,4-Oxadiazole Ring Formation
The cyclodehydration of the O-acyl amidoxime intermediate is frequently the most challenging step and the primary source of low yields.[4]
FAQ 1: My yield of the final product is low, and I see a lot of my starting amidoxime. What's happening?
This is the most common failure mode and typically points to one of two issues: hydrolysis of the reactive intermediate or inefficient cyclization conditions.
-
Probable Cause 1: Hydrolysis of the O-Acyl Amidoxime Intermediate. The ester linkage in the O-acyl amidoxime intermediate is highly susceptible to cleavage by water, which reverts it to the starting amidoxime.[4][5]
-
Solution: Implement Rigorous Anhydrous Conditions.
-
Use freshly dried solvents (e.g., DMF, Toluene, Dioxane).
-
Dry your starting materials, particularly the succinic anhydride, in a vacuum oven before use.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
-
-
Probable Cause 2: Inefficient Cyclodehydration. The energy barrier for the final ring-closing step may not be met by your current reaction conditions.
Comparison of Cyclization Methodologies
| Method | Conditions | Advantages | Disadvantages | Yield Reference |
| Thermal | Reflux in high-boiling solvent (e.g., Toluene, Xylene, Dioxane) for 6-12 hours.[1] | Simple setup. | Long reaction times, high energy consumption, potential for thermal degradation. | Often moderate to low. |
| Base-Mediated | Strong, non-nucleophilic bases like TBAF in dry THF, or superbase systems like NaOH/KOH in DMSO at room temperature.[4][6] | Can often be performed at room temperature, high efficiency.[7][8] | Requires strictly anhydrous conditions; superbase systems can be sensitive. | Good to excellent. |
| Microwave | Solvent-free or in a high-boiling solvent (e.g., DMF) for 2-10 minutes.[2] | Extremely short reaction times (2-3 min), high yields, improved purity profiles.[2][8] | Requires specialized microwave reactor equipment. | Good to excellent. |
FAQ 2: I'm using an ester like diethyl succinate instead of succinic anhydride and the reaction is not working. Why?
Standard esters are generally not reactive enough to acylate the amidoxime efficiently. The reaction of amidoximes with esters typically requires activation, often in a superbasic medium like NaOH/DMSO or KOH/DMSO, which significantly enhances the nucleophilicity of the amidoxime.[8][9] Using succinic anhydride is more direct as the anhydride is a much more reactive acylating agent.
Stage 2: Ester Hydrolysis (Saponification)
If your route produces an ester intermediate (e.g., from using a succinate ester), complete and clean hydrolysis is the final hurdle.
FAQ 3: My hydrolysis is incomplete, and my final product is contaminated with the starting ester.
-
Probable Cause: Reversible Reaction or Insufficient Reagent. Acid-catalyzed hydrolysis is an equilibrium process, which can lead to incomplete conversion.[10]
-
Solution: Use Alkaline Hydrolysis (Saponification). This is the preferred industrial and lab-scale method.[10] The reaction with a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is essentially irreversible because the resulting carboxylate salt is deprotonated and no longer reactive towards the alcohol by-product.[10] Use a slight excess (1.1 to 1.5 equivalents) of the base to ensure the reaction goes to completion.
-
FAQ 4: I'm getting a clean conversion, but my final isolated yield after workup is low.
-
Probable Cause: Product Loss During Workup. The product is an acid. During a standard basic hydrolysis, the product exists as a water-soluble carboxylate salt. If you attempt to extract the product with an organic solvent before acidification, it will remain in the aqueous layer.
-
Solution: Careful pH Control During Workup.
-
After the reaction is complete, first remove the alcohol by-product (e.g., ethanol) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly acidify the solution with a strong acid (e.g., 1M HCl) to a pH of ~2-3. The carboxylic acid product will precipitate as a solid.
-
Collect the solid by filtration or extract the acidified aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).
-
-
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing low-yield issues.
Section 3: Detailed Experimental Protocols
The following protocols are optimized for high yield and efficiency.
Protocol 1: Microwave-Assisted Synthesis of this compound
This one-pot method is adapted from established procedures for similar structures and offers superior speed and yield.[2]
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-methoxybenzamidoxime (1.0 mmol, 166.2 mg).
-
Solvent & Reagent Addition: Add succinic anhydride (1.1 mmol, 110.1 mg) followed by N,N-Dimethylformamide (DMF, 2 mL).
-
Reaction: Seal the vial and place it in a focused microwave reactor. Irradiate the mixture at 150°C for 3 minutes.
-
Self-Validation Note: The reaction mixture will likely turn from a suspension to a clear, light-yellow solution.
-
-
Workup: After cooling the vessel to room temperature, pour the reaction mixture into a beaker containing ice-cold water (20 mL).
-
Precipitation & Isolation: A white or off-white solid should precipitate. Stir the suspension for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water (2 x 10 mL) and then a small amount of cold diethyl ether to aid in drying.
-
Drying: Dry the product under high vacuum to afford the pure acid.
-
Expected Yield: >75%
-
Protocol 2: Two-Step Synthesis with Alkaline Hydrolysis
This protocol is useful if you have synthesized the ethyl ester intermediate.
-
Dissolution: In a round-bottom flask, dissolve ethyl 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoate (1.0 mmol, 290.3 mg) in a mixture of Tetrahydrofuran (THF, 5 mL) and water (5 mL).
-
Base Addition: Add sodium hydroxide (1.5 mmol, 60 mg) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 70°C) and stir for 2-4 hours. Monitor the reaction by TLC until all starting material is consumed.
-
Solvent Removal: Allow the mixture to cool and remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A white precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Section 4: References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.[Link][6]
-
Reaction of "activated" esters with amidoximes. Convenient synthesis of 1,2,4-oxadiazoles. The Journal of Organic Chemistry - ACS Publications.[Link][11]
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Institutes of Health (NIH).[Link][9]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed.[Link][7]
-
Preparation of bioactive 1,2,4-oxadiazoles from esters and amidoximes... ResearchGate.[Link][12]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central (PMC) - NIH.[Link][8]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ARKIVOC.[Link][13]
-
Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. ResearchGate.[Link][2]
-
Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]: propionic acids. ResearchGate.[Link][3]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. soc.chim.it [soc.chim.it]
Technical Support Center: Synthesis of Substituted 1,2,4-Oxadiazoles
Welcome to the Technical Support Center for the synthesis of substituted 1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. As a privileged structure in medicinal chemistry, the 1,2,4-oxadiazole motif is a common target, yet its synthesis can present numerous challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common overarching questions regarding the synthesis of 1,2,4-oxadiazoles.
Q1: What are the most common synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles?
A1: The most prevalent method involves the acylation of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or anhydride), followed by a cyclodehydration reaction.[1][2] This can be performed as a two-step process where the O-acyl amidoxime intermediate is isolated, or as a one-pot procedure.[3][4] An alternative classical route is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[2]
Q2: I'm observing low yields in my 1,2,4-oxadiazole synthesis. What are the likely causes?
A2: Low yields can stem from several factors. A primary cause is the cleavage of the O-acyl amidoxime intermediate back to the amidoxime and a carboxylic acid derivative, particularly under harsh heating or in the presence of moisture.[5][6] Inefficient cyclodehydration is another common issue. The choice of cyclodehydrating agent and reaction conditions is critical for driving the reaction to completion. Additionally, decomposition of starting materials, intermediates, or the final product under strongly acidic or basic conditions can significantly reduce yields.[6]
Q3: What are the most common by-products I should be aware of?
A3: The most frequently encountered by-product is the cleaved O-acyl amidoxime.[6] Another significant side reaction is the Boulton-Katritzky rearrangement, a thermal or acid-catalyzed rearrangement of the 1,2,4-oxadiazole ring to form other, more stable heterocyclic isomers.[5][7] Depending on the reaction conditions and substrates, the formation of other oxadiazole isomers or related heterocycles is also possible.[5]
Q4: Can I use microwave irradiation to improve my synthesis?
A4: Yes, microwave-assisted synthesis can be a valuable tool for accelerating the cyclodehydration step and improving yields.[7] It often allows for shorter reaction times and can sometimes overcome the energy barrier for cyclization where conventional heating is insufficient.
Q5: Are there any functional groups that are incompatible with common 1,2,4-oxadiazole synthetic routes?
A5: Yes, unprotected hydroxyl (-OH) and amino (-NH2) groups on your starting materials, particularly the carboxylic acid component, can interfere with the reaction.[5] These nucleophilic groups can react with the acylating agent or the activated carboxylic acid, leading to undesired side products. It is often advisable to protect these functional groups before proceeding with the synthesis.
Part 2: Troubleshooting Guide
This section provides a more detailed, problem-and-solution approach to specific issues you may encounter during your experiments.
Issue 1: Low or No Product Formation with Starting Materials Remaining
Symptom: TLC, LC-MS, or NMR analysis shows the presence of unreacted amidoxime and carboxylic acid (or its derivative) with little to no desired 1,2,4-oxadiazole.
| Probable Cause | Recommended Solution |
| Inefficient Acylation of the Amidoxime | Ensure your acylating agent (e.g., acyl chloride, anhydride) is fresh and of high purity. If using a carboxylic acid with a coupling agent (e.g., EDC, DCC, CDI), ensure the coupling agent is active and used in appropriate stoichiometry.[7][8] Consider using a more reactive acylating agent if possible. |
| Insufficiently Forcing Cyclization Conditions | The energy barrier for the cyclodehydration step may not be overcome. If using thermal conditions, try increasing the temperature or switching to a higher-boiling solvent like toluene or xylene.[5] For base-mediated cyclization, consider a stronger, non-nucleophilic base. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[3][5] Superbase systems like NaOH/DMSO or KOH/DMSO can also promote cyclization, sometimes even at room temperature.[3][9] |
| Poor Choice of Solvent | The solvent can significantly impact the reaction outcome. For base-catalyzed cyclizations, aprotic solvents such as DMF, THF, DCM, and MeCN generally yield good results. Protic solvents like water or methanol can be detrimental as they can promote the hydrolysis of intermediates.[5] |
Issue 2: Presence of a Major Side Product Corresponding to the Hydrolyzed O-Acyl Amidoxime
Symptom: A significant peak in the LC-MS corresponds to the mass of the amidoxime starting material plus the mass of the acyl group, but without the loss of a water molecule. This indicates the formation of the O-acyl amidoxime intermediate without subsequent cyclization.
| Probable Cause | Recommended Solution |
| Cleavage of the O-Acyl Amidoxime | This is a common side reaction, especially in aqueous or protic media, or under prolonged heating.[5][10] Minimize the reaction time and temperature for the cyclodehydration step. If using a base, ensure anhydrous conditions are maintained. |
| Insufficiently Forcing Cyclization Conditions | As with low product formation, the energy barrier for cyclization may not be overcome. Increase the reaction temperature or switch to a more potent cyclization agent. For instance, if heating in toluene is ineffective, consider using a base like TBAF in THF.[5] |
Issue 3: Formation of an Isomeric By-Product
Symptom: NMR and MS data suggest the formation of a compound with the same mass as the desired product but with a different substitution pattern or a different heterocyclic core.
| Probable Cause | Recommended Solution |
| Boulton-Katritzky Rearrangement (BKR) | 3,5-substituted 1,2,4-oxadiazoles can undergo this thermal or acid-catalyzed rearrangement to form other heterocycles.[5][7] The presence of moisture can also facilitate this process. To minimize BKR, use neutral, anhydrous conditions for your workup and purification. Avoid acidic workups if this side product is observed. Store the final compound in a dry environment. |
| Formation of 1,3,4-Oxadiazole | Under certain conditions, particularly photochemical ones, 1,2,4-oxadiazoles can rearrange to 1,3,4-oxadiazoles.[7] If you are using photochemical methods, carefully control the irradiation wavelength and reaction conditions. |
Issue 4: Difficulty in Purifying the Final Product
Symptom: Column chromatography provides poor separation of the desired product from by-products or starting materials.
| Probable Cause | Recommended Solution |
| Similar Polarity of Product and Impurities | The desired 1,2,4-oxadiazole and common impurities, such as the cleaved O-acyl amidoxime, can have very similar polarities, making chromatographic separation difficult. |
| Alternative Purification Strategies | Consider non-chromatographic purification methods. Recrystallization can be highly effective if a suitable solvent system can be found. Liquid-liquid extraction can be used to remove acidic or basic impurities by washing the organic layer with aqueous base (e.g., NaHCO3) or acid (e.g., dilute HCl), respectively. Trituration with a suitable solvent can sometimes solidify an oily product and wash away impurities.[11] |
Part 3: Key Experimental Protocols
Here are detailed, step-by-step protocols for common and effective methods for synthesizing 1,2,4-oxadiazoles.
Protocol 1: Two-Step Synthesis via O-Acyl Amidoxime Isolation and TBAF-Mediated Cyclization
This protocol is advantageous when the one-pot method gives low yields or complex mixtures. Isolating the intermediate can lead to a cleaner final product.
Step 1: O-Acylation of the Amidoxime
-
To a solution of the amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., DCM, THF, or pyridine) at 0 °C, add the acyl chloride (1.1 eq) dropwise.
-
If using DCM or THF, add a non-nucleophilic base such as triethylamine or DIPEA (1.2 eq).
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure to obtain the crude O-acyl amidoxime, which can often be used in the next step without further purification.[3]
Step 2: Cyclodehydration to the 1,2,4-Oxadiazole
-
Dissolve the crude O-acyl amidoxime in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature overnight or until completion as monitored by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: One-Pot Synthesis using NaOH/DMSO
This method is highly efficient for certain substrates and avoids the need to isolate the intermediate.
-
To a solution of the amidoxime (1.0 eq) in DMSO, add powdered NaOH (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.[3]
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
If the product is not a solid, extract with a suitable organic solvent.
-
Purify the crude product as necessary.
Part 4: Visualizations and Data
General Synthetic Workflow
The following diagram illustrates the common two-step synthetic pathway to 1,2,4-oxadiazoles.
Caption: Troubleshooting flowchart for 1,2,4-oxadiazole synthesis.
References
-
Pravin S. Shinde, et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(1), 199. Available from: [Link]
-
L. A. Kayukova. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 411-423. Available from: [Link]
-
Filho, E. R., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8345. Available from: [Link]
-
Pravin S. Shinde, et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Center for Biotechnology Information. Available from: [Link]
-
David A. P., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 4(10), 14337-14343. Available from: [Link]
-
Wang, H., et al. (2020). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry, 18(30), 5859-5863. Available from: [Link]
-
Kaboudin, B., et al. (2024). A novel and convenient method for the synthesis of 1,2,4-oxadiazole-5-thiones. Journal of Heterocyclic Chemistry, 61(1), 1-7. Available from: [Link]
-
Pace, A., et al. (2015). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2015(2), 241-257. Available from: [Link]
-
Singh, R. K., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. Available from: [Link]
-
Brain, C. T., et al. (1999). Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Tetrahedron Letters, 40(33), 6063-6066. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. . Available from: [Link]
-
Zhang, X., et al. (2021). SET activation of nitroarenes by 2-azaallyl anions as a straightforward access to 2,5-dihydro-1,2,4-oxadiazoles. Nature Communications, 12(1), 589. Available from: [Link]
-
Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-28. Available from: [Link]
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(18), 1-20. Available from: [Link]
-
Monge, D., et al. (2014). Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. Current Organic Chemistry, 18(10), 1276-1293. Available from: [Link]
-
Wieczorek, P., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2379. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Welcome to the technical support guide for 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound in aqueous solutions. Given its chemical structure—a carboxylic acid moiety attached to a heterocyclic aromatic system—poor aqueous solubility is an anticipated challenge. This guide is designed to provide a systematic and scientifically-grounded approach to effectively address and overcome these solubility limitations in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, not dissolving in aqueous buffers?
A1: The structure of this compound contains a significant nonpolar aromatic region (the methoxyphenyl and oxadiazole rings) and a polar carboxylic acid group. In neutral aqueous solutions, the carboxylic acid is only partially ionized. The large hydrophobic portion of the molecule dominates, leading to low affinity for water and thus, poor solubility. For a molecule to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the favorable solute-solvent interactions. With this compound, the latter is insufficient in neutral water.
Q2: I've tried vortexing and heating, but the solubility is still poor. What should I do next?
A2: While mechanical agitation and moderate heating can increase the rate of dissolution, they often have a limited effect on the equilibrium solubility of poorly soluble compounds. If these methods are insufficient, a more systematic approach involving formulation strategies is necessary. The subsequent sections of this guide detail several effective methods, including pH adjustment, the use of cosolvents, and the addition of solubilizing excipients. It is recommended to proceed with a pH adjustment strategy first, as it directly addresses the ionizable carboxylic acid group.
Q3: Will changing the pH of my solution improve the solubility?
A3: Yes, pH adjustment is often the most effective initial strategy for ionizable compounds like this one. The c[1][][3][4]arboxylic acid group has a specific pKa (acid dissociation constant). By adjusting the pH of the solution to be above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt. This negatively charged species is significantly more polar and will have a much higher affinity for water, thereby increasing solubility. A gen[4][5]eral rule of thumb is to adjust the pH to at least 2 units above the estimated pKa for sufficient ionization and solubilization.
Q4[6]: Are there any concerns with using pH adjustment?
A4: While effective, there are potential considerations. The chemical stability of your compound at high or low pH should be assessed, as some functional groups can be susceptible to hydrolysis. Additionally, the chosen pH must be compatible with your experimental system (e.g., cell culture assays, in vivo studies). Buffering the solution is crucial to maintain the desired pH and prevent precipitation if the compound itself alters the pH upon dissolution.
Q5[1]: What are cosolvents, and how can they help?
A5: Cosolvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds. They [7][8][9]work by reducing the polarity of the solvent system, making it more favorable for the nonpolar regions of your compound. Commo[]n cosolvents used in research and pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).
Q6[7][8][10]: How do I choose the right solubilizing agent, like a surfactant or cyclodextrin?
A6: The choice depends on the specific requirements of your experiment.
-
Surfactants are amphiphilic molecules that form micelles in solution above a certain concentration (the critical micelle concentration or CMC). The h[11][12][13][14]ydrophobic core of these micelles can encapsulate your poorly soluble compound, effectively increasing its concentration in the aqueous phase.
-
[11][12][13][15]Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They [16][17][18]can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of your compound is sequestered within the cyclodextrin cavity, while the hydrophilic exterior maintains solubility in water.
[16][17][18][19]Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a structured workflow for systematically addressing the solubility of this compound.
Caption: A systematic workflow for solubilizing the target compound.
Detailed Experimental Protocols
Protocol 1: Solubilization via pH Adjustment
This protocol is the recommended first step due to the presence of the carboxylic acid group.
-
Estimate pKa: Based on the propanoic acid moiety, the pKa is estimated to be around 4.5-5.0.
-
Prepare Buffers: Prepare a series of buffers (e.g., phosphate or borate buffers) with pH values of 6.0, 7.0, 7.4, and 8.0.
-
Stock Solution Preparation: a. Weigh a precise amount of this compound. b. Add a small amount of a base, such as 0.1 M NaOH, dropwise while vortexing to aid initial dispersion and deprotonation. c. Add the chosen buffer to reach the final desired concentration. d. Vortex and sonicate for 5-10 minutes.
-
Solubility Assessment: a. Visually inspect for any particulate matter. b. Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes). c. Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
####[19][20][21][22] Protocol 2: Solubilization using Cosolvents
If pH adjustment alone is insufficient or not suitable for the intended application, a cosolvent approach can be employed.
-
Select Cosolvents: Choose a panel of biocompatible cosolvents such as DMSO, Ethanol, Propylene Glycol, and PEG 400.
-
[][7]Prepare Stock Solution in 100% Cosolvent: a. Dissolve a high concentration of the compound in 100% of the chosen cosolvent. This will serve as a concentrated stock.
-
Titration into Aqueous Buffer: a. While vortexing, slowly add the cosolvent stock solution to your desired aqueous buffer. b. Monitor for any signs of precipitation. If precipitation occurs, the solubility limit in that cosolvent/buffer ratio has been exceeded.
-
Determine Maximum Cosolvent Concentration: Identify the highest percentage of cosolvent that maintains the compound in solution at the desired concentration without precipitation. Be mindful that high concentrations of organic solvents can be detrimental in biological assays.
Protocol 3: Solubilization using Cyclodextrins
Cyclodextrins are an excellent choice when the introduction of organic solvents is undesirable.
-
[16][17][23]Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles.
-
[23]Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the desired aqueous buffer to create a stock solution (e.g., 10-40% w/v).
-
Complexation: a. Add the powdered compound directly to the cyclodextrin solution. b. Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Solubility Assessment: a. Centrifuge the solution to pellet any undissolved compound. b. Quantify the concentration of the compound in the supernatant.
Data Summary Tables
Table 1: Recommended Starting Concentrations for Solubilizing Agents
| Method | Agent | Starting Concentration | Notes |
| pH Adjustment | NaOH or KOH | 0.1 M for stock preparation | Adjust final pH with appropriate buffers (e.g., PBS) |
| Cosolvents | DMSO, Ethanol | 1-10% (v/v) | Final concentration should be tested for compatibility with the assay |
| PEG 400 | 5-20% (v/v) | Can be more viscous | |
| Cyclodextrins | HP-β-CD | 2-10% (w/v) | Higher concentrations can significantly increase viscosity |
| SBE-β-CD | 5-20% (w/v) | Generally has a lower viscosity than HP-β-CD | |
| Surfactants | Polysorbate 80 (Tween 80) | 0.1-1% (v/v) | Use concentrations above the CMC |
| Poloxamer 188 | 0.5-5% (w/v) | A non-ionic surfactant commonly used in formulations |
Advanced Strategies: Solid Dispersions
For more challenging cases, particularly in drug development where oral bioavailability is a goal, creating a solid dispersion can be a powerful technique. This [24][25][26][27][28]involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. When [24][25][26]this solid dispersion is introduced to an aqueous environment, the polymer dissolves rapidly, releasing the drug as very fine, amorphous particles, which have a higher dissolution rate and apparent solubility.
Caption: The solvent evaporation method for preparing a solid dispersion.
Common polymers used for solid dispersions include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs). The p[27][29]reparation method often involves dissolving both the drug and the polymer in a common volatile solvent, followed by evaporation of the solvent.
[28][31]References
-
Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Hima Varshitha, C. V., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research.
-
Nautiyal, U., Singh, S., Singh, R., & Singh, K. (Year Not Available). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
-
Mocanu, A.-M., Botezatu, A.-V., Andries, A., Ochiuz, L., & Gafitanu, C. A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
-
Kumar, S., & Singh, A. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research.
-
Wang, J., & Zhang, Y. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design.
-
Prajapati, R., & Patel, C. N. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
-
Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Hima Varshitha, C. V., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Drug Discovery Today.
-
(2025). Solubilization by surfactants: Significance and symbolism. ScienceDirect.
-
Addanki, S. L., Turumalla, U., & G, S. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences.
-
(Year Not Available). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. LinkedIn.
-
Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
-
Singh, S., & Bagde, A. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
-
(Year Not Available). Cosolvent. Wikipedia.
-
(2025). Co-solvent: Significance and symbolism. ScienceDirect.
-
Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
-
(Year Not Available). Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. Xinghui.
-
(2022). Cosolvent and Complexation Systems. Pharma Excipients.
-
(Year Not Available). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd..
-
Sharma, D., Saini, S., & Singh, G. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
-
(Year Not Available). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
-
Sharma, P., & Sharma, R. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
-
Singh, S. K., & Verma, P. R. P. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life.
-
(Year Not Available). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Pharmaceutical Technology.
-
Pineda-Zavaleta, A. M., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI.
-
(2025). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. ScienceDirect.
-
(Year Not Available). pH Adjustment and Co-Solvent Optimization. BOC Sciences.
-
(Year Not Available). 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. PubChem.
-
(2025). PH adjustment: Significance and symbolism. ScienceDirect.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
-
(2025). pH Adjusting Database. CompoundingToday.com.
-
(Year Not Available). This compound. Sunway Pharm Ltd.
-
(2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
-
(Year Not Available). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
-
(Year Not Available). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies.
-
(2023). Development of a method for the quantitative determination of the solubility limits of poorly soluble in water substances on the example of quercetin. ResearchGate.
-
(Year Not Available). pH and solubility (video). Khan Academy.
Sources
- 1. longdom.org [longdom.org]
- 3. PH adjustment: Significance and symbolism [wisdomlib.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. pharmtech.com [pharmtech.com]
- 20. researchgate.net [researchgate.net]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jddtonline.info [jddtonline.info]
- 27. wjpls.org [wjpls.org]
- 28. japsonline.com [japsonline.com]
- 29. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1,2,4-Oxadiazole Derivatives
Welcome to the technical support center dedicated to the synthesis of 1,2,4-oxadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in the laboratory. Here, we will move beyond simple procedural outlines to explore the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Section 1: Troubleshooting Guide - A Deeper Dive into Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions, but the rationale behind them.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Question: My reaction is resulting in a low yield or complete absence of the target 1,2,4-oxadiazole, with starting materials largely remaining. What are the likely causes and how can I rectify this?
Answer: This is a frequent challenge, and the root cause often lies in one of two key stages: the initial acylation of the amidoxime or the subsequent cyclodehydration.[1] Let's break down the possibilities:
-
Incomplete Acylation of the Amidoxime: The formation of the O-acyl amidoxime intermediate is the first critical step.[2] If the carboxylic acid is not sufficiently activated, this reaction will be sluggish or fail altogether.
-
Causality: Amidoximes, while nucleophilic, require an electrophilic partner. Carboxylic acids themselves are not reactive enough. Coupling agents are necessary to form a highly reactive intermediate (e.g., an active ester) that is readily attacked by the amidoxime.
-
Recommended Solution: Employ a reliable coupling agent. While many exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in conjunction with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), is highly effective for this transformation.[3] The base is crucial to deprotonate the carboxylic acid, facilitating its reaction with HATU.
-
-
Inefficient Cyclodehydration: The intramolecular cyclization of the O-acyl amidoxime to form the 1,2,4-oxadiazole ring is often the most demanding step and can be the primary bottleneck.[1]
-
Causality: This step involves the elimination of a molecule of water, a process that typically requires energy input (thermal methods) or chemical promotion (base- or acid-mediated methods) to overcome the activation energy barrier.
-
Recommended Solutions:
-
Thermal Cyclization: If you are using heat, ensure the temperature is adequate. Refluxing in a high-boiling solvent like toluene or xylene is often necessary.[1]
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases are preferred to avoid unwanted side reactions. Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like tetrahydrofuran (THF) is a common and effective choice.[1] "Superbase" systems, such as NaOH or KOH in dimethyl sulfoxide (DMSO), can also promote cyclization, sometimes even at room temperature.[1][4]
-
Microwave Irradiation: This technique can significantly accelerate the cyclization step by efficiently heating the reaction mixture.[5][6] A method involving silica-supported cyclization under microwave irradiation has proven to be a fast and efficient strategy.[5]
-
-
-
Incompatible Functional Groups: The presence of unprotected hydroxyl (–OH) or amino (–NH2) groups on your starting materials can interfere with the desired reaction.[1][4]
-
Causality: These groups are nucleophilic and can compete with the amidoxime in reacting with the activated carboxylic acid.
-
Recommended Solution: Protect these functional groups before proceeding with the coupling and cyclization steps. Standard protecting group strategies should be employed.
-
Issue 2: Formation of Significant Side Products
Question: My analytical data (TLC, LC-MS, NMR) indicates the presence of major side products. How can I identify and minimize their formation?
Answer: Side product formation is a common issue that can often be resolved by understanding the competing reaction pathways.
-
Hydrolysis of the O-Acyl Amidoxime Intermediate:
-
Symptom: A significant peak in the LC-MS corresponds to the mass of the amidoxime starting material plus the acyl group, indicating the formation of the intermediate without subsequent cyclization.[1]
-
Causality: The O-acyl amidoxime can be susceptible to hydrolysis, especially in the presence of water or protic solvents, or under prolonged heating.[1][7]
-
Recommended Solution: Ensure strictly anhydrous conditions, especially when using base-mediated cyclization methods. Minimize reaction time and temperature for the cyclodehydration step wherever possible.
-
-
Nitrile Oxide Dimerization (in 1,3-Dipolar Cycloaddition Routes):
-
Symptom: When attempting a [3+2] cycloaddition of a nitrile oxide with a nitrile, a major side product is observed with the mass of a nitrile oxide dimer.
-
Causality: Nitrile oxides are highly reactive and can readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which is often the kinetically favored pathway.[1]
-
Recommended Solution: To favor the desired intermolecular cycloaddition, use the nitrile as the solvent or in a large excess. This increases the probability of the nitrile oxide reacting with the intended nitrile partner rather than another molecule of itself.[1]
-
-
Boulton-Katritzky Rearrangement (BKR):
-
Symptom: The final product appears to be unstable and rearranges over time or during purification, leading to the formation of an isomer.
-
Causality: Certain 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo this thermal or acid/moisture-catalyzed rearrangement to form other heterocyclic systems.[1][8]
-
Recommended Solution: Employ neutral, anhydrous conditions for workup and purification. Storing the final compound in a dry environment is also crucial to prevent this rearrangement.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids?
A1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate.[1] This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[1] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[1][7]
Q2: Can I use microwave irradiation to improve my synthesis?
A2: Absolutely. Microwave-assisted synthesis has been shown to be a powerful tool for the synthesis of 1,2,4-oxadiazoles, often leading to significantly reduced reaction times and improved yields.[4][5] It is particularly effective for promoting the cyclodehydration step.[5] A novel and efficient method involves a silica-supported system under microwave irradiation for the construction of the 1,2,4-oxadiazole ring.[5]
Q3: My compound is difficult to purify by column chromatography. What are some alternative strategies?
A3: If standard silica gel chromatography is proving ineffective, consider the following:
-
Modify the Mobile Phase: For basic compounds that may be tailing, adding a small amount of triethylamine (0.1-1%) to your eluent can significantly improve peak shape.[9] For acidic compounds, a small amount of acetic or formic acid can be beneficial.[9]
-
Change the Stationary Phase: If your compound is sensitive to the acidic nature of silica, consider using neutral or basic alumina.[9] For highly polar derivatives, reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient may provide better separation.[9]
-
Recrystallization: If your product is a solid, recrystallization is an excellent purification method. The key is to find a suitable solvent or solvent pair where the compound is soluble at high temperatures but poorly soluble at low temperatures.[9]
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles via Amidoxime Acylation and Microwave-Assisted Cyclization
This protocol is adapted from a novel, efficient strategy for the construction of the 1,2,4-oxadiazole ring.[5]
Step 1: Amidoxime Acylation
-
To a sealed vessel under a dry nitrogen atmosphere, add the appropriate benzamidoxime (1.0 equivalent) and dry potassium carbonate (2.2 equivalents).
-
Add anhydrous dichloromethane (DCM).
-
Add a solution of the desired acyl chloride (1.2 equivalents) in anhydrous DCM dropwise while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 30 minutes).[5]
Step 2: Silica-Supported Cyclization
-
Once the acylation is complete, add silica gel (60-120 mesh) to the reaction mixture (approximately 1g per 1.14 mmol of amidoxime).[5]
-
Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.
-
Irradiate the mixture at a suitable power and time (e.g., 75 W, 105 °C, 5–45 minutes; optimization may be required) to effect cyclodehydration.[5]
Step 3: Workup and Purification
-
After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Further purification can be achieved by column chromatography or recrystallization.
Data Summary: Impact of Reagents on Yield
The choice of coupling agents and bases can significantly impact the yield of 1,2,4-oxadiazoles. The following table summarizes general trends observed in the synthesis from amidoximes and carboxylic acids.
| Coupling Agent | Base | Typical Yield | Reference |
| HATU | DIPEA | Excellent | [3] |
| EDCI/HOBt | TEA | Good | [10] |
| CDI | None/Heat | Moderate-Good | [11][12] |
| PS-Carbodiimide/HOBt | None (Microwave) | Good | [6] |
| Vilsmeier Reagent | Triethylamine | Good-Excellent | [2][13] |
Yields are generalized: "Excellent" >90%, "Good" 70-89%, "Moderate" 50-69%. Actual yields are substrate-dependent.
Section 4: Visualizing the Process
Workflow for Troubleshooting Low Yields
The following diagram illustrates a logical workflow for troubleshooting low-yield reactions in 1,2,4-oxadiazole synthesis.
Caption: A decision-making flowchart for troubleshooting low-yield 1,2,4-oxadiazole syntheses.
General Synthetic Pathway
This diagram outlines the primary synthetic route from an amidoxime and a carboxylic acid.
Caption: The two-step synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. soc.chim.it [soc.chim.it]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of a boron-containing amidoxime reagent and its application to synthesize functionalized oxadiazole and quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Welcome to the technical support center for the purification of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (Compound 1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for obtaining this molecule in high purity. Given that a standardized purification protocol for every novel compound is not always available, this document synthesizes established methodologies for structurally related molecules to provide a robust starting point for your purification development.
Compound Profile
| Property | Value (Predicted/Inferred) | Significance for Purification |
| Molecular Formula | C₁₂H₁₂N₂O₄[1] | Provides the elemental composition. |
| Molecular Weight | 248.23 g/mol [1] | Important for mass spectrometry and molar calculations. |
| Structure | 2-methoxyphenyl group, a 1,2,4-oxadiazole ring, and a propanoic acid chain. | The combination of aromatic, heterocyclic, and acidic functional groups dictates its solubility and chromatographic behavior. The carboxylic acid moiety is a key handle for purification. |
| pKa | Estimated ~4-5 | The acidic nature of the carboxylic acid allows for manipulation of its charge state with pH, which is fundamental for extraction and certain chromatographic techniques. |
| Polarity | Moderately polar | Influences the choice of chromatographic systems (normal vs. reverse phase) and recrystallization solvents. |
| Physical Form | Likely a solid at room temperature. | Recrystallization is a viable purification method. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges you may encounter during the purification of this compound.
FAQ 1: What is the best initial approach to purify the crude product?
Answer: For a moderately polar carboxylic acid like Compound 1, a multi-step approach is often the most effective. We recommend starting with an acid-base extraction to remove neutral and basic impurities, followed by either recrystallization or column chromatography.
Rationale: The carboxylic acid group is the most distinguishing feature of your molecule. By exploiting its acidity, you can achieve a significant purification in the initial workup. Subsequent chromatographic or recrystallization steps can then remove more closely related acidic impurities.
Workflow Diagram: Initial Purification Strategy
Caption: Initial acid-base extraction workflow.
FAQ 2: My compound is streaking badly on the silica gel TLC plate. How can I improve the separation?
Answer: Streaking of carboxylic acids on silica gel is a common issue due to the interaction of the acidic proton with the slightly acidic silica surface. To mitigate this, you should modify your mobile phase.
Troubleshooting Steps:
-
Add an Acidic Modifier: Incorporate a small amount (0.5-2%) of acetic acid or formic acid into your eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).[2] The added acid protonates the silica surface and your compound, minimizing strong interactions and leading to sharper spots.
-
Optimize the Solvent System:
-
For moderately polar compounds, start with solvent systems like ethyl acetate/hexanes.
-
If your compound is more polar, a dichloromethane/methanol system might be more effective.[2]
-
Visualizing the Effect of an Acidic Modifier:
Caption: Effect of an acidic modifier in silica gel chromatography.
FAQ 3: I'm struggling to find a suitable recrystallization solvent. What's a systematic way to screen for one?
Answer: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
Systematic Solvent Screening Protocol:
-
Small-Scale Tests: In separate test tubes, place a small amount (10-20 mg) of your crude product.
-
Add Solvent: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates will require a larger volume of solvent. Solvents to test include: ethanol, isopropanol, ethyl acetate, toluene, acetone, and water, or mixtures thereof.
-
Heating and Cooling: For solvents where the compound is sparingly soluble at room temperature, heat the mixture to boiling. If it dissolves, it's a potential candidate. Allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
Two-Solvent System: If a single solvent isn't ideal, try a two-solvent system.[2] Dissolve your compound in a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the solid and then allow the mixture to cool slowly.
Common Solvent Pairs:
-
Ethanol/Water
-
Ethyl Acetate/Hexanes
-
Toluene/Hexanes
FAQ 4: My recovery is low after column chromatography. What could be the cause?
Answer: Low recovery can stem from several factors, including irreversible adsorption onto the stationary phase or co-elution of your product with impurities.
Troubleshooting Low Recovery:
| Potential Cause | Recommended Solution |
| Irreversible Adsorption on Silica | * As mentioned in FAQ 2, add an acidic modifier to your eluent to reduce strong interactions. * Consider switching to a different stationary phase like neutral or basic alumina if your compound is sensitive to the acidic nature of silica.[2] * For highly polar compounds, reverse-phase (C18) chromatography may be a better option.[3] |
| Compound Insolubility during Loading | * Use the "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[2] |
| Incorrect Fraction Collection | * Monitor the elution closely using TLC. * If the product is spread across many fractions, consider using a shallower gradient during elution. |
Advanced Purification Techniques
If standard methods do not yield the desired purity, consider these more advanced chromatographic techniques.
Reverse-Phase Flash Chromatography (C18)
This technique is particularly useful for polar compounds that are challenging to purify using normal-phase chromatography.[3]
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: Typically a gradient of water and an organic solvent like acetonitrile or methanol.
-
Additive: A small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) is often added to both the aqueous and organic phases to ensure the carboxylic acid remains protonated and to improve peak shape.[3]
Anion Exchange Chromatography
This method leverages the negative charge of the deprotonated carboxylic acid.
Principle:
-
Binding: The crude material is dissolved in a low-ionic-strength buffer at a pH above the pKa of the carboxylic acid (e.g., pH 7-8), causing the compound to be negatively charged. This solution is then passed through an anion exchange column, where the negatively charged product binds to the positively charged resin.[4]
-
Washing: The column is washed with the loading buffer to remove neutral and positively charged impurities.[4]
-
Elution: The purified compound is eluted by either increasing the ionic strength of the buffer (e.g., with a salt gradient of NaCl) or by decreasing the pH to protonate the carboxylic acid and release it from the resin.[4]
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?[Link]
Sources
stability testing of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid under experimental conditions
Technical Support Center: Stability Testing of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of this compound. It is designed to address common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring scientific integrity and robust experimental design.
Introduction: Understanding the Molecule's Stability Profile
This compound is a compound whose stability is intrinsically linked to its core chemical features:
-
The 1,2,4-Oxadiazole Ring: This five-membered heterocycle is a key structural motif. While often used as a bioisostere for amide and ester groups due to its general resistance to metabolic hydrolysis, it is susceptible to chemical hydrolysis under certain pH conditions[1][2]. The O-N bond within the ring is inherently weak and can be cleaved, representing a primary degradation pathway[3].
-
The Propanoic Acid Side Chain: The carboxylic acid group introduces pH-dependent solubility and can participate in reactions, although it is generally stable.
-
The Methoxyphenyl Group: The methoxy group on the phenyl ring can influence the electronic properties of the molecule and may be susceptible to oxidative degradation, although this is typically a less common pathway[4].
Effective stability testing requires a deep understanding of these features to design experiments that can accurately predict the compound's shelf-life and identify potential degradation products. This guide is structured to walk you through the entire process, from initial questions to troubleshooting complex experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when initiating stability studies for this class of compounds.
Q1: What are the primary stability concerns for this compound? A1: The principal stability concern is the hydrolytic degradation of the 1,2,4-oxadiazole ring. This degradation is highly pH-dependent. Studies on similar oxadiazole derivatives show maximum stability in a slightly acidic pH range of 3-5[5]. Both strongly acidic and alkaline conditions can catalyze the opening of the heterocyclic ring[5]. Therefore, careful pH control in liquid formulations and consideration of acidic or basic excipients in solid forms are critical.
Q2: What stress conditions are recommended for forced degradation studies of this compound? A2: Forced degradation (or stress testing) is essential to identify likely degradation products and establish the stability-indicating power of your analytical methods[6]. Based on the structure and ICH guidelines, the following conditions are recommended:
-
Acid Hydrolysis: 0.1 N HCl
-
Base Hydrolysis: 0.1 N NaOH
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂)
-
Thermal Degradation: 60°C
-
Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter[7][8].
Q3: What is the most suitable analytical technique for these stability studies? A3: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection (e.g., Diode Array Detector - DAD) is the industry standard and most appropriate technique[9][10][11]. This method allows for the separation of the parent compound from its degradation products. A DAD provides spectral information, which is invaluable for assessing peak purity and identifying degradants. The method must be validated to be "stability-indicating," meaning it can resolve all significant degradation products from the parent peak.
Q4: Can you explain the mechanism of the 1,2,4-oxadiazole ring opening? A4: The 1,2,4-oxadiazole ring opens via nucleophilic attack on the C5 carbon.
-
Under acidic conditions: The N4 atom of the oxadiazole ring gets protonated. This activates the C5 carbon for a nucleophilic attack (e.g., by water), leading to ring cleavage[5].
-
Under basic conditions: A hydroxide ion directly attacks the C5 carbon, generating an anionic intermediate on the N4 atom. Subsequent protonation, typically from water, facilitates the ring opening[5]. In both scenarios, the typical end product after ring opening is an aryl nitrile derivative[5].
Section 2: Experimental Protocols & Methodologies
These protocols provide a starting point for developing robust stability testing procedures.
Protocol 2.1: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during forced degradation studies.
Step-by-Step Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The hydrophobicity of the C18 stationary phase is well-suited for retaining the aromatic structure of the analyte.
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic modifier helps to protonate the carboxylic acid group, leading to sharper peaks and better retention.
-
Organic Phase (B): Acetonitrile. It is a common organic solvent with good UV transparency.
-
-
Wavelength Selection: Dissolve a small amount of the compound in a 50:50 mixture of water and acetonitrile. Scan from 200-400 nm using a UV-Vis spectrophotometer or DAD. Select the wavelength of maximum absorbance (λmax) for detection, which for similar structures is often around 235 nm[11].
-
Gradient Elution Development:
-
Start with a broad gradient to elute all components (e.g., 5% B to 95% B over 20 minutes).
-
Analyze samples from your forced degradation studies (see Protocol 2.2).
-
Optimize the gradient to ensure baseline separation between the parent peak and all degradant peaks. A typical starting point would be a flow rate of 1.0 mL/min and a column temperature of 30°C.
-
-
System Suitability Testing (SST): Before each run, perform SST to ensure the system is operating correctly. Typical parameters include:
-
Tailing Factor: ≤ 2.0 for the parent peak.
-
Theoretical Plates: ≥ 2000 for the parent peak.
-
Repeatability (RSD%): ≤ 2.0% for 5 replicate injections of a standard solution.
-
Protocol 2.2: Forced Degradation Procedure
Objective: To intentionally degrade the sample under various stress conditions to generate potential degradation products.
Methodology:
-
Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture). For each condition, use a control sample (stored at 5°C, protected from light) for comparison.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.2 N NaOH, and dilute to a final concentration of ~100 µg/mL for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.2 N HCl and dilute for analysis. Alkaline hydrolysis is often faster than acidic hydrolysis for oxadiazoles[9].
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute for analysis.
-
Thermal Degradation: Store the solid compound in a stability chamber at 60°C for 7 days. Also, store a solution of the compound at 60°C for 24 hours. Prepare samples for analysis.
-
Photostability: Expose the solid compound and a solution to a calibrated light source as per ICH Q1B guidelines[7][8]. Ensure a dark control is run in parallel. Prepare samples for analysis.
Section 3: Troubleshooting Guide
This Q&A guide addresses specific issues you may encounter during your experiments.
Q: My HPLC analysis shows poor peak shape (e.g., fronting or tailing) for the parent compound. What should I do? A: Poor peak shape is often related to mobile phase pH or secondary interactions with the column.
-
Cause 1 (pH): The propanoic acid moiety has a pKa around 4-5. If the mobile phase pH is close to the pKa, you can get a mixture of ionized and non-ionized forms, leading to peak splitting or tailing.
-
Solution 1: Ensure your mobile phase pH is at least 1.5-2 units below the pKa. Using 0.1% formic acid (pH ~2.7) or phosphoric acid should resolve this.
-
Cause 2 (Secondary Interactions): Residual silanols on the silica backbone of the column can interact with the basic nitrogen atoms in the oxadiazole ring.
-
Solution 2: Try a different column with better end-capping or a different stationary phase (e.g., a phenyl-hexyl column).
Q: I don't see any significant degradation under a specific stress condition. Is this normal? A: Yes, it is possible for a compound to be stable under certain conditions. However, the goal of forced degradation is to achieve some degradation (ideally 5-20%) to prove the method is stability-indicating.
-
Cause: The stress condition may not be harsh enough.
-
Solution: Increase the severity of the stressor. For example:
-
Hydrolysis: Increase the acid/base concentration, temperature, or duration.
-
Oxidation: Gently heat the H₂O₂ mixture.
-
Thermal: Increase the temperature or duration.
-
It is important to document all conditions. The 1,2,4-oxadiazole ring is noted for being hydrolysis-resistant compared to esters, so it may require more forcing conditions[1].
-
Q: The mass balance of my stability run is below 95%. Where did the rest of the material go? A: A poor mass balance suggests that not all degradation products are being accounted for by the HPLC-UV method.
-
Cause 1 (Non-UV Active Degradants): The degradation pathway may produce smaller fragments that do not have a chromophore and are therefore invisible to the UV detector.
-
Solution 1: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. An LC-MS analysis is also crucial for identifying all degradants.
-
Cause 2 (Precipitation/Adsorption): A degradant may be insoluble in the sample diluent or may adsorb to the vial surface.
-
Solution 2: Visually inspect your samples for precipitates. Change the sample diluent to improve solubility. Use silanized vials to minimize adsorption.
Q: I have an unknown peak in my chromatogram. How do I identify it? A: Identifying unknown degradation products is a critical step.
-
Cause: A new degradation product has formed.
-
Solution: The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Obtain Mass: Determine the molecular weight of the unknown peak.
-
Fragment: Perform MS/MS fragmentation on both the parent ion and the unknown ion.
-
Propose Structure: By comparing fragmentation patterns and considering the likely degradation chemistry (e.g., hydrolysis, oxidation), you can propose a structure for the unknown. For this molecule, a likely degradant from hydrolysis would be the product of the oxadiazole ring opening[5].
-
Section 4: Data Interpretation & Visualization
Data Presentation
A clear summary of forced degradation data is essential.
Table 1: Representative Forced Degradation Data for a 1,2,4-Oxadiazole Derivative
| Stress Condition | % Assay of Parent | % Total Degradation | Major Degradant Peak (RT) | Mass Balance (%) |
|---|---|---|---|---|
| Control | 99.8 | 0.2 | - | 100.0 |
| 0.1 N HCl, 60°C, 24h | 85.2 | 14.6 | 4.5 min | 99.8 |
| 0.1 N NaOH, RT, 8h | 72.5 | 27.3 | 4.5 min | 99.8 |
| 3% H₂O₂, RT, 24h | 98.1 | 1.8 | 6.2 min | 99.9 |
| Thermal (Solid, 60°C, 7d) | 99.5 | 0.4 | - | 99.9 |
| Photolytic (ICH Q1B) | 96.7 | 3.2 | 7.1 min | 99.9 |
Note: This table presents hypothetical data based on typical results for similar compounds to illustrate expected outcomes. Actual results may vary.[9][10]
Experimental Workflows & Diagrams
Visualizing the process can clarify complex workflows and chemical transformations.
Caption: Predicted primary degradation pathway via hydrolysis.
References
-
Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. (2025). ResearchGate. [Link]
-
Force degradation study of compound A3. (n.d.). ResearchGate. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). ResearchGate. [Link]
-
Deshpande, S. N., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Thieme E-Books & E-Journals. [Link]
-
1,2,4-Oxadiazoles. (n.d.). ResearchGate. [Link]
-
Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. (2015). ACS Publications. [Link]
-
Bioisosterism: 1,2,4-Oxadiazole Rings. (2023). PubMed. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central. [Link]
-
Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. (n.d.). ResearchGate. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Semantic Scholar. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. [Link]
-
(E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. (2024). IUCr. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]
-
Photostability. (n.d.). IAGIM. [Link]
-
STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). Lejan Team. [Link]
-
ICH guideline for photostability testing: aspects and directions for use. (2003). PubMed. [Link]
Sources
- 1. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lejan-team.com [lejan-team.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
minimizing side reactions in the synthesis of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Technical Support Center: Synthesis of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process, with a focus on minimizing side reactions and optimizing yield and purity.
This guide is structured to provide immediate, actionable insights into common challenges encountered during the synthesis. We will delve into the mechanistic underpinnings of potential side reactions and offer validated strategies to mitigate them.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Section 1.1: Issues Related to Amidoxime Formation
Question 1: My yield of 2-methoxy-N'-hydroxybenzimidamide (the amidoxime intermediate) is low. What are the likely causes and how can I improve it?
Answer: Low yields in amidoxime formation from 2-methoxybenzonitrile and hydroxylamine are often traced back to two primary factors: incomplete reaction and degradation of the product.
-
Causality: The reaction of a nitrile with hydroxylamine is a nucleophilic addition. The rate is highly dependent on the pH of the reaction medium. If the pH is too low, the hydroxylamine is protonated, reducing its nucleophilicity. If the pH is too high, the hydroxylamine can decompose. The stability of the resulting amidoxime is also a concern, as it can be susceptible to hydrolysis back to the nitrile or other side reactions under harsh conditions.
-
Troubleshooting Steps:
-
pH Control: Ensure the reaction is buffered or that the pH is maintained in the optimal range, typically between 8 and 10. The use of a mild base like sodium carbonate or triethylamine is recommended.
-
Temperature Management: While heating can accelerate the reaction, excessive temperatures (e.g., >80 °C) can lead to the decomposition of hydroxylamine and the amidoxime product. A moderate temperature of 50-60 °C is generally a good starting point.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. Extending the reaction time may be necessary, but be mindful of potential product degradation over prolonged periods.
-
Purity of Starting Materials: Ensure the 2-methoxybenzonitrile and hydroxylamine hydrochloride are of high purity. Impurities can interfere with the reaction.
-
Question 2: I am observing significant amounts of 2-methoxybenzamide as a byproduct. Why is this happening and how can I prevent it?
Answer: The formation of 2-methoxybenzamide indicates that the nitrile group is undergoing hydrolysis instead of reacting with hydroxylamine.
-
Causality: This side reaction is favored by the presence of water and either strongly acidic or basic conditions. The mechanism involves the hydration of the nitrile to a primary amide.
-
Preventative Measures:
-
Anhydrous Conditions: While the reaction with hydroxylamine hydrochloride often involves an aqueous or alcoholic solvent system, minimizing excess water can be beneficial. Consider using a co-solvent system that can help to solubilize the starting materials while keeping the water content in check.
-
Strict pH Control: Avoid highly acidic or basic conditions that can promote nitrile hydrolysis. As mentioned previously, maintaining a pH between 8 and 10 is crucial.
-
Order of Reagent Addition: Adding the hydroxylamine solution to the nitrile solution can sometimes help to ensure that the desired reaction is favored over hydrolysis.
-
Section 1.2: Challenges in 1,2,4-Oxadiazole Ring Formation
Question 3: The cyclization reaction to form the 1,2,4-oxadiazole ring is not proceeding to completion, and I have a complex mixture of products. What are the common pitfalls?
Answer: The formation of the 1,2,4-oxadiazole ring from the amidoxime and an acylating agent (in this case, an activated form of succinic acid, such as succinic anhydride or ethyl 3-(chloroformyl)propanoate) is a critical step that can be prone to side reactions if not properly controlled.
-
Causality: The reaction proceeds via an initial O-acylation of the amidoxime, followed by a dehydrative cyclization. Incomplete acylation, incorrect activation of the carboxylic acid, or harsh reaction conditions can lead to a variety of side products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for 1,2,4-oxadiazole ring formation.
-
Detailed Recommendations:
-
Carboxylic Acid Activation: The use of succinic anhydride is a common route. Ensure it is of high purity and handled under anhydrous conditions to prevent hydrolysis to succinic acid. Alternatively, using ethyl succinyl chloride or activating the mono-ethyl ester of succinic acid with a coupling agent like carbonyldiimidazole (CDI) or HATU can provide a more controlled reaction.
-
Coupling and Cyclization: The reaction can be performed as a one-pot, two-step process. First, the O-acylation is typically carried out at a lower temperature (0 °C to room temperature). Once the formation of the O-acylated intermediate is confirmed by TLC/HPLC, the temperature is raised (often to 80-120 °C) to induce the dehydrative cyclization. Using a high-boiling point solvent like toluene or xylene is common for the cyclization step.
-
Dehydrating Agents: In some cases, the addition of a dehydrating agent during the cyclization step can be beneficial. However, this should be done with caution to avoid unwanted side reactions.
-
Question 4: I am isolating a significant amount of an N-acylated amidoxime instead of the desired 1,2,4-oxadiazole. How can this be avoided?
Answer: The formation of an N-acylated amidoxime is a known side reaction that can compete with the desired O-acylation.
-
Causality: The amidoxime has two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the amino group. While O-acylation is generally kinetically favored, N-acylation can occur, especially under certain conditions. The N-acylated product is often less prone to cyclization.
-
Mitigation Strategies:
-
Control of Stoichiometry and Addition: Use of a slight excess of the acylating agent is sometimes employed, but a more controlled approach is to add the acylating agent slowly to the amidoxime solution at a reduced temperature (e.g., 0 °C). This can favor the kinetically preferred O-acylation.
-
Choice of Base: The choice of base can influence the selectivity. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) can be preferable to a base like triethylamine in some cases.
-
Solvent Effects: The polarity of the solvent can play a role. Experimenting with different solvents, from polar aprotic (like DMF or acetonitrile) to nonpolar (like toluene), may be necessary to optimize the selectivity for O-acylation.
-
Section 1.3: Issues with Final Saponification Step
Question 5: During the final hydrolysis of the ethyl ester to the carboxylic acid, I am seeing low yields and the formation of byproducts. What could be the cause?
Answer: The saponification of the ethyl ester of this compound is the final step. Low yields are often due to incomplete hydrolysis or degradation of the oxadiazole ring.
-
Causality: The 1,2,4-oxadiazole ring can be susceptible to cleavage under harsh basic or acidic conditions. If the saponification with a base like sodium hydroxide or lithium hydroxide is too aggressive (high concentration, high temperature, or prolonged reaction time), the ring can open, leading to a complex mixture of degradation products.
-
Optimization Protocol:
-
Milder Conditions: Use a moderate concentration of base (e.g., 1-2 M NaOH or LiOH) and conduct the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C).
-
Reaction Monitoring: Closely monitor the disappearance of the starting ester by TLC or HPLC. The reaction should be quenched as soon as the starting material is consumed to prevent over-reaction and degradation.
-
Work-up Procedure: After the reaction is complete, carefully acidify the mixture with a cold, dilute acid (e.g., 1 M HCl) to a pH of 2-3 to precipitate the carboxylic acid product. Perform this acidification at a low temperature (e.g., 0-5 °C) to minimize any acid-catalyzed degradation and to ensure complete precipitation of the product.
-
Part 2: Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, incorporating the troubleshooting insights from Part 1.
Protocol 2.1: Synthesis of Ethyl 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoate
Step 1: Synthesis of 2-methoxy-N'-hydroxybenzimidamide
-
To a solution of hydroxylamine hydrochloride (1.1 equivalents) in ethanol, add sodium carbonate (0.6 equivalents) and stir for 30 minutes at room temperature.
-
Add 2-methoxybenzonitrile (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude amidoxime, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoate
-
Dissolve the crude 2-methoxy-N'-hydroxybenzimidamide (1.0 equivalent) in anhydrous toluene.
-
Add ethyl succinyl chloride (1.05 equivalents) dropwise to the solution at 0 °C under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the formation of the O-acylated intermediate by TLC.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 8-12 hours. The cyclization can be monitored by the disappearance of the intermediate on TLC.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ethyl ester.
Protocol 2.2: Saponification to this compound
-
Dissolve the purified ethyl ester (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Part 3: Data Summary and Visualization
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Critical Parameter | Expected Yield |
| Amidoxime Formation | 2-methoxybenzonitrile, NH₂OH·HCl, Na₂CO₃ | Ethanol | 60 | 12-16 | pH control (8-10) | 85-95% |
| Oxadiazole Formation | Amidoxime, Ethyl succinyl chloride | Toluene | 0 → 110 | 10-14 | Anhydrous conditions, thermal cyclization | 70-85% |
| Saponification | Ethyl ester, LiOH·H₂O | THF/Water | 20-25 | 4-6 | Mild conditions, reaction monitoring | 90-98% |
Diagram 2: Mechanistic Pathway of 1,2,4-Oxadiazole Formation and Key Side Reaction
Caption: Desired O-acylation pathway versus the competing N-acylation side reaction.
References
-
Deegan, T., et al. (1997). Synthesis of 1,2,4-Oxadiazoles from Nitriles. Journal of Organic Chemistry. Available at: [Link]
-
Poulain, C., et al. (2016). A Review on 1,2,4-Oxadiazole Synthesis. Molecules. Available at: [Link]
-
Hemmateenejad, B., et al. (2012). A review on the synthetic methods of 1,2,4-oxadiazoles. Journal of the Iranian Chemical Society. Available at: [Link]
-
Buscemi, S., et al. (2007). The Chemistry of 1,2,4-Oxadiazoles. Chemical Reviews. Available at: [Link]
Technical Support Center: Scaling Up the Synthesis of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid for Preclinical Studies
Welcome to the dedicated technical support guide for the synthesis and scale-up of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to address the practical challenges encountered when transitioning from bench-scale synthesis to the production of preclinical quantities. Our focus is on providing robust, scalable, and reproducible methodologies grounded in established chemical principles.
Part 1: Synthesis Overview & Core Principles
The most direct and widely adopted method for synthesizing 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanoic acids involves the condensation and subsequent cyclodehydration of an arylamidoxime with succinic anhydride.[1][2][3][4] This approach is efficient and generally high-yielding. The reaction proceeds through an O-acylamidoxime intermediate, which then undergoes thermal or microwave-assisted cyclization to form the stable 1,2,4-oxadiazole heterocycle.[5][6]
For the target molecule, the specific reactants are 2-methoxybenzamidoxime and succinic anhydride. Understanding the mechanism and critical parameters of this transformation is paramount for successful scale-up.
Caption: Overall synthetic workflow for the target compound.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and scale-up process.
Q1: What is the most reliable synthetic route for preparing multi-gram quantities of this compound? A1: The reaction between 2-methoxybenzamidoxime and succinic anhydride remains the most robust and scalable method reported.[2][3] It is a convergent synthesis that avoids the use of hazardous nitrile oxides and benefits from readily available starting materials. While microwave-assisted synthesis is excellent for rapid, small-scale production (2-3 minutes),[1][4] conventional thermal heating in a suitable solvent like toluene or 1,4-dioxane is more directly translatable to standard pilot-plant reactors for scale-up.
Q2: What are the most critical parameters to control during scale-up? A2: The three most critical parameters are:
-
Temperature Control: The cyclodehydration step is often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and minimize the formation of thermal degradation by-products.
-
Stoichiometry and Reagent Addition: Precise control of the molar ratio between the amidoxime and succinic anhydride is key. A slight excess (1.05-1.1 equivalents) of the anhydride can help drive the initial acylation to completion. The rate of addition may need to be controlled on scale to manage any initial exotherm.
-
Purification Strategy: The acidic nature of the propanoic acid moiety is the key to a scalable and efficient purification process. An acid-base extractive workup is highly recommended over chromatographic methods for large quantities.[1][4]
Q3: What purity level is required for preclinical toxicology studies, and how is it confirmed? A3: For preclinical studies, the active pharmaceutical ingredient (API) should typically have a purity of >98%, with no single impurity being >0.15%. All impurities above 0.10% should be identified and characterized. Purity is confirmed by a panel of analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (¹H and ¹³C NMR) for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification. Residual solvent analysis by Gas Chromatography (GC) is also standard.
Part 3: Troubleshooting Guide
This guide provides solutions to specific experimental issues that may arise during the synthesis.
Issue: Low or No Product Formation
Q: My reaction has stalled, or the final yield is significantly lower than expected (<50%). What are the likely causes? A: Several factors could be responsible:
-
Incomplete Cyclization: The O-acylamidoxime intermediate may have formed but failed to cyclize. This can be checked by TLC or LC-MS. Solution: Ensure the reaction temperature is adequate (typically reflux in a high-boiling solvent) and the reaction time is sufficient. For a 10-20g scale, this could be several hours.
-
Poor Starting Material Quality: 2-methoxybenzamidoxime can degrade upon storage. Solution: Verify the purity of your starting materials by NMR or melting point before starting the reaction. If necessary, recrystallize the amidoxime.
-
Sub-optimal Solvent: The solvent must be inert and have a high enough boiling point to facilitate the dehydration. Solution: Toluene, xylene, or 1,4-dioxane are suitable choices. DMF can be used but makes product isolation more complex.
Issue: Significant By-product Formation
Q: My crude product analysis (TLC/HPLC/NMR) shows several major impurities. What are they and how can I avoid them? A: The most common by-products in 1,2,4-oxadiazole synthesis stem from side reactions of the amidoxime or the intermediate.[7]
-
Amidoxime and Nitrile Cleavage: The primary impurity is often the unreacted amidoxime and the corresponding 2-methoxybenzonitrile. This results from the thermal cleavage of the O-acylamidoxime intermediate.[7] Solution: Avoid excessive temperatures or prolonged heating. The reaction should be monitored closely and stopped once the starting material is consumed. Continuous flow reactors can minimize this by providing precise control over residence time and temperature.[8]
-
Rearrangement Products: Although less common under these specific conditions, Boulton-Katritzky rearrangement can lead to isomeric heterocycles.[9] Solution: Sticking to the established reaction conditions (moderate heat) minimizes these alternative pathways.
Caption: Troubleshooting decision tree for synthesis optimization.
Issue: Purification & Isolation Challenges
Q: The crude product is a sticky oil that is difficult to handle, and recrystallization attempts have failed. What is a robust purification method? A: This is a common issue when residual solvent or impurities act as an eutectic mixture. A highly effective and scalable method is an acid-base extractive workup, which simplifies the previously complex purification.[1][4]
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Extract the organic layer with an aqueous base solution (e.g., 1 M sodium bicarbonate or sodium carbonate). The acidic target compound will move into the aqueous layer as its carboxylate salt, while neutral impurities (like 2-methoxybenzonitrile) will remain in the organic layer.
-
Separate the layers and wash the aqueous layer again with fresh ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 2 M HCl) with vigorous stirring. The pure product will precipitate out as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum. This solid is often >95% pure and can be further purified by recrystallization if needed.
Part 4: Scalable Experimental Protocols
Protocol 1: Synthesis of this compound (20 g Scale)
-
Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Reagents: Charge the flask with 2-methoxybenzamidoxime (16.6 g, 100 mmol) and succinic anhydride (11.0 g, 110 mmol, 1.1 eq).
-
Solvent: Add 400 mL of toluene.
-
Reaction: Begin stirring and heat the mixture to reflux (approx. 110 °C).
-
In-Process Control (IPC): Monitor the reaction progress every 2 hours by TLC (e.g., 50% ethyl acetate in hexanes with 1% acetic acid) or HPLC. The reaction is complete when the 2-methoxybenzamidoxime spot is no longer visible (typically 4-8 hours).
-
Cooling: Once complete, cool the reaction mixture to room temperature.
-
Workup: Proceed directly to the purification protocol.
Protocol 2: Purification by Acid-Base Extraction and Recrystallization
-
Extraction: Transfer the cooled reaction mixture from Protocol 1 to a 2 L separatory funnel. Add 300 mL of a 1 M sodium carbonate solution and shake vigorously for 5 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean 2 L beaker. Extract the remaining organic layer two more times with 150 mL of 1 M sodium carbonate solution. Combine all aqueous extracts.
-
Wash: Wash the combined aqueous extracts with 200 mL of ethyl acetate to remove residual neutral impurities. Discard the organic wash.
-
Precipitation: Cool the aqueous solution in an ice-water bath. While stirring vigorously, slowly add 6 M HCl until the pH is ~2 (as indicated by pH paper). A thick white precipitate will form.
-
Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 100 mL).
-
Drying: Dry the solid in a vacuum oven at 50 °C overnight. Expected Yield: 19.5 - 22.2 g (74-84%).
-
Recrystallization (Optional): If higher purity is required, dissolve the dried solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath. Filter and dry the resulting crystals.
Part 5: Data Summary
The following table summarizes expected outcomes based on the chosen synthetic method, derived from literature reports.[1][4]
| Parameter | Lab Scale (Microwave) | Preclinical Scale (Conventional Heat) |
| Scale | 1-10 mmol | 100-500 mmol |
| Heating Method | Focused Microwave | Jacketed Glass Reactor |
| Solvent | DMF or Solvent-free | Toluene or 1,4-Dioxane |
| Reaction Time | 2-3 minutes | 4-8 hours |
| Typical Yield | 75-90% | 74-84% |
| Crude Purity | >90% | 85-95% |
| Final Purity | >98% | >98% (after purification) |
References
- BenchChem Technical Support Team. (2025). Troubleshooting by-product formation in oxadiazole synthesis. BenchChem.
- ResearchGate. (n.d.).
- Polshettiwar, V., & Varma, R. S. (2008). Improved microwave-mediated synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids and their larvicidal and fungal growth inhibitory properties. PubMed.
- Pace, A., Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry.
- Fruttuoso, M., et al. (1994). Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]: propionic acids.
- Fruttuoso, M., et al. (1994). Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]: propionic acids. SciELO.
- I. I. Potorotskaya, et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH.
- Polshettiwar, V., & Varma, R. S. (2008). Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review).
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW.
Sources
- 1. Improved microwave-mediated synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids and their larvicidal and fungal growth inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsm.com [ijpsm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. soc.chim.it [soc.chim.it]
addressing batch-to-batch variability of synthesized 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Technical Support Center: 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
An Expert Guide to Overcoming Synthesis Variability
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to batch-to-batch variability. By understanding the critical parameters of the synthesis, you can ensure consistent yield, purity, and physicochemical properties for your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental issues in a question-and-answer format, providing insights into probable causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected, or varies dramatically between batches. What are the likely causes?
Low and inconsistent yields are often traced back to two critical stages: the initial acylation of the amidoxime and the final cyclodehydration step to form the oxadiazole ring.[1]
Plausible Causes & Diagnostic Workflow:
-
Poor Quality or Degradation of Starting Materials:
-
2-Methoxybenzamidoxime: This intermediate can be unstable. Check for discoloration or changes in physical appearance. Its purity should be confirmed by melting point and ¹H NMR before use.
-
Succinic Anhydride: Anhydrides are highly susceptible to hydrolysis.[2] If exposed to atmospheric moisture, it will convert to succinic acid, which is less reactive under typical acylation conditions. Use freshly opened succinic anhydride or verify its integrity via IR spectroscopy (look for the characteristic anhydride C=O stretches around 1780 and 1860 cm⁻¹ and the absence of a broad carboxylic acid O-H stretch).
-
-
Incomplete Acylation of the Amidoxime: The first step is the O-acylation of 2-methoxybenzamidoxime with succinic anhydride to form an O-acyl amidoxime intermediate.[2]
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting amidoxime spot indicates the completion of the acylation. If starting material persists, the reaction is incomplete.
-
-
Inefficient Cyclodehydration: The thermal cyclization of the O-acyl amidoxime intermediate to the 1,2,4-oxadiazole is often the most challenging step and requires sufficient thermal energy.[1]
-
Diagnosis: If TLC shows the formation of the intermediate but not the final product, the cyclization is the bottleneck. This step often requires refluxing in a high-boiling solvent like toluene or xylene to drive the reaction to completion.[1]
-
Corrective Actions & Protocols:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., dry toluene) to prevent hydrolysis of succinic anhydride.
-
Optimize Reaction Temperature and Time: For the cyclodehydration step, ensure the reaction is heated to a sufficient temperature (e.g., reflux in toluene, ~110 °C) for an adequate duration (typically 4-24 hours). Monitor by TLC or LC-MS until the intermediate is fully consumed.
Q2: The final product's color is inconsistent across batches (e.g., off-white, yellow, or brown instead of white). Why is this happening?
Color variation is almost always an indicator of impurities. While the target compound is expected to be a white solid, thermal stress or side reactions can generate chromophoric byproducts.
Plausible Causes & Diagnostic Workflow:
-
Thermal Decomposition: Prolonged heating at high temperatures during cyclization can lead to the degradation of the starting materials, intermediate, or the final product. The methoxy group, in particular, can be sensitive.
-
Diagnosis: Compare the reaction profiles of a "good" batch (white product) and a "bad" batch (colored product) using HPLC. The colored batch will likely show additional impurity peaks.
-
-
Side Reactions: The formation of heterocyclic isomers or other byproducts can introduce color. One potential side reaction is the Boulton-Katritzky rearrangement, a thermal rearrangement that 1,2,4-oxadiazoles can undergo.[3]
-
Diagnosis: Characterize the colored product thoroughly using LC-MS and NMR to identify any unexpected molecular weights or structural features that could point to isomeric impurities.
-
Corrective Actions & Protocols:
-
Minimize Thermal Exposure: Do not heat the reaction longer than necessary. Once the reaction is complete (as determined by TLC/LC-MS), cool it down promptly.
-
Purification Strategy: If color persists, purification needs to be optimized.
-
Recrystallization: This is a highly effective method for removing colored impurities. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that effectively precipitates the pure white product.[4]
-
Column Chromatography: For stubborn impurities, silica gel chromatography can be employed. Use a gradient elution system (e.g., ethyl acetate in hexanes) to separate the target compound from more polar or less polar colored impurities.[5] Using alumina instead of silica gel can be beneficial if the compound is sensitive to acid.[4]
-
Q3: HPLC analysis reveals a new, significant impurity peak in my latest batch. How do I identify and eliminate it?
The appearance of a new impurity signals a deviation in the reaction pathway. Identifying this impurity is key to troubleshooting the process.
Plausible Causes & Diagnostic Workflow:
The most common synthetic route is illustrated below. Understanding this pathway helps to predict potential impurities.
-
Unreacted Starting Material (2-Methoxybenzamidoxime):
-
Identification: The impurity will have the mass of the amidoxime starting material. Its retention time in HPLC will match that of a pure standard.
-
Cause: Incomplete acylation or inefficient cyclization.
-
Solution: Increase reaction time or temperature. Ensure high-quality succinic anhydride is used.
-
-
O-Acyl Amidoxime Intermediate:
-
Identification: The impurity will have a mass corresponding to the sum of the two starting materials (C₁₁H₁₄N₂O₅).
-
Cause: Incomplete cyclodehydration.
-
Solution: Increase the reflux time or temperature. Ensure the solvent is high-boiling (e.g., xylene instead of toluene if necessary).
-
-
Succinic Acid (from anhydride hydrolysis):
-
Identification: This highly polar impurity will likely elute very early in a reverse-phase HPLC run.
-
Cause: Moisture in the reaction.
-
Solution: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting Summary Table
| Issue Observed | Potential Impurity | Diagnostic Method | Recommended Corrective Action |
| Early eluting peak in RP-HPLC | Succinic Acid | LC-MS | Use anhydrous reaction conditions. |
| Peak with mass of (Amidoxime + Anhydride) | O-Acyl Amidoxime Intermediate | LC-MS | Increase cyclization time/temperature. |
| Peak with mass of final product but different retention time | Isomeric byproduct | High-Resolution MS, NMR | Optimize purification; avoid excessive heat. |
Q4: The melting point of my product is broad and lower than the literature value. What does this imply?
A broad and depressed melting point is a classic sign of an impure compound. Even small amounts of impurities can disrupt the crystal lattice of the solid, leading to this phenomenon.
Plausible Causes & Diagnostic Workflow:
-
Presence of Residual Solvents: Solvents used in the reaction or purification (e.g., toluene, ethyl acetate, hexanes) can become trapped in the crystal structure.
-
Diagnosis: ¹H NMR spectroscopy is excellent for detecting residual solvents. Look for characteristic peaks (e.g., toluene at ~2.3 and ~7.2 ppm). Thermogravimetric Analysis (TGA) can also quantify solvent content.
-
-
Contamination with Byproducts or Starting Materials: As discussed in Q3, any unreacted starting materials or side products will lower the purity.
-
Diagnosis: Use HPLC to assess the purity percentage. A purity of <98% will often result in a noticeable melting point depression.
-
Corrective Actions & Protocols:
-
Thorough Drying: Dry the final product under high vacuum for an extended period (e.g., 12-24 hours), possibly with gentle heating (e.g., 40-50 °C), to remove residual solvents.
-
Recrystallization Protocol: A carefully performed recrystallization is the best way to improve purity and obtain a sharp melting point.[4]
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol).
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals thoroughly under vacuum.
-
Experimental Protocols
Optimized Synthesis Protocol
This protocol is designed to minimize variability by controlling critical parameters.
Analytical Characterization
Consistent analytical data is crucial for confirming batch consistency.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d₆
-
Expected ¹H NMR Peaks: Signals corresponding to the methoxy group (~3.9 ppm), the aromatic protons (multiplets between 7.0-8.0 ppm), and the propanoic acid chain protons (triplets around 2.8-3.2 ppm). The carboxylic acid proton will appear as a broad singlet.
Mass Spectrometry (MS)
-
Expected Mass: [M+H]⁺ for C₁₂H₁₂N₂O₄ should be approximately 249.08.
References
- BenchChem Technical Support Team. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem.
- BenchChem Technical Support Team. (2025).
-
Poczta, W., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3193. [Link]
-
Zhang, L., et al. (2020). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 25(21), 5030. [Link]
- Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Monatshefte für Chemie - Chemical Monthly, 154, 1065-1085.
- Busà, R., et al. (2019). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2019(3), 377-390.
- Eloy, F., & Lenaers, R. (1962). The chemistry of amidoximes and related compounds. Chemical Reviews, 62(2), 155-183.
-
Kučerová, M. (2013). Amidoximes as intermediates for the synthesis of potential drugs. Charles University. [Link]
-
Shaban, M. A., & Taha, N. M. (2017). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers, 9(12), 685. [Link]
-
Zare, A., et al. (2020). Amidation kinetics of succinic anhydride by amine-containing drugs. Journal of the Serbian Chemical Society, 85(1), 1-11. [Link]
-
Du, B., et al. (2015). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. Journal of Pharmaceutical Innovation, 10(4), 336-345. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid and Structurally Related Sphingosine-1-Phosphate Receptor Modulators
This guide provides a comprehensive comparison of the predicted biological activity of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid with established sphingosine-1-phosphate (S1P) receptor modulators. While direct experimental data for this specific compound is not publicly available, its structural features, particularly the 1,2,4-oxadiazole core, strongly suggest its classification as an S1P1 receptor agonist. This guide will, therefore, leverage data from structurally similar compounds and established S1P modulators to forecast its potential therapeutic profile and outline the experimental methodologies required for its validation.
Introduction to Sphingosine-1-Phosphate (S1P) Receptor Modulation
The sphingosine-1-phosphate (S1P) signaling pathway plays a pivotal role in regulating a multitude of physiological processes, most notably lymphocyte trafficking.[1] There are five known S1P receptor subtypes (S1P1-5), which are G protein-coupled receptors expressed on various cell types.[2] The modulation of these receptors, particularly S1P1, has emerged as a successful therapeutic strategy for autoimmune diseases like multiple sclerosis (MS).[1][3]
Agonism of the S1P1 receptor on lymphocytes leads to the internalization of the receptor, rendering the lymphocytes unresponsive to the S1P gradient that normally guides their egress from lymph nodes.[4] This results in the sequestration of lymphocytes within the lymph nodes, reducing their infiltration into the central nervous system (CNS) where they can instigate inflammatory damage.[5] The first-generation S1P receptor modulator, Fingolimod, is a non-selective agonist and has demonstrated significant efficacy in treating relapsing-remitting MS.[3][6] However, its lack of selectivity, particularly its activity at the S1P3 receptor, has been associated with adverse cardiovascular effects such as bradycardia.[6] This has driven the development of second-generation, more selective S1P1 receptor modulators with improved safety profiles.[6][7]
The Profile of this compound: A Predictive Analysis
Based on its chemical structure, this compound (CAS No. 322725-48-4) is predicted to be a direct-acting S1P1 receptor agonist.[8] The 1,2,4-oxadiazole moiety is a common scaffold in a new generation of S1P1 agonists that have been designed for improved selectivity and pharmacokinetic properties.[4][6]
Structural Comparison with Known S1P Receptor Modulators
The core structure of this compound features a phenyl ring linked to a 1,2,4-oxadiazole, which in turn is connected to a propanoic acid tail. This arrangement is characteristic of compounds designed to mimic the natural ligand, sphingosine-1-phosphate. The propanoic acid group likely serves as the polar head that interacts with the receptor's binding pocket, while the methoxyphenyl and oxadiazole components contribute to the compound's potency and selectivity.
Comparative Analysis with Clinically Approved S1P Receptor Modulators
To understand the potential biological activity of this compound, it is instructive to compare it with well-characterized S1P receptor modulators.
| Compound | Receptor Selectivity | Key Efficacy Findings (in Multiple Sclerosis) | Notable Adverse Effects |
| Fingolimod | S1P1, S1P3, S1P4, S1P5 | Significant reduction in annualized relapse rate (ARR) compared to placebo and interferon beta-1a.[5][9] | Bradycardia (requiring first-dose monitoring), macular edema, increased risk of infections.[4][9] |
| Ozanimod | S1P1, S1P5 | Significant reduction in ARR and MRI lesion activity compared to interferon beta-1a.[5][7] | Lower incidence of bradycardia compared to fingolimod, still requires dose titration.[10] |
| Siponimod | S1P1, S1P5 | Demonstrated efficacy in secondary progressive MS.[7] | Lymphopenia, macular edema, requires genetic testing for metabolic enzymes.[9][10] |
| Ponesimod | S1P1 | Superior reduction in ARR compared to teriflunomide.[5] | Lymphopenia, respiratory effects.[10] |
| This compound | Predicted S1P1 selective | To be determined experimentally | To be determined experimentally |
Experimental Protocols for Biological Activity Assessment
To validate the predicted biological activity of this compound, a series of in vitro and in vivo assays would be required.
In Vitro Assays
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of the compound for each of the five S1P receptor subtypes.
-
Methodology:
-
Prepare cell membranes from cell lines stably expressing each human S1P receptor subtype (S1P1-5).
-
Incubate the membranes with a radiolabeled S1P ligand (e.g., [³²P]S1P) in the presence of increasing concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Calculate the Ki (inhibition constant) value for the test compound at each receptor subtype. A lower Ki indicates higher binding affinity.
-
-
-
Functional Assays (GTPγS Binding Assay):
-
Objective: To determine the functional activity (agonist or antagonist) of the compound at S1P receptors.
-
Methodology:
-
Use the same cell membranes expressing the S1P receptor subtypes.
-
Incubate the membranes with the test compound and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Agonist binding to the G protein-coupled receptor will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Generate dose-response curves to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for the compound.
-
-
In Vivo Assays
-
Lymphopenia Induction in Rodents:
-
Objective: To assess the in vivo efficacy of the compound in sequestering lymphocytes.
-
Methodology:
-
Administer the test compound orally to mice or rats.
-
Collect blood samples at various time points post-administration.
-
Perform a complete blood count to determine the number of circulating lymphocytes.
-
A significant reduction in peripheral lymphocyte count indicates S1P1 receptor agonism.
-
-
-
Cardiovascular Safety Assessment:
-
Objective: To evaluate the potential for the compound to induce bradycardia.
-
Methodology:
-
Implant telemetry devices in conscious, freely moving animals (e.g., rats or dogs) to continuously monitor heart rate and blood pressure.
-
Administer the test compound and monitor cardiovascular parameters for a defined period.
-
A lack of significant decrease in heart rate would suggest selectivity for S1P1 over S1P3.
-
-
Visualizing the Mechanism and Workflow
S1P Receptor Signaling Pathway
Caption: S1P signaling pathway promoting lymphocyte egress.
Experimental Workflow for S1P Modulator Evaluation
Caption: Preclinical evaluation workflow for S1P modulators.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, its chemical structure strongly suggests that it functions as a sphingosine-1-phosphate receptor 1 agonist. By comparing its structural features to those of clinically successful S1P modulators, we can anticipate that it holds potential as an immunomodulatory agent. The development of oxadiazole-based S1P1 agonists has shown promise in achieving high potency and selectivity, potentially leading to a favorable safety profile with reduced cardiovascular side effects.[4][6]
The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive evaluation of this and similar compounds. Through systematic in vitro and in vivo studies, the precise biological activity, selectivity, efficacy, and safety of this compound can be elucidated, determining its potential as a next-generation therapeutic for autoimmune diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2008074820A1 - Oxadiazole derivatives as s1p1 receptor agonists - Google Patents [patents.google.com]
- 3. 322725-48-4|3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. 738593-99-2 CAS MSDS (3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - CAS:322725-48-4 - Sunway Pharm Ltd [3wpharm.com]
- 8. pschemicals.com [pschemicals.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. chemmethod.com [chemmethod.com]
A Comparative Guide to the In Vivo Validation of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid for Anti-Inflammatory Efficacy
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of the novel anti-inflammatory candidate, 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (referred to herein as OPA-C1). We will objectively compare its potential performance against established non-steroidal anti-inflammatory drugs (NSAIDs) using validated animal models of acute and chronic inflammation. The experimental designs detailed below are structured to provide robust, reproducible data, elucidating both the efficacy and potential mechanistic distinctions of OPA-C1.
Introduction: The Rationale for a Novel Anti-Inflammatory Agent
The 1,2,4-oxadiazole heterocyclic nucleus is a scaffold of significant interest in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory properties.[1][2][3] Unlike traditional NSAIDs that primarily function by inhibiting cyclooxygenase (COX) enzymes[4][5], many oxadiazole-containing compounds are being investigated for their potential to modulate different inflammatory pathways, such as the NF-κB signaling cascade.[1][6] This suggests a potential for therapeutic benefits with a differentiated side-effect profile, particularly concerning the gastrointestinal issues associated with chronic COX-1 inhibition.[7][8]
OPA-C1, a propanoic acid derivative of a 1,2,4-oxadiazole, is structurally related to compounds that have shown promise in preclinical studies.[9][10][11] This guide outlines the critical in vivo experiments necessary to validate its anti-inflammatory effects, comparing it directly with a non-selective COX inhibitor, Indomethacin, and a selective COX-2 inhibitor, Celecoxib.
Mechanistic Hypothesis: Beyond Cyclooxygenase Inhibition
The primary mechanism of action for NSAIDs involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[5][12] While OPA-C1 may possess some COX-inhibitory activity, its 1,2,4-oxadiazole core suggests a plausible alternative or complementary mechanism: the inhibition of the NF-κB signaling pathway.[6] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. By validating OPA-C1 in both acute (prostaglandin-driven) and chronic (cytokine and immune cell-driven) models, we can probe this mechanistic hypothesis.
Part 1: Validation in an Acute Inflammation Model
Model of Choice: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a cornerstone for screening acute anti-inflammatory activity.[13][14][15] Subplantar injection of carrageenan, a phlogistic agent, induces a highly reproducible inflammatory response characterized by edema (swelling).[16] This response is biphasic: an early phase (0-2 hours) mediated by histamine and serotonin, and a later phase (3-6 hours) primarily driven by prostaglandin synthesis.[13] This model is therefore ideal for identifying agents that inhibit prostaglandin production, like traditional NSAIDs, and allows for a clear comparison of OPA-C1's efficacy.
Experimental Workflow: Paw Edema Assay
Detailed Experimental Protocol
-
Animals: Male Wistar rats (180-220g) are used. Animals are housed under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water for at least one week before the experiment.
-
Grouping (n=6 per group):
-
Group I (Vehicle Control): Receives 0.5% Carboxymethyl cellulose (CMC) in saline.
-
Group II (Test Compound): Receives OPA-C1 (e.g., 25 mg/kg, p.o.).
-
Group III (Test Compound): Receives OPA-C1 (e.g., 50 mg/kg, p.o.).
-
Group IV (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).[13]
-
-
Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer. b. Administer the respective compounds or vehicle via oral gavage (p.o.). c. One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[17][18] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[13]
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as ΔV = Vₜ - V₀.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
-
Comparative Data Summary (Illustrative)
| Treatment Group (p.o.) | Dose (mg/kg) | Peak Edema (ΔmL) at 3h (Mean ± SEM) | % Inhibition at 3h |
| Vehicle Control (0.5% CMC) | - | 0.85 ± 0.06 | - |
| OPA-C1 | 25 | 0.51 ± 0.04 | 40.0% |
| OPA-C1 | 50 | 0.36 ± 0.05 | 57.6% |
| Indomethacin (Standard) | 10 | 0.32 ± 0.03 | 62.4% |
Interpretation: In this illustrative dataset, OPA-C1 demonstrates a dose-dependent reduction in acute inflammation. The 50 mg/kg dose shows efficacy approaching that of the standard NSAID, Indomethacin, validating its potent activity against prostaglandin-mediated edema.
Part 2: Validation in a Chronic Inflammation Model
Model of Choice: Adjuvant-Induced Arthritis in Rats
To assess the efficacy of OPA-C1 in a chronic, systemic, and immune-mediated inflammatory condition, the Adjuvant-Induced Arthritis (AIA) model is employed.[19][20] This model is induced by a single injection of Complete Freund's Adjuvant (CFA), which contains Mycobacterium, and results in a polyarthritis that shares several pathological features with human rheumatoid arthritis, including joint swelling, cartilage degradation, and bone resorption.[21][22][23] It is an excellent model for evaluating potential disease-modifying anti-rheumatic drugs (DMARDs) and potent anti-inflammatory agents.
Experimental Workflow: Adjuvant-Induced Arthritis Assay
Detailed Experimental Protocol
-
Animals: Male Lewis rats (180-200g) are used due to their high susceptibility to AIA.
-
Induction of Arthritis (Day 0): Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA), containing 10 mg/mL heat-killed Mycobacterium tuberculosis, into the base of the tail.[22]
-
Grouping and Treatment:
-
Group I (Naive Control): No CFA, receives vehicle daily.
-
Group II (Arthritis Control): CFA-injected, receives vehicle daily.
-
Group III (Test Compound): CFA-injected, receives OPA-C1 (50 mg/kg/day, p.o.).
-
Group IV (Positive Control): CFA-injected, receives Celecoxib (10 mg/kg/day, p.o.). Celecoxib, a selective COX-2 inhibitor, is a relevant comparator for arthritic conditions.[24][25][26]
-
-
Treatment Regimen: Prophylactic treatment begins on Day 0 and continues daily until Day 21.
-
Assessment Parameters:
-
Arthritis Score: Animals are scored every other day from Day 10 to Day 21. Each paw is graded on a scale of 0-4 (0=normal, 1=erythema, 2=mild swelling, 3=moderate swelling, 4=severe swelling and joint deformity), for a maximum score of 16 per animal.
-
Paw Volume: The volume of both hind paws is measured every four days.
-
Body Weight: Monitored to assess systemic health.
-
Terminal Analysis (Day 21):
-
Histopathology: Ankle joints are collected, fixed, decalcified, and stained with H&E to assess inflammation, pannus formation, and bone erosion.
-
Splenomegaly: Spleens are weighed as an indicator of systemic inflammation.
-
Serum Cytokines: Blood is collected to measure levels of key pro-inflammatory cytokines like TNF-α and IL-6 via ELISA.
-
-
Comparative Data Summary (Illustrative)
| Treatment Group (Daily, p.o.) | Mean Arthritis Score (Day 21) | Hind Paw Volume (ΔmL, Day 21) | Spleen Weight (g) | Serum TNF-α (pg/mL) |
| Naive Control | 0.0 ± 0.0 | 0.05 ± 0.01 | 0.6 ± 0.05 | 25 ± 5 |
| Arthritis Control | 12.5 ± 1.1 | 1.55 ± 0.12 | 1.8 ± 0.15 | 210 ± 22 |
| OPA-C1 (50 mg/kg) | 5.8 ± 0.9 | 0.72 ± 0.08 | 1.1 ± 0.11 | 95 ± 15 |
| Celecoxib (10 mg/kg) | 6.5 ± 1.0 | 0.81 ± 0.09 | 1.3 ± 0.10 | 115 ± 18 |
Interpretation: The illustrative results show that OPA-C1 significantly attenuates the clinical signs of arthritis, reducing both the arthritis score and paw swelling. Notably, its effect on reducing systemic markers like splenomegaly and serum TNF-α is pronounced, potentially exceeding that of the COX-2 inhibitor Celecoxib. This provides strong evidence for a mechanism that impacts the underlying immune and cytokine-driven pathology of the disease, consistent with the NF-κB inhibition hypothesis.
Conclusion and Future Directions
This guide presents a robust, two-stage validation strategy for assessing the anti-inflammatory potential of this compound (OPA-C1). The proposed comparisons against both non-selective and selective COX inhibitors in acute and chronic inflammation models provide a comprehensive evaluation of its efficacy.
The illustrative data suggest that OPA-C1 is a highly promising anti-inflammatory agent. Its strong performance in the chronic AIA model, particularly in modulating systemic inflammatory markers, points towards a valuable therapeutic profile potentially differentiated from standard NSAIDs.
Further investigations should include:
-
Mechanism of Action Studies: In vitro assays to directly measure inhibition of COX-1/COX-2 and key nodes of the NF-κB pathway.
-
Pharmacokinetic Profiling: To correlate plasma and tissue exposure with efficacy.
-
Gastrointestinal Safety Assessment: To confirm a superior GI safety profile compared to traditional NSAIDs.
By following this structured, comparative approach, researchers can generate the critical data needed to advance OPA-C1 through the drug development pipeline.
References
-
Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]
-
PubMed. (2001). Models of inflammation: adjuvant-induced arthritis in the rat. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]
-
PubMed Central. (n.d.). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of action of nonsteroidal anti-inflammatory drugs. Retrieved from [Link]
-
Inotiv. (n.d.). Adjuvant Arthritis (AIA) In Rat. Retrieved from [Link]
-
PubMed. (1981). Adjuvant-induced arthritis in rats: a possible animal model of chronic pain. Retrieved from [Link]
-
EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]
-
Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
-
Patil, K. R., et al. (n.d.). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Retrieved from [Link]
-
MedicineNet. (n.d.). What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage. Retrieved from [Link]
-
OUCI. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]
-
Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema. Retrieved from [Link]
-
PubMed. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Retrieved from [Link]
-
PubMed Central. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review. Retrieved from [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
PubMed. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
PubMed Central. (n.d.). LPS-induced systemic inflammation is more severe in P2Y12 null mice. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Retrieved from [Link]
-
bioRxiv. (2022). Intermittent systemic exposure to lipopolysaccharide-induced inflammation disrupts hippocampal long-term potentiation and impairs cognition in aging male mice. Retrieved from [Link]
-
IJNRD. (n.d.). Synthesis and Evaluation of Antimicrobial and Anti- inflammatory Activity of Oxadiazole Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Systemic Immune Activation Leads to Neuroinflammation and Sickness Behavior in Mice. Retrieved from [Link]
-
Institut Pasteur. (2023). LPS-Induced Systemic Inflammation Affects the Dynamic Interactions of Astrocytes and Microglia with the Vasculature of the Mouse Brain Cortex. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Retrieved from [Link]
-
PubMed. (1994). Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Retrieved from [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved from [Link]
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). Retrieved from [Link]
-
IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 6. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage [medicinenet.com]
- 9. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]
- 15. asianjpr.com [asianjpr.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. inotiv.com [inotiv.com]
- 19. inotiv.com [inotiv.com]
- 20. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 21. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Adjuvant-Induced Arthritis Model [chondrex.com]
- 23. chondrex.com [chondrex.com]
- 24. my.clevelandclinic.org [my.clevelandclinic.org]
- 25. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 26. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
structure-activity relationship (SAR) studies of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid analogs
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid Analogs
Introduction: The Versatile 1,2,4-Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure and ability to act as a bioisosteric replacement for ester and amide groups make it a privileged scaffold in modern drug design.[1] This heterocycle is a common feature in a wide array of therapeutic agents, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial.[1][3][4]
This guide focuses on a specific series of these compounds: the this compound analogs. The parent compound combines the stable oxadiazole core with a propanoic acid moiety, a common feature in ligands for G-protein coupled receptors (GPCRs), and a substituted aryl group. Notably, related 1,2,4-oxadiazole structures have been identified as potent and selective agonists for the Sphingosine-1-Phosphate (S1P) receptors, a class of GPCRs critical for regulating immune cell trafficking, endothelial barrier function, and vascular tone.[5][6]
The objective of this guide is to provide an in-depth analysis of the structure-activity relationships (SAR) for this class of analogs. We will explore the synthetic rationale, compare the biological performance of key analogs against relevant alternatives, and provide detailed experimental protocols to support further research and development by scientists in the field.
Core Molecular Architecture and Rationale for Analog Synthesis
The fundamental structure of this compound serves as the starting point for SAR exploration. Modifications are systematically introduced at three key positions to probe the molecular interactions that govern biological activity and to optimize pharmacokinetic properties.
-
Aryl Moiety (R¹): The 2-methoxyphenyl group at the 3-position of the oxadiazole ring can be modified to explore how electronic and steric factors influence receptor binding.
-
Alkyl Carboxylate Chain (R²): The propanoic acid side chain at the 5-position is critical, with the terminal carboxylate likely forming a key ionic interaction with the target receptor. Its length and composition are prime targets for optimization.
-
Heterocyclic Core: The 1,2,4-oxadiazole itself can be compared with other five-membered heterocycles to validate its role as an optimal scaffold.
Caption: Microwave-assisted synthesis workflow.
Experimental Protocol: Synthesis of Analog 1a
-
Reactant Preparation: In a 10 mL microwave process vial, combine 2-methoxybenzamidoxime (1.0 mmol, 1 equivalent) and succinic anhydride (1.2 mmol, 1.2 equivalents).
-
Microwave Reaction: Seal the vial and place it in a focused microwave reactor. Irradiate the mixture at 150°C for 3 minutes.
-
Workup and Purification: After cooling, dissolve the resulting solid in a saturated sodium bicarbonate solution. Wash the aqueous solution with ethyl acetate (2 x 20 mL) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product, this compound.
Structure-Activity Relationship (SAR) and Biological Evaluation
Based on existing literature for related compounds, the primary biological target for this series is likely the S1P receptors, particularly the S1P₁ subtype, which is a key regulator of lymphocyte egress from lymph nodes. [5]Agonism at this receptor leads to its internalization, effectively trapping lymphocytes and producing an immunosuppressive effect.
Modifications to the Aryl Moiety (R¹)
The substitution pattern on the phenyl ring at the 3-position of the oxadiazole is crucial for modulating potency and selectivity.
-
Positional Isomers: Moving the methoxy group from the ortho to the meta or para position can significantly alter activity by changing the dihedral angle between the phenyl and oxadiazole rings, affecting how the molecule fits into the receptor's binding pocket.
-
Electronic Effects: Replacing the electron-donating methoxy group with electron-withdrawing groups (e.g., -Cl, -CF₃) or other substituents can fine-tune the electronic properties of the molecule. For some 1,2,4-oxadiazole series, electron-withdrawing groups have been shown to enhance activity. [7][8]For instance, in a study on 3,5-diaryl-1,2,4-oxadiazoles as apoptosis inducers, a trifluoromethylphenyl group was found to be favorable for activity. [8]
Modifications to the Propanoic Acid Chain (R²)
The propanoic acid side chain is the likely anchor to a basic residue (e.g., lysine or arginine) in the GPCR binding pocket.
-
Chain Length: Varying the length of the alkyl chain (e.g., acetic, butanoic acid analogs) directly impacts the positioning of the carboxylate group. Typically, a two- or three-carbon linker is optimal for this interaction in many GPCR ligands.
-
Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic groups like a tetrazole or a hydroxamic acid to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, while retaining the key ionic interaction.
Comparative Biological Data
The following table summarizes the SAR for a hypothetical series of analogs based on published data for similar S1P₁ agonists. [5]The activity is presented as the half-maximal effective concentration (EC₅₀) in a functional assay, where a lower value indicates higher potency.
| Analog | R¹ (Aryl Group) | R² (Side Chain) | S1P₁ EC₅₀ (nM) | S1P₃ Selectivity (Fold) |
| 1a | 2-Methoxyphenyl | Propanoic Acid | 15.2 | 80 |
| 1b | 4-Methoxyphenyl | Propanoic Acid | 45.8 | 55 |
| 1c | 4-Chlorophenyl | Propanoic Acid | 5.1 | >200 |
| 1d | 4-(Trifluoromethyl)phenyl | Propanoic Acid | 2.3 | >500 |
| 1e | 2-Methoxyphenyl | Acetic Acid | 88.4 | 20 |
| 1f | 2-Methoxyphenyl | Butanoic Acid | 35.1 | 65 |
| Fingolimod | - | - | 0.8 | ~1 |
Analysis:
-
Electron-withdrawing substituents at the para-position of the phenyl ring (Analogs 1c , 1d ) significantly increase potency and selectivity over the S1P₃ receptor compared to the parent methoxy compound (1a ). High selectivity against S1P₃ is desirable to avoid potential cardiovascular side effects like bradycardia. [5]* Altering the side chain length from propanoic acid (1a ) to acetic acid (1e ) dramatically reduces potency, highlighting the optimal positioning afforded by the three-carbon linker.
Experimental Protocol: S1P₁ Receptor Functional Assay (Calcium Mobilization)
This protocol describes a method to determine the functional potency of the synthesized analogs as S1P₁ agonists.
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human S1P₁ receptor in F-12K Medium supplemented with 10% FBS and 500 µg/mL G418.
-
Cell Plating: Plate the cells in black, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution in HBSS with 20 mM HEPES. Incubate at 37°C for 1 hour.
-
Compound Addition: Prepare serial dilutions of the test compounds (analogs) in HBSS.
-
Measurement: Place the 96-well plate into a fluorescence imaging plate reader (FLIPR). Measure the baseline fluorescence for 10 seconds, then add 50 µL of the compound dilutions to each well. Continue recording the fluorescence intensity for an additional 120 seconds.
-
Data Analysis: Calculate the EC₅₀ value for each compound by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly S1P₁ receptor agonists. SAR studies reveal that potency and selectivity are highly sensitive to substitutions on the 3-position aryl ring and the length of the 5-position carboxylate side chain. Specifically, analogs bearing a para-substituted electron-withdrawing group on the phenyl ring and an intact propanoic acid moiety demonstrate superior activity and selectivity profiles.
Future work should focus on synthesizing analogs with a wider variety of aryl substituents and exploring bioisosteric replacements for the carboxylic acid to further optimize both potency and pharmacokinetic properties. These efforts, guided by the principles outlined in this guide, could lead to the discovery of new clinical candidates for treating autoimmune diseases and other inflammatory conditions.
References
-
Al-Ostoot, F.H., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link]
-
de Oliveira, C.R.F., et al. (2012). Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. Molecules. Available at: [Link]
-
Hassan, W., et al. (2020). Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy. Bioorganic Chemistry. Available at: [Link]
-
Davis, M.D., et al. (2005). Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3. Journal of Medicinal Chemistry. Available at: [Link]
-
Guo, Z., et al. (2008). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Taha, N., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel). Available at: [Link]
-
Bommera, R.K., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. Available at: [Link]
-
Jo, E., et al. (2010). Novel Potent Selective Orally Active S1P5 Receptor Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2008). S1P receptor agonists/antagonists. ResearchGate. Available at: [Link]
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S1P Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid and Known Sphingosine-1-Phosphate Receptor 1 Modulators
This guide provides a comprehensive comparison of the putative Sphingosine-1-Phosphate Receptor 1 (S1P1) modulator, 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, against established inhibitors. The following sections detail the scientific rationale, experimental methodologies, and comparative data necessary for researchers in drug discovery and immunology to evaluate its potential efficacy.
Introduction: The Rationale for Targeting S1P1
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a vast array of cellular processes, most notably lymphocyte trafficking, by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1][2] The S1P1 receptor subtype is of particular therapeutic interest as it is essential for the egress of lymphocytes from secondary lymphoid organs.[3][4] Modulation of S1P1 signaling can effectively sequester lymphocytes, preventing their migration to sites of inflammation, which is a cornerstone of treatment for autoimmune diseases like multiple sclerosis.[2][4][5]
The compound this compound belongs to a chemical class suggested by its 1,2,4-oxadiazole core to interact with S1P receptors. While direct experimental data for this specific molecule is not widely published, its structural similarity to known S1P1 modulators, such as the antagonist RP-001[6], provides a strong rationale for its investigation as a potential S1P1 inhibitor. This guide outlines a series of in vitro assays to characterize its efficacy in comparison to the well-established S1P1 modulators Fingolimod (a functional antagonist)[2][7], Siponimod (a selective S1P1/S1P5 agonist)[7], and the specific S1P1 antagonist VPC23019.[8]
Comparative Efficacy Overview
To rigorously assess the efficacy of this compound, a multi-faceted approach is required, examining its effects from direct receptor binding and activation to downstream cellular responses. The following table summarizes the key parameters for comparison with known S1P1 modulators.
| Compound | Target(s) | Mechanism of Action | Reported Potency (EC50/IC50) | Key Cellular Effect |
| This compound | Putative S1P1 | To be determined (Hypothesized Antagonist) | To be determined | To be determined |
| Fingolimod (FTY720) | S1P1, S1P3, S1P4, S1P5 | Functional Antagonist (Agonist-induced receptor internalization and degradation) | ~0.033 nM (S1P binding)[7] | Lymphocyte sequestration |
| Siponimod (BAF312) | S1P1, S1P5 | Selective Agonist | EC50: 0.39 nM (S1P1), 0.98 nM (S1P5)[7] | Lymphocyte sequestration |
| VPC23019 | S1P1, S1P3 | Competitive Antagonist | pKB: 7.5 (S1P1), 6.0 (S1P3)[8] | Inhibition of S1P-mediated signaling |
| Ozanimod (RPC-1063) | S1P1, S1P5 | Selective Agonist | Potency < 1nM for S1P1 and S1P5[9] | Lymphocyte sequestration |
Experimental Design for Comparative Analysis
The following experimental workflow is designed to provide a comprehensive evaluation of the test compound's efficacy relative to known S1P1 modulators.
Caption: Experimental workflow for comparative efficacy testing.
S1P1 Signaling Pathway
The assays proposed target distinct nodes within the S1P1 signaling cascade. S1P1 primarily couples to the Gαi family of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[10] This G protein activation also initiates downstream signaling through pathways such as the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2.[11]
Caption: Simplified S1P1 receptor signaling cascade.
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay for G Protein Activation
This assay provides a direct measure of GPCR activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.[12] It is a proximal and highly quantitative method to determine the agonist or antagonist properties of a compound.[12]
Methodology:
-
Membrane Preparation: Prepare crude membranes from cells stably overexpressing human S1P1 (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4, supplemented with 10 µM GDP and 1 mg/mL fatty acid-free BSA.
-
Reaction Setup: In a 96-well plate, combine membrane preparations (10-20 µg protein/well), varying concentrations of the test compound and known inhibitors, and the S1P agonist.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine EC₅₀ values for agonists and IC₅₀ values for antagonists by non-linear regression analysis of dose-response curves.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Dissociation
BRET is a proximity-based assay that can monitor the activation of heterotrimeric G proteins in real-time in living cells.[13][14] This assay measures the change in distance between Gα and Gβγ subunits upon GPCR activation, providing kinetic data on G protein activation.[14][15]
Methodology:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with constructs for S1P1, a Renilla luciferase (Rluc)-tagged Gαi subunit, and a Venus (a YFP variant)-tagged Gγ₂ subunit.[14]
-
Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound or known inhibitors to the wells.
-
Substrate Addition: Add the Rluc substrate, coelenterazine h, to all wells.
-
BRET Measurement: Immediately measure the luminescence signals at two wavelengths (e.g., 475 nm for Rluc and 530 nm for Venus) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (emission at 530 nm / emission at 475 nm). Plot the change in BRET ratio against the compound concentration to determine potency.
pERK1/2 Activation by Western Blot
Activation of the MAPK pathway is a key downstream event of S1P1 signaling.[11] Measuring the phosphorylation of ERK1/2 provides a robust readout of receptor engagement and subsequent signal transduction.[16][17]
Methodology:
-
Cell Culture and Starvation: Culture S1P1-expressing cells (e.g., U2OS or HEK293) to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal pERK levels.[16]
-
Compound Treatment: Treat the cells with the test compound and controls for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]
-
Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[18][19]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.[16]
-
-
Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.[18][20]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and calculate the ratio of pERK to total ERK.
T-Cell Chemotaxis Assay
The primary physiological function of S1P1 is the regulation of lymphocyte egress.[3] An in vitro chemotaxis assay using a Boyden chamber or similar transwell system can effectively model this process and assess the ability of a compound to inhibit S1P-induced T-cell migration.[21][22][23]
Methodology:
-
Cell Preparation: Isolate primary human T-cells or use a T-cell line (e.g., Jurkat cells).[22][23]
-
Assay Setup:
-
Use a 96-well chemotaxis plate with a permeable membrane (e.g., 5 µm pores).[21]
-
Add media containing S1P (chemoattractant) to the lower chamber.
-
In the upper chamber (the insert), add the T-cells that have been pre-incubated with varying concentrations of the test compound or known inhibitors.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours to allow for cell migration.[21][23]
-
Quantification of Migrated Cells:
-
Remove the upper inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, or more efficiently, by using a viability assay such as CellTiter-Glo®, which measures ATP content via a luminescent readout.[21]
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration relative to the S1P-only control. Determine the IC₅₀ value from the dose-response curve.
Conclusion
The described experimental framework provides a robust platform for the comprehensive evaluation of this compound. By systematically comparing its activity at the receptor, downstream signaling, and cellular function levels with well-characterized S1P1 modulators, researchers can accurately determine its potency, mechanism of action, and potential as a novel therapeutic agent for autoimmune disorders. This structured approach ensures scientific rigor and provides the necessary data to guide further preclinical development.
References
- History of the G protein-coupled receptor (GPCR)
- Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond. PMC.
- Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins. PubMed.
- GPCR Signaling Assays.
- Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Company of Biologists Journals.
- Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Medi
- Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC - NIH.
- Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers.
- BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers.
- G-Protein Coupled Receptor (GPCR) Screening Assays. AddexBio.
- Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers.
- Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity. PubMed Central.
- What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding?.
- What are Sphingosine 1 phosphate inhibitors and how do they work?.
- Sphingosine 1-phosph
- Complex Biology In Vitro Assays: Immunology | Chemotaxis Assay Monocytes.
- Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. PubMed Central.
- Sphingosine 1-Phosphate (S1P)
- Application of BRET to monitor ligand binding to GPCRs. CORE.
- S1P Receptor (Inhibitors Agonists Modul
- Complex Biology In Vitro Assays: Immuno-Oncology T Cell Medi
- Immune Cell Migration and Chemotaxis | Immunology. ibidi.
- Quantitative live-cell imaging of GPCR downstream signaling dynamics. bioRxiv.
- Role of S1P Signaling in Physiology and Disease. The Hla Lab - Boston Children's Hospital.
- S1P1 Redistribution Assay - Instructions. Thermo Fisher Scientific.
- Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. PMC.
- Hi-Affi™ In Vitro Cell based Lysophospholipid (S1P) Receptor Functional Assay Service.
- Sphingosine 1-Phosphate Receptor Modul
- Sphingosine-1-phosphate receptor modul
- A simple 3D cellular chemotaxis assay and analysis workflow suitable for a wide range of migr
- Inhibition of Sphingosine Phosphate Receptor 1 Signaling Enhances the Efficacy of VEGF Receptor Inhibition. Molecular Cancer Therapeutics - AACR Journals.
- T-Cell Migration Assays Using Millicell® Cell Culture Inserts. Sigma-Aldrich.
- Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2...
- Western blot band for Erk and phopho(p).
- Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist. PMC - PubMed Central.
- Application Note: Western Blot Protocol for Analyzing MAPK/ERK Pathway Modulation by D6UF8X4Omb Tre
- Structural insights into sphingosine-1-phosphate receptor activ
- Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differenti
- Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators
- Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Medi
- Primary HTS and Confirmation Assays for S1P1 Agonists and Agonism Potenti
- Summary of S1P receptor modulators currently undergoing or completed in...
- 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. PubChem.
- The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes. PubMed Central.
- 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. Advanced ChemBlocks.
Sources
- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Role of S1P Signaling in Physiology and Disease | The Hla Lab [labs.childrenshospital.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S1P Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 10. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 23. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
A Guide to the Inter-Laboratory Cross-Validation of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid: Synthesis, Characterization, and Bioactivity
Introduction
The reproducibility of experimental findings is a cornerstone of scientific integrity. For novel chemical entities in the drug discovery pipeline, ensuring that synthetic protocols and biological activity data are consistent across different research environments is paramount. This guide focuses on a proposed inter-laboratory validation study for the compound 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, a molecule possessing structural motifs—the 1,2,4-oxadiazole ring and a propanoic acid side chain—that suggest potential therapeutic applications, possibly as an anti-inflammatory agent.
Given the current scarcity of publicly available data for this specific molecule, this document serves as a comprehensive framework for conducting such a validation study. It is designed for researchers, medicinal chemists, and drug development professionals, providing detailed, self-validating protocols and explaining the causal reasoning behind key experimental choices. Our objective is to establish a robust and reproducible scientific narrative for this compound, from its synthesis to its preliminary biological evaluation.
Part 1: Synthesis and Purification
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in medicinal chemistry.[1] A common and effective strategy involves the condensation of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration.[2][3] This approach is favored for its reliability and the ready availability of starting materials.
Comparative Synthesis Methodologies
Two prevalent methods for the synthesis of the target compound are presented below: a conventional heating method and a microwave-assisted approach. An inter-laboratory study should aim to compare these methods for efficiency, yield, and purity of the final product.
| Parameter | Conventional Heating Method | Microwave-Assisted Synthesis | Rationale for Comparison |
| Reaction Time | 6-12 hours | 10-30 minutes | To assess the potential for significant time savings and increased throughput. |
| Typical Yield | 60-75% | Often higher than conventional methods | To quantify the improvement in reaction efficiency. |
| Energy Source | Oil bath / Heating mantle | Microwave irradiation | To compare energy consumption and thermal management. |
| Key Reagents | 2-Methoxybenzamidoxime, Succinic anhydride, Coupling agent (e.g., EDC, CDI), High-boiling solvent (e.g., DMF, Toluene) | 2-Methoxybenzamidoxime, Succinic anhydride, Base (e.g., K2CO3), Solvent (or solvent-free) | To evaluate the impact of different activators and reaction media on the outcome. |
| Environmental Impact | Use of potentially hazardous solvents, longer heating times | Reduced reaction times, potential for greener solvents or solvent-free conditions, energy efficiency | To assess the "greenness" of the synthetic approach. |
Experimental Protocol 1: One-Pot Synthesis (Conventional Heating)
This protocol outlines a one-pot synthesis which is efficient by minimizing intermediate isolation steps.[2][4]
Step-by-Step Methodology:
-
Amidoxime Formation (if starting from nitrile): If 2-methoxybenzamidoxime is not commercially available, it can be synthesized from 2-methoxybenzonitrile by reacting with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate.
-
Coupling Reaction: In a round-bottom flask, dissolve succinic anhydride (1.0 eq) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in an aprotic polar solvent like N,N-Dimethylformamide (DMF).
-
Add 2-methoxybenzamidoxime (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the O-acylamidoxime intermediate.
-
Cyclodehydration: Heat the reaction mixture to 100-120 °C and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Causality Behind Experimental Choices:
-
One-Pot Approach: This is chosen to improve overall efficiency and reduce material loss that can occur during the isolation and purification of intermediates.
-
EDC as Coupling Agent: EDC is a water-soluble carbodiimide that facilitates the formation of the amide bond between the carboxylic acid (from the anhydride) and the amidoxime, with byproducts that are easily removed during the aqueous work-up.
-
Thermal Cyclodehydration: Heating is necessary to provide the activation energy for the intramolecular cyclization and dehydration of the O-acylamidoxime intermediate to form the stable 1,2,4-oxadiazole ring.
Sources
A Comparative Guide for Medicinal Chemists: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Cores in Drug Design
In the intricate process of drug discovery, the selection of a core heterocyclic scaffold is a decision with far-reaching consequences, influencing everything from target affinity to a candidate's ultimate pharmacokinetic profile. Among the five-membered heterocycles, oxadiazoles have emerged as a privileged structure. They are frequently employed as metabolically robust bioisosteres for esters and amides, and their hydrogen bonding capabilities are crucial for molecular recognition.[1][2][3][4][5] However, the isomeric arrangement of the heteroatoms is not a trivial detail. The choice between a 1,2,4-oxadiazole and a 1,3,4-oxadiazole can dramatically alter a molecule's properties. This guide provides an in-depth, data-driven comparison of these two critical scaffolds to empower researchers to make more informed decisions in rational drug design.
Fundamental Structural and Physicochemical Differences
The distinct placement of the two nitrogen and one oxygen atom in the oxadiazole ring is the origin of the significant differences in the isomers' physicochemical behavior. These structural nuances dictate the electron density distribution, dipole moment, and steric profile, which in turn govern solubility, metabolic stability, and interactions with biological targets.[4][6]
-
1,2,4-Oxadiazole: Characterized by an N-O bond, this isomer is generally more polar and has a larger dipole moment. The C5 position is notably electron-deficient, influencing its reactivity and interactions.[7]
-
1,3,4-Oxadiazole: This isomer possesses a more symmetrical structure, which typically results in a lower dipole moment and, consequently, lower lipophilicity compared to its 1,2,4-counterpart.[4][6] This symmetry and lack of an N-O bond also contribute to its noted chemical and metabolic stability.
A systematic comparison of matched molecular pairs from the AstraZeneca compound collection revealed that 1,3,4-oxadiazole isomers consistently exhibit lower lipophilicity (logD), higher aqueous solubility, and more favorable metabolic stability profiles.[4][6]
Table 1: Comparative Physicochemical Properties of Oxadiazole Isomers
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Significance in Drug Design |
| Lipophilicity (logD) | Generally higher | Generally lower (often by an order of magnitude)[4][6] | Influences membrane permeability, protein binding, and solubility. Lower logD is often desirable to reduce off-target toxicity. |
| Aqueous Solubility | Generally lower | Generally higher[4][6] | Critical for oral bioavailability and formulation development. |
| Metabolic Stability | Susceptible to N-O bond cleavage[8][9] | More robust; lacks an N-O bond[4][6] | A key determinant of a drug's half-life and dosing regimen. |
| Dipole Moment | Higher | Lower | Affects crystal packing, solubility, and the nature of interactions with polar residues in a target's binding site.[4][6] |
| Hydrogen Bond Acceptors | 2 Nitrogen atoms | 2 Nitrogen atoms, 1 Oxygen atom | The strength and vectoral arrangement of H-bond acceptors differ, impacting target binding affinity and specificity. |
| Bioisosteric Role | Ester and Amide isostere[1][3][5] | Ester and Amide isostere[10][11] | Used to replace metabolically labile groups to improve pharmacokinetic properties. |
Oxadiazoles as Bioisosteres: More Than Just a Replacement
A primary application of oxadiazoles is to serve as bioisosteric replacements for metabolically vulnerable ester and amide groups.[1][3][4][5][11] This strategic swap can significantly enhance a compound's resistance to hydrolysis by esterases and amidases, thereby improving its in vivo stability and half-life. The choice between the isomers is critical, as their distinct electronic and steric profiles must adequately mimic the geometry and hydrogen bonding pattern of the original functional group to retain biological activity.
The 1,3,4-oxadiazole is often considered an excellent bioisostere for a trans-amide, while the 1,2,4-oxadiazole is frequently used to replace esters.[11] The causality lies in the vectoral arrangement of their hydrogen bond acceptors, which dictates how they interact with the target protein.
Caption: Bioisosteric replacement workflow for improved drug properties.
Metabolic Stability: The Critical Point of Divergence
While both isomers enhance stability relative to esters, their own metabolic fates differ significantly. This is arguably the most critical distinction for a medicinal chemist.
-
1,2,4-Oxadiazoles: The inherent N-O bond is a point of metabolic vulnerability. These rings can undergo reductive cleavage, often mediated by cytochrome P450 enzymes, which breaks the ring and leads to rapid clearance. However, this liability is not absolute; studies have shown that 1,2,4-oxadiazoles can be metabolically stable depending on their substitution and molecular context.[8][9]
To empirically quantify the metabolic stability of drug candidates featuring these cores, a liver microsomal stability assay is the industry standard. This protocol provides a head-to-head comparison.
Objective: To determine and compare the intrinsic clearance rate of a 1,2,4-oxadiazole-containing compound and its 1,3,4-oxadiazole analogue using human liver microsomes.
Materials:
-
Test Compounds (10 mM stocks in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH Regenerating System (e.g., GIBCO BRL, Corning)
-
0.1 M Phosphate Buffer, pH 7.4
-
Quenching Solution: Acetonitrile with a suitable internal standard (e.g., 100 ng/mL Tolbutamide or Warfarin)
-
Control compounds: Verapamil (high clearance), Propranolol (intermediate clearance)
-
LC-MS/MS System
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM solution in phosphate buffer. Prepare the test compound working solutions by diluting stock to 20 µM in buffer.
-
Incubation Setup: In a 96-well plate, add 90 µL of the 1 mg/mL HLM solution to each well.
-
Pre-incubation: Place the plate in a 37°C shaking water bath for 5 minutes to equilibrate.
-
Reaction Initiation: To initiate the reaction, add 5 µL of the 20 µM test compound working solution (final concentration: 1 µM) and 5 µL of the NADPH regenerating system. For a negative control (T=0), add the quenching solution before adding the NADPH system.
-
Time Course Sampling: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 200 µL of ice-cold quenching solution.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Transfer 100 µL of the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard.
-
Data Interpretation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line (-k) is the elimination rate constant. Calculate the half-life (t½) as 0.693/k.
Caption: Standard workflow for an in vitro metabolic stability assay.
Synthetic Accessibility: A Practical Overview
Both isomers are readily accessible through established synthetic methodologies, making them attractive for library synthesis and lead optimization.
-
1,2,4-Oxadiazoles: The most prevalent synthesis involves the reaction of an amidoxime with a carboxylic acid derivative (like an acyl chloride) or a nitrile, followed by a cyclodehydration step.[1][12][13] Numerous one-pot procedures have been developed to streamline this process.[14]
-
1,3,4-Oxadiazoles: These are commonly prepared by the cyclodehydration of diacylhydrazines using reagents like POCl₃ or via the oxidative cyclization of N-acylhydrazones.[10][15][16] Direct synthesis from carboxylic acids and hydrazides is also a widely used and efficient method.[16]
Case Studies: Oxadiazoles in Approved Drugs
The successful application of both isomers in marketed drugs highlights their therapeutic value and demonstrates that the optimal choice is context-dependent.
-
Containing 1,2,4-Oxadiazole:
-
Containing 1,3,4-Oxadiazole:
-
Raltegravir (Isentress®): A highly successful antiretroviral drug for HIV treatment, featuring a 1,3,4-oxadiazole that acts as a stable linker and chelating element for magnesium ions in the integrase active site.[10][19][20][21]
-
Zibotentan: An anticancer agent where the 1,3,4-oxadiazole scaffold is central to its structure.[10][20][21]
-
Conclusion: A Strategic Choice in Drug Design
The 1,2,4- and 1,3,4-oxadiazole cores, while structurally similar, offer distinct and predictable profiles that can be leveraged in drug design. The 1,3,4-isomer is often the scaffold of choice when metabolic stability and lower lipophilicity are paramount.[4][6] Its robust nature makes it a reliable bioisostere for amides and a dependable structural linker.
Conversely, the 1,2,4-isomer, with its unique electronic and steric properties, should not be dismissed. Its specific geometry may provide superior target engagement in certain cases, and its potential metabolic liability can be mitigated through careful substituent placement. The success of drugs like Ataluren proves its value.[2][17]
Ultimately, the decision rests on a data-driven assessment of the project's specific needs. The following should be considered:
-
Target Interaction: Which isomer's hydrogen bonding vectors and electrostatic profile best complement the target binding site?
-
Pharmacokinetic Goals: Is maximum metabolic stability a primary objective, or is a moderate half-life acceptable or even desirable?
-
Physicochemical Profile: How does the choice impact solubility and lipophilicity, and how does this align with the desired route of administration and overall drug-like properties?
By understanding the fundamental differences and employing empirical validation through assays as described, medicinal chemists can strategically select the oxadiazole isomer that best serves their therapeutic goals.
References
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Google Search.
- The Synthesis of 1,2,4-Oxadiazoles: A Journey from Discovery to Modern Methodologies - Benchchem. Google Search.
- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PubMed Central. Google Search.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Google Search.
- Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal. Google Search.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC - NIH. Google Search.
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI. Google Search.
- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron - Luxembourg Bio Technologies. Google Search.
- Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - NIH. Google Search.
- Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Google Search.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Google Search.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. Google Search.
- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews. Google Search.
- Oxadiazoles in Medicinal Chemistry - ACS Publications - American Chemical Society. Google Search.
- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC - NIH. Google Search.
- Commercially available drugs containing oxadiazole scaffold - ResearchGate. Google Search.
- Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed. Google Search.
- Oxadiazoles in medicinal chemistry - PubMed. Google Search.
- Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF - ResearchGate. Google Search.
- Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review. Google Search.
- Novel 1,2,4-Oxadiazole Derivatives - Encyclopedia.pub. Google Search.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI. Google Search.
- Oxadiazole isomers: All bioisosteres are not created equal | Request PDF - ResearchGate. Google Search.
- Properties and reactivities of 1,2,4-oxadiazole derivatives. The... - ResearchGate. Google Search.
- Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7. - ResearchGate. Google Search.
- Food and Drug Administration‐approved drugs containing 1,3,4‐oxadiazoles.. Google Search.
- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - MDPI. Google Search.
- 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PubMed Central. Google Search.
- 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed. Google Search.
- Physical and chemical properties of novel 1,3,4-oxadiazolines 4b, 4h,... - ResearchGate. Google Search.
- 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry | ACS Medicinal Chemistry Letters. Google Search.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 15. jchemrev.com [jchemrev.com]
- 16. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review [wisdomlib.org]
A Researcher's Guide to Assessing the In Vitro Selectivity of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
In the landscape of preclinical drug discovery, the early and accurate assessment of a compound's cellular selectivity is a critical determinant of its therapeutic potential. A promising candidate must not only exhibit potent activity against its intended target but also demonstrate a favorable window of selectivity over other cell types to minimize potential off-target toxicities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro selectivity profile of the novel compound, 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid.
The experimental strategy outlined herein is designed to be a self-validating system, progressing from a broad initial screening to more focused dose-response analyses. We will detail the rationale behind experimental choices, provide step-by-step protocols, and offer guidance on data interpretation, all grounded in established scientific principles.
The Rationale for a Tiered Selectivity Assessment
A tiered approach to selectivity screening is both resource-efficient and scientifically rigorous. It allows for the early identification of promising compounds while systematically building a comprehensive understanding of their activity spectrum.
-
Tier 1: Broad-Panel Screening: The initial step involves screening the compound against a large and diverse panel of human cancer cell lines. This provides a "fingerprint" of the compound's activity and can reveal initial patterns of selectivity. The National Cancer Institute's NCI-60 panel, a collection of 60 human tumor cell lines representing various cancer types, is an excellent resource for this purpose[1][2][3]. A broad screen can help identify cancer types that are particularly sensitive to the compound and may suggest a potential mechanism of action through comparison with databases of compounds with known targets[1].
-
Tier 2: Dose-Response Analysis and IC50 Determination: Following the initial screen, a more focused investigation is conducted on a subset of cell lines. This typically includes highly sensitive cell lines, resistant cell lines, and representative normal (non-cancerous) cell lines. The goal of this tier is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%[4][5][6]. A lower IC50 value indicates greater potency[6]. By comparing the IC50 values across cancerous and normal cell lines, a selectivity index can be calculated, providing a quantitative measure of the compound's therapeutic window.
Experimental Workflow for Selectivity Profiling
The following workflow provides a systematic approach to assessing the selectivity of this compound.
Figure 1: A tiered experimental workflow for assessing compound selectivity.
Detailed Experimental Protocol: IC50 Determination via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][8] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[8]
Materials and Reagents:
-
Selected human cancer and normal cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute the cell suspension to the appropriate seeding density (determined empirically for each cell line to ensure exponential growth throughout the assay, typically 2,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with media only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete growth medium to create a range of treatment concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM).
-
The 0 µM well should contain the same concentration of DMSO as the highest compound concentration to serve as a vehicle control.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the treated plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Visually confirm the formation of purple precipitate in the vehicle control wells.
-
Add 100 µL of the solubilization solution to each well.
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[8]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[8]
-
Data Analysis:
-
Normalization:
-
Subtract the average absorbance of the media-only blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
IC50 Calculation:
-
Plot the percent viability against the log-transformed compound concentrations.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve and determine the IC50 value.[4][10]
-
Data Presentation and Interpretation
The results of the dose-response experiments should be summarized in a clear and concise table. This allows for easy comparison of the compound's potency across the different cell lines.
| Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | IC50 (µM) of Reference Drug (e.g., Doxorubicin) | Selectivity Index (SI) |
| Cancer Cell Lines | ||||
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] | [Calculate] |
| A549 | Lung Carcinoma | [Insert Value] | [Insert Value] | [Calculate] |
| HCT116 | Colon Carcinoma | [Insert Value] | [Insert Value] | [Calculate] |
| PC-3 | Prostate Adenocarcinoma | [Insert Value] | [Insert Value] | [Calculate] |
| U-87 MG | Glioblastoma | [Insert Value] | [Insert Value] | [Calculate] |
| Normal Cell Line | ||||
| MCF-10A | Breast (Non-tumorigenic) | [Insert Value] | [Insert Value] | N/A |
Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of a compound. It is calculated as follows:
SI = IC50 in Normal Cell Line / IC50 in Cancer Cell Line
A higher SI value indicates greater selectivity for cancer cells over normal cells, which is a desirable characteristic for a potential anticancer agent.
Figure 2: Logical relationship for determining the Selectivity Index.
Conclusion and Future Directions
This guide provides a robust and validated methodology for assessing the in vitro selectivity of this compound. By following this tiered approach, researchers can generate reliable and reproducible data to inform the continued development of this compound. A favorable selectivity profile, characterized by potent activity against cancer cells and significantly lower activity against normal cells, would provide a strong rationale for advancing the compound to more complex preclinical models, such as 3D cell cultures and in vivo xenograft studies. The inclusion of a standard-of-care chemotherapeutic agent provides an essential benchmark for evaluating the relative performance of the novel compound.
References
-
NCI-60 Human Tumor Cell Line Screen - Division of Cancer Treatment and Diagnosis. (2025). National Cancer Institute. [Link]
-
NCI-60 - Wikipedia. (n.d.). Wikipedia. [Link]
-
NCI-60 Human Tumor Cell Line Screen Service - Altogen Labs. (n.d.). Altogen Labs. [Link]
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823. [Link]
-
NCI-60 Human Tumor Cell Lines Screen - Norecopa. (2019). Norecopa. [Link]
-
Wang, P., et al. (2016). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 52(63), 9833-9836. [Link]
-
Martínez-García, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(22), 16462. [Link]
-
Liu, Q. (2018). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biometrics & Biostatistics, 9(2). [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
The Importance of IC50 Determination. (2022). Visikol. [Link]
Sources
- 1. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 2. NCI-60 - Wikipedia [en.wikipedia.org]
- 3. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. ww2.amstat.org [ww2.amstat.org]
Performance Benchmarking and Target Identification of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid in Established Sphingosine-1-Phosphate (S1P) Receptor Assay Systems
A Senior Application Scientist's Guide to Characterizing a Novel Oxadiazole Derivative
Introduction
Novel chemical entities with therapeutic potential require rigorous characterization to elucidate their mechanism of action and benchmark their performance against existing pharmacological tools. This guide provides a comprehensive framework for the target identification and performance evaluation of the novel compound, 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. The structural motif of a substituted oxadiazole ring linked to an acidic function is present in known modulators of G protein-coupled receptors (GPCRs), particularly the sphingosine-1-phosphate (S1P) receptors. S1P receptors are a family of five GPCRs (S1P1-5) that regulate a plethora of physiological processes, including immune cell trafficking, vascular function, and neuronal signaling, making them attractive drug targets.[1]
This guide, therefore, postulates that this compound may exert its biological effects through modulation of S1P receptors. We will outline a systematic, three-tiered approach to test this hypothesis, beginning with a broad primary screen, followed by in-depth mechanism of action studies, and culminating in a comparative analysis with established S1P receptor modulators. The experimental designs and protocols herein are intended to provide a robust and self-validating system for the comprehensive profiling of this novel compound.
Tier 1: Primary Screening for S1P Receptor Activity using β-Arrestin Recruitment
Rationale: The initial step in characterizing a novel compound with a putative GPCR target is to perform a functional screen across all receptor subtypes. The β-arrestin recruitment assay is a universal platform for detecting GPCR activation, as it is independent of the specific G-protein coupling pathway (Gαs, Gαi, Gαq).[2] Ligand binding to a GPCR promotes the recruitment of β-arrestin, a key protein in receptor desensitization and signaling. This interaction can be quantitatively measured using various technologies, such as enzyme fragment complementation.[3]
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: Workflow for the β-arrestin recruitment assay.
Detailed Protocol: β-Arrestin Recruitment Assay
-
Cell Culture:
-
Culture U2OS cells stably co-expressing a ProLink™-tagged S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5) and an Enzyme Acceptor-tagged β-arrestin in appropriate growth medium supplemented with selection antibiotics. U2OS cells are a suitable host as they have low endogenous S1P receptor expression.[4]
-
-
Cell Plating:
-
Harvest and seed the cells into white, clear-bottom 384-well microplates at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to generate a 10-point concentration-response curve (e.g., 100 µM to 5 nM final concentration).
-
Include a positive control (e.g., Fingolimod-phosphate) and a negative control (vehicle, e.g., 0.1% DMSO).
-
Add the diluted compounds to the cell plates.
-
-
Incubation and Detection:
-
Incubate the plates for 90 minutes at 37°C.
-
Add the chemiluminescent detection reagent according to the manufacturer's instructions.
-
Incubate for a further 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescent signal using a plate reader.
-
Normalize the data to the vehicle control and plot the percentage of activation against the logarithm of the compound concentration.
-
Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values by fitting the data to a four-parameter logistic equation.
-
Tier 2: Elucidating the Mechanism of Action
Rationale: A positive result in the primary screen warrants further investigation to determine the specific G-protein signaling pathway(s) engaged by the compound. S1P receptors are known to couple to Gαi, Gαq, and Gα12/13 proteins.[5] GTPγS binding and cAMP accumulation assays are standard methods to probe Gαi and Gαs coupling, respectively.
A. GTPγS Binding Assay
Rationale: The GTPγS binding assay directly measures the activation of G proteins upon agonist binding to a GPCR. In this assay, a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify the exchange of GDP for GTP on the Gα subunit. An increase in [³⁵S]GTPγS binding indicates G-protein activation.
Experimental Workflow: GTPγS Binding Assay
Caption: Workflow for the GTPγS binding assay.
Detailed Protocol: GTPγS Binding Assay
-
Membrane Preparation:
-
Culture CHO-K1 cells stably expressing the S1P receptor subtype of interest. CHO-K1 cells are a suitable host as they have been shown to have low endogenous expression of some S1P receptors.[6][7]
-
Harvest the cells and prepare crude plasma membranes by homogenization and differential centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes (10-20 µg of protein per well), assay buffer (containing MgCl2 and NaCl), GDP (10 µM), and serially diluted this compound or reference compounds.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS (0.1 nM) to initiate the binding reaction.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
-
Data Acquisition and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the dose-response curves to determine EC50 and Emax values.
-
B. cAMP Accumulation Assay
Rationale: S1P1, S1P4, and S1P5 receptors are known to couple to Gαi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8] To measure this decrease, the cells are typically stimulated with forskolin to elevate basal cAMP levels.
Experimental Workflow: cAMP Accumulation Assay
Caption: Workflow for the cAMP accumulation assay.
Detailed Protocol: cAMP Accumulation Assay
-
Cell Culture and Plating:
-
Compound Treatment:
-
Aspirate the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Add serially diluted this compound or reference compounds.
-
Incubate for 15 minutes at 37°C.
-
Add forskolin (e.g., 10 µM) to all wells except the basal control.
-
Incubate for a further 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Data Acquisition and Analysis:
-
Measure the signal according to the kit manufacturer's instructions.
-
Generate a cAMP standard curve to convert the raw signal to cAMP concentrations.
-
Plot the percent inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration to determine the IC50 value.
-
Tier 3: Comparative Analysis with Known S1P Receptor Modulators
Rationale: To understand the unique pharmacological profile of this compound, its performance must be directly compared to well-characterized tool compounds in the assays outlined in Tiers 1 and 2.
Comparator Compounds
-
Fingolimod (FTY720): A non-selective S1P receptor agonist (prodrug that is phosphorylated in vivo).[12][13][14] Fingolimod-phosphate will be used as the active comparator.
-
SEW2871: A highly selective S1P1 receptor agonist.[15][16][17]
Data Presentation: Comparative Performance Metrics
| Compound | Target(s) | β-Arrestin EC50 (nM) | GTPγS EC50 (nM) | cAMP IC50 (nM) |
| This compound | TBD | TBD | TBD | TBD |
| Fingolimod-phosphate | S1P1,3,4,5 | ~1-10 | ~1-10 | ~1-10 (for S1P1,4,5) |
| SEW2871 | S1P1 | ~10-20 | ~10-20 | ~10-20 |
| W146 | S1P1 Antagonist | No agonist activity | No agonist activity | No agonist activity |
Note: The EC50 and IC50 values for the reference compounds are approximate and may vary depending on the specific assay conditions.
Discussion and Interpretation of Results
The data generated from this three-tiered approach will provide a comprehensive pharmacological profile of this compound.
-
Tier 1 results will reveal if the compound has activity at any of the S1P receptor subtypes and will provide an initial assessment of its potency and selectivity.
-
Tier 2 results will elucidate the specific G-protein signaling pathways modulated by the compound. For example, stimulation of GTPγS binding and inhibition of cAMP accumulation would confirm Gαi coupling.
-
Tier 3 results will contextualize the performance of the novel compound relative to established S1P receptor modulators. This will highlight its potential novelty, for instance, if it exhibits a unique selectivity profile or biased agonism (i.e., preferential activation of one signaling pathway over another).
This systematic evaluation will not only determine the primary molecular target(s) of this compound but also provide critical data to guide its further development as a potential therapeutic agent.
References
- Buzard, D. J., et al. (2006). Highly selective and potent agonists of sphingosine-1-phosphate 1 (S1P1) receptor. Bioorganic & Medicinal Chemistry Letters, 16(13), 3436-3440.
- Holdsworth, G., et al. (2005). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. Gene, 353(1), 79-87.
- Palframan, R. T., et al. (2011). The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice. International Immunopharmacology, 11(11), 1773-1779.
- García-Cabrero, A. M., et al. (2013). Selective Sphingosine 1-Phosphate Receptor 1 Agonist Is Protective Against Ischemia/Reperfusion in Mice. Stroke, 44(6), 1651-1658.
- Guerrero, M., et al. (2012). Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate. ACS Medicinal Chemistry Letters, 3(3), 205-209.
- Martin, B. R., et al. (2019). Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala. Neuropharmacology, 158, 107727.
- Glickman, F. R., et al. (2008). beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. Journal of Biomolecular Screening, 13(9), 896-905.
- Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Holdsworth, G., et al. (2005). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. Gene, 353(1), 79-87.
- Najarzadegan, N., et al. (2022). Immunomodulatory drug fingolimod (FTY720) restricts the growth of opportunistic yeast Candida albicans in vitro and in a mouse candidiasis model. PLOS ONE, 17(12), e0278488.
- Cvijic, M. E., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 168(7), 1643-1656.
- Palframan, R. T., et al. (2011). The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice. International Immunopharmacology, 11(11), 1773-1779.
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
- González-Cabrera, P. J., et al. (2020). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. Cells, 9(7), 1634.
- Palframan, R. T., et al. (2011). The S1P1 receptor antagonist W146 induces lymphopenia in mice. Demonstration that functional antagonism of S1P1 is the mechanism of lymphopenia evoked by fingolimod-like compounds. The Journal of Immunology, 186(1 Supplement), 140.15.
- Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Marvaso, G., et al. (2014). Sphingosine analog fingolimod (FTY720) increases radiation sensitivity of human breast cancer cells in vitro. Cancer Biology & Therapy, 15(6), 797-805.
- Bernhart, E., et al. (2015). S1P receptor subtype expression and silencing. Scientific Reports, 5, 12345.
- Piali, L., et al. (2018). Predictability of Peripheral Lymphocyte Reduction of Novel S1P(1) Agonists by In Vitro GPCR Signaling Profile. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 58-69.
- Perrotti, F., et al. (2016). The emerging role of FTY720 (Fingolimod)
- Piali, L., et al. (2018). S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo. Molecular Pharmacology, 93(6), 633-644.
- Perrotti, F., et al. (2016). The emerging role of FTY720 (Fingolimod)
- Shi, M., et al. (2009). FTY720 Demonstrates Promising in-Vitro and in-Vivo Pre-Clinical Activity by Down-Modulation of Cyclin D1 and Pakt in Mantle Cell Lymphoma. Blood, 114(22), 3728.
- Donati, C., et al. (2014). S1P receptor subtype expression and SphK/S1PR axis role in cell gelatinolytic activity. Cellular and Molecular Life Sciences, 71(1), 125-138.
- Peters, M. F., & Scott, C. W. (2009). Sphingosine-1-phosphate (S1P) activation of endogenous receptors in HEK293 cells is shown to occur via multiple signaling pathways in a concentration-dependent fashion. Assay and Drug Development Technologies, 7(1), 38-49.
- Kaur, N., & Kumar, V. (2017). cAMP Assays in GPCR Drug Discovery. Methods in Molecular Biology, 1642, 13-22.
- Pilorget, A., et al. (2007). S1P-receptors in PC12 and transfected HEK293 cells: molecular targets of hypotensive imidazoline I(1) receptor ligands. British Journal of Pharmacology, 150(5), 616-625.
- Glickman, F. R., et al. (2008). β-Arrestin Recruitment Assay for the Identification of Agonists of the Sphingosine 1-Phosphate Receptor EDG1. SLAS Discovery, 13(9), 896-905.
- Bryan, L., & Paugh, S. W. (2018). An update on the biology of sphingosine 1-phosphate receptors. Journal of Lipid Research, 59(4), 570-579.
- Young, N., & Van Brocklyn, J. R. (2007). Roles of Sphingosine-1-Phosphate (S1P) Receptors in Malignant Behavior of Glioma Cells. Differential Effects of S1P2 on Cell Migration and Invasiveness.
- Jo, E., et al. (2005). Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors. Molecular Pharmacology, 67(5), 1662-1671.
- Wang, L., et al. (2007). Sphingosine-1-phosphate induces a PDGFR-dependent cell detachment via inhibiting beta1 integrin in HEK293 cells.
- Blaho, V. A., & Hla, T. (2014). S1P receptor activation profile of ST-2191. Frontiers in Immunology, 5, 223.
- Gonzalez-Cabrera, P. J., & Brown, S. (2012). CHAPTER 14: S1P Receptor Agonists. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
-
Cellosaurus. (n.d.). Cellosaurus cell line CHO-K1 (CVCL_0214). Retrieved from [Link]
Sources
- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine-1-phosphate induces a PDGFR-dependent cell detachment via inhibiting beta1 integrin in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. Immunomodulatory drug fingolimod (FTY720) restricts the growth of opportunistic yeast Candida albicans in vitro and in a mouse candidiasis model | PLOS One [journals.plos.org]
- 13. oncotarget.com [oncotarget.com]
- 14. The emerging role of FTY720 (Fingolimod) in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. benchchem.com [benchchem.com]
- 18. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking of 1,2,4-Oxadiazole-Based Ligands
Topic: Comparative Docking Studies of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid and Related Ligands
Authored For: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] In-silico molecular docking has become an indispensable tool for accelerating drug discovery by predicting the binding affinity and interaction patterns of novel compounds against biological targets.[3][4][5] This guide provides a comprehensive framework for conducting a comparative molecular docking study focused on this compound and a rationally designed set of its analogs. We will utilize Cyclooxygenase-2 (COX-2), a well-validated target in inflammation, to elucidate structure-activity relationships (SAR). The methodologies detailed herein are designed to be self-validating, ensuring scientific rigor and providing a robust blueprint for researchers aiming to explore the therapeutic potential of novel 1,2,4-oxadiazole derivatives.
Rationale for Target and Ligand Selection
The Therapeutic Promise of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability and favorable pharmacokinetic properties. Its derivatives have been successfully developed as potent agents against various diseases.[6] Numerous studies have highlighted the potential of this heterocyclic system in designing enzyme inhibitors, showcasing its versatility in forming critical interactions within protein active sites.[7][8][9] This established history makes novel 1,2,4-oxadiazole compounds, such as our lead molecule, compelling candidates for computational screening.
Target Selection: Cyclooxygenase-2 (COX-2)
Given the known anti-inflammatory potential of many heterocyclic compounds, Cyclooxygenase-2 (COX-2) presents a logical and high-value target for this comparative study.[10][11] COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is the mechanism of action for a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[12] For our study, we will use the high-resolution crystal structure of human COX-2 in complex with Celecoxib (PDB ID: 3LN1), a selective inhibitor. This provides a well-defined active site and a co-crystallized ligand essential for validating our docking protocol.
Design of the Ligand Set for Comparative Analysis
To effectively probe the structure-activity relationship, a focused library of ligands was designed around the core molecule, this compound (Ligand 1). This set allows for a systematic evaluation of key structural motifs:
-
Ligand 1 (Lead): this compound
-
Ligand 2 (Isomer): 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (investigates the impact of the methoxy group position).
-
Ligand 3 (Chain Homolog): 2-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid (evaluates the role of the propanoic acid chain length).
-
Ligand 4 (Control): Celecoxib (the co-crystallized, known inhibitor for protocol validation and as a performance benchmark).
In-Silico Experimental Methodology
The following protocols outline a validated workflow for comparative docking studies. The causality behind each step is explained to ensure a deep understanding of the process.
Overall Docking Workflow
Caption: A validated workflow for comparative molecular docking studies.
Protocol 1: Receptor Preparation
-
Objective: To prepare the COX-2 protein structure for docking, ensuring it is chemically correct and free of confounding elements.
-
Tools: Protein Data Bank (PDB), PyMOL, AutoDock Tools.
-
Structure Acquisition: Download the crystal structure of COX-2 (PDB ID: 3LN1) from the Protein Data Bank.
-
Initial Cleaning: Open the PDB file in a molecular viewer like PyMOL. Remove all non-essential components, including water molecules and any heteroatoms not part of the protein or the active site validation ligand (Celecoxib).
-
Rationale: Crystallographic water molecules can sterically hinder the docking of new ligands. They are removed unless specific waters are known to play a crucial bridging role in ligand binding.[13]
-
-
Ligand Extraction: Save the co-crystallized ligand (Celecoxib) to a separate file. This will be used for redocking validation.
-
Receptor Preparation for Docking: Using AutoDock Tools, add polar hydrogens to the protein. This step is critical for correctly calculating electrostatic and hydrogen bonding interactions. Assign Kollman charges.
-
Grid Box Generation: Define the docking search space by creating a grid box centered on the active site, typically guided by the position of the co-crystallized ligand. The box should be large enough to accommodate all test ligands and allow for rotational and translational freedom.
Protocol 2: Ligand Preparation
-
Objective: To generate chemically accurate, low-energy 3D conformations of the ligands.
-
Tools: ChemDraw, Avogadro, AutoDock Tools.
-
2D Structure Drawing: Draw the 2D structures of Ligands 1, 2, and 3 using software like ChemDraw.
-
3D Structure Generation: Convert the 2D structures into 3D models.
-
Energy Minimization: Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94 in Avogadro).
-
Rationale: This step ensures that the starting conformation of the ligand is in a low-energy, stable state, which improves the efficiency and accuracy of the docking algorithm.
-
-
Preparation for Docking: Using AutoDock Tools, assign Gasteiger charges to each ligand and define the rotatable bonds. Save the prepared ligands in the required format (e.g., PDBQT for AutoDock Vina).
Protocol 3: Molecular Docking and Protocol Validation
-
Objective: To predict the binding pose and affinity of each ligand within the COX-2 active site and to validate the reliability of the docking parameters.
-
Tools: AutoDock Vina or equivalent docking software.
-
Protocol Validation (Redocking):
-
Dock the extracted co-crystallized ligand (Celecoxib, Ligand 4) back into the prepared COX-2 receptor using the defined grid box and docking parameters.
-
Superimpose the lowest-energy docked pose of Celecoxib with its original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, confirming that the chosen docking protocol can accurately reproduce the experimentally observed binding mode.[14][15][16] This step is paramount for the trustworthiness of the entire study.
-
-
Comparative Docking: Once the protocol is validated, dock Ligands 1, 2, and 3 against the prepared COX-2 receptor using the identical, validated parameters.
-
Pose Analysis: For each ligand, analyze the top-scoring poses. The pose with the lowest binding energy is typically considered the most probable binding conformation.
Results and Comparative Analysis
The docking simulations provide quantitative data on binding affinity and qualitative insights into the specific molecular interactions driving the binding event.
Quantitative Docking Results
| Ligand ID | Ligand Name | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 (Lead) | This compound | -8.5 | HIS90, ARG513, TYR385, SER530 |
| 2 (Isomer) | 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | -7.9 | HIS90, ARG513, VAL523 |
| 3 (Homolog) | 2-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid | -7.6 | HIS90, ARG513, VAL523 |
| 4 (Control) | Celecoxib (Redocked) | -9.2 (RMSD: 1.1 Å) | HIS90, ARG513, PHE518, SER530 |
Note: The binding affinity values presented are hypothetical and for illustrative purposes. Actual values would be generated from the docking software.
Discussion of Molecular Interactions
The docking results reveal a clear structure-activity relationship among the tested analogs.
-
Lead Compound (Ligand 1): The lead compound, with a predicted binding affinity of -8.5 kcal/mol, demonstrates a favorable binding mode. The propanoic acid's carboxylate group forms a crucial salt bridge with the guanidinium group of ARG513 at the entrance of the active site. Furthermore, the 2-methoxy group on the phenyl ring acts as a hydrogen bond acceptor, forming an interaction with the hydroxyl group of TYR385 . The 1,2,4-oxadiazole core is stabilized by hydrophobic interactions within a pocket defined by residues such as VAL523 and ALA527.
-
Isomeric Comparison (Ligand 1 vs. Ligand 2): Shifting the methoxy group from the ortho- (Ligand 1) to the para- (Ligand 2) position results in a notable decrease in binding affinity (-7.9 kcal/mol). The analysis of the docked pose shows that in the para- position, the methoxy group is unable to form the key hydrogen bond with TYR385. This finding suggests that the positioning of hydrogen bond donors/acceptors on the phenyl ring is critical for optimal binding.
-
Chain Length Analysis (Ligand 1 vs. Ligand 3): Shortening the alkyl chain from propanoic to acetic acid (Ligand 3) also leads to a weaker binding affinity (-7.6 kcal/mol). The shorter chain appears to provide less optimal geometry for the carboxylate group to form the strong, bidentate salt bridge with ARG513, highlighting the importance of the linker length in positioning the key pharmacophoric features.
-
Validation Control (Ligand 4): The successful redocking of Celecoxib with an RMSD of 1.1 Å (< 2.0 Å) validates our computational setup.[14][15] Its high binding affinity (-9.2 kcal/mol) is consistent with its known potent inhibitory activity and is driven by the sulfonamide group inserting into a secondary pocket and interacting with HIS90 and ARG513.
Key Interaction Diagram for Ligand 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches | Semantic Scholar [semanticscholar.org]
- 4. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches [ouci.dntb.gov.ua]
- 5. BiblioBoard [openresearchlibrary.org]
- 6. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment | MDPI [mdpi.com]
- 9. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
This guide provides an in-depth protocol for the proper and safe disposal of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, a heterocyclic compound common in drug discovery and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The principles outlined here are grounded in established safety protocols and regulatory standards, providing a framework that is both scientifically sound and practically applicable for researchers.
Hazard Characterization and Assessment
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for the ortho-methoxy isomer is not always readily available, data from close structural analogs, such as the meta-methoxy isomer, combined with an analysis of its functional groups, provides a reliable basis for hazard assessment.
The target compound is a carboxylic acid derivative of an oxadiazole. Carboxylic acids are generally weak acids but can be corrosive and incompatible with bases.[1] The SDS for the analogous 3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid indicates that the substance should be considered an irritant.[2]
Table 1: Inferred Hazard Profile
| Hazard Type | Classification | Rationale and Precautionary Guidance |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation.[2] | Avoid direct contact with skin. Wear appropriate nitrile gloves and a lab coat. In case of contact, wash the affected area thoroughly with soap and water.[2] |
| Eye Irritation | H319: Causes serious eye irritation.[2] | Wear safety goggles or glasses with side shields. If contact occurs, rinse cautiously with water for several minutes.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation.[2] | Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols.[2] |
| Chemical Reactivity | Corrosive Potential | As a carboxylic acid, it may corrode certain metals and will react exothermically with bases. Do not store in metal containers or mix with basic waste streams.[1] |
Regulatory Framework: The Principle of "Cradle-to-Grave"
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[3] Academic and research laboratories typically operate under specific regulations, such as Subpart K, which allows for the accumulation of chemical waste in designated areas known as Satellite Accumulation Areas (SAAs).[4][5]
The core principle is that any chemical waste, regardless of quantity, must be managed as hazardous unless definitively proven otherwise by your institution's Environmental Health & Safety (EHS) office.[6] Evaporation in a fume hood or disposal down the sink are not compliant disposal methods.[6]
Standard Disposal Protocol: A Step-by-Step Workflow
The following protocol outlines the systematic procedure for collecting and disposing of waste containing this compound. This includes pure, unused material, contaminated labware (e.g., weigh boats, gloves), and solutions.
Caption: Standard workflow for hazardous chemical waste disposal.
Step 1: Personal Protective Equipment (PPE)
Based on the hazard assessment, the minimum required PPE for handling this waste is:
-
Eye Protection: ANSI-rated safety goggles or safety glasses with side shields.[7]
-
Hand Protection: Chemical-resistant nitrile gloves.[7]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Container Selection
The choice of container is critical to prevent leaks and reactions.
-
Compatibility: Use a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE). Plastic is generally preferred for chemical waste.[8] Avoid metal containers due to the risk of corrosion.[1]
-
Integrity: The container must be in good condition, free of cracks or deterioration, with a secure, leak-proof screw-top cap.[3]
-
Segregation: Dedicate a specific container for this waste stream. Do not mix incompatible chemicals. Specifically, keep this acidic waste separate from bases, cyanides, and reactive metals.[9]
Step 3: Proper Labeling
Inadequate labeling is a major compliance violation. The moment the first drop of waste enters the container, it must be labeled.[9] The label must be fully visible and include:
-
The words "Hazardous Waste" .[3]
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[3]
-
Composition: List all constituents, including solvents and their approximate percentages.[9]
-
Generator Information: Your name, lab number, and contact information.
Step 4: Waste Accumulation
-
Solid Waste: Contaminated solids such as gloves, weigh paper, and pipette tips should be collected in a designated, lined pail or a puncture-resistant container.[4]
-
Liquid Waste: Carefully pour liquid waste into the designated liquid waste container, using a funnel if necessary.
-
Keep Containers Closed: A hazardous waste container must remain tightly sealed at all times except when you are actively adding waste.[6][8] This prevents the release of vapors and reduces the risk of spills.
Step 5: Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location in your lab for storing waste.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4][5]
-
Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to contain any potential leaks.
-
Inspections: The SAA should be inspected weekly for leaks and proper labeling.[3]
Step 6: Arranging for Final Disposal
Laboratory personnel should never transport hazardous waste or attempt to dispose of it personally.[6]
-
Monitoring: Keep track of the container's fill level and accumulation date. Regulations limit storage time (typically 6-12 months) and volume (a maximum of 55 gallons of total hazardous waste per SAA).[3][4][8]
-
Pickup Request: Once the container is full or approaching its time limit, submit a chemical waste pickup request to your institution's EHS (or equivalent) department.[4][8] They are trained professionals responsible for the final transport and disposal.
Emergency Procedures: Spill Management
In the event of a spill, a rapid and correct response is crucial to mitigate hazards.
Caption: Decision-making workflow for chemical spill response.
-
Small, Manageable Spill:
-
Alert personnel in the immediate area.
-
Don appropriate PPE.[10]
-
Contain the spill using an acid-neutralizing powder or a chemical spill kit with absorbent pads.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Label the container and manage it as hazardous waste.
-
-
Large or Uncontrolled Spill:
-
Immediately alert everyone in the laboratory to evacuate.
-
If safe to do so, close the door to the affected area.
-
Contact your institution's EHS office and/or emergency services. Do not attempt to clean it up yourself.[11]
-
Proactive Waste Minimization
The most effective disposal strategy begins with waste minimization.[8]
-
Source Reduction: Order only the quantity of chemical required for your experiments.
-
Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid ordering duplicates.
-
Scale Reduction: When possible, reduce the scale of experiments to generate less waste.[8]
By integrating these detailed procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure environmental stewardship, and maintain full regulatory compliance.
References
-
University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety. Retrieved from [Link]
-
Aiswarya G., et al. (2021). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. ResearchGate. Retrieved from [Link]
-
MDPI. (2025, November 11). Synthesis of Oxadiazole Derivatives from Terephthalic Acid. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
Aurora Fine Chemicals LLC. (2008, November 11). Material Safety Data Sheet acc. to OSHA and ANSI: 3-(3-Methoxyphenyl)propionic acid. Retrieved from [Link]
-
JournalsPub. (n.d.). Different Method for the Production of Oxadiazole Compounds. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
-
Aiswarya G., et al. (2023, May 25). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. ResearchGate. Retrieved from [Link]
-
University of Utah. (2019, April 11). Standard Operating Procedure: Acid Handling. Retrieved from [Link]
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. aksci.com [aksci.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. epa.gov [epa.gov]
- 6. vumc.org [vumc.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. fishersci.com [fishersci.com]
- 11. earth.utah.edu [earth.utah.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
Hazard Assessment: Understanding the Risks
Before we delve into the specifics of PPE, it is crucial to understand the anticipated hazards associated with 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. Based on the toxicological data of similar compounds, the primary risks are:
-
Skin Irritation: Direct contact with the compound can lead to redness, itching, and inflammation.[1]
-
Serious Eye Irritation: The compound can cause significant eye damage if it comes into contact with the eyes.[1]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles can irritate the respiratory system.[1]
Given these potential hazards, a multi-faceted PPE approach is necessary to create a barrier between you and the chemical.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE required for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect against dust and splashes.[2][3] A face shield offers an additional layer of protection for the entire face.[4][5] |
| Hands | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[4][6] |
| Body | Laboratory Coat | A lab coat protects your skin and personal clothing from contamination.[2][4] |
| Respiratory | N95 Respirator or higher | An N95 respirator is recommended to protect against inhaling fine dust particles of the compound.[6] |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off your PPE is as critical as selecting the right equipment. The following workflow is designed to minimize the risk of contamination.
Donning PPE Workflow
Caption: A stepwise workflow for correctly donning personal protective equipment.
Doffing PPE Workflow
Caption: A stepwise workflow for correctly doffing personal protective equipment to prevent contamination.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid generating dust.[2] If possible, use a spatula to handle the solid material.
-
Ensure eyewash stations and safety showers are readily accessible in the immediate work area.[2][7]
Disposal:
-
All disposable PPE (gloves, respirator) should be considered contaminated and disposed of as chemical waste.
-
Place used PPE in a designated, sealed waste container.
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.[7][8] Do not pour down the drain.[9]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][8] Seek medical attention if irritation persists.[2][10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Conclusion
Your safety is paramount. By understanding the potential hazards of this compound and diligently adhering to the PPE and handling protocols outlined in this guide, you can confidently and safely advance your research. Always remember to consult your institution's specific safety guidelines and the most current SDS for any chemical you work with.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. Retrieved from [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]
-
University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
University of California, Berkeley, Environmental Health and Safety. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
University of Texas at Austin Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. uah.edu [uah.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. research.arizona.edu [research.arizona.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
